4-methylbenzoyl Bromide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrO |
|---|---|
Molecular Weight |
199.04 g/mol |
IUPAC Name |
4-methylbenzoyl bromide |
InChI |
InChI=1S/C8H7BrO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChI Key |
VFKIQINEAKWHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Properties, Synthesis, and Applications
This guide provides an in-depth exploration of 4-methylbenzoyl bromide (also known as p-toluoyl bromide), a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind the compound's behavior, offering field-proven insights into its application and handling.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic acyl bromide featuring a carbonyl bromide group and a methyl group attached at the para (4-position) of the benzene ring. This substitution pattern is critical to its electronic properties and reactivity. The electron-donating nature of the methyl group subtly influences the electrophilicity of the carbonyl carbon, a key determinant in its synthetic utility.
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized below. As a reactive acyl halide, it is characterized by its sensitivity to moisture and its utility as an acylating agent.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Toluoyl bromide, 4-Methyl-benzoyl bromide | [2] |
| CAS Number | 874-58-8 | [2][3] |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid, corrosive. | Inferred from p-toluoyl chloride. |
| Boiling Point | Data not readily available. | |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM). Reacts with protic solvents (e.g., water, alcohols). |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound after synthesis or before use.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR spectroscopy provides unambiguous structural information. The ¹H NMR spectrum is characterized by distinct signals for the aromatic and methyl protons.
-
¹H NMR: The aromatic region displays two characteristic doublets due to the para-substitution pattern.
-
¹³C NMR: (Predicted values based on p-toluoyl chloride)
-
δ ~168 ppm: Carbonyl carbon (C=O).
-
δ ~146 ppm: Aromatic carbon attached to the methyl group.
-
δ ~132 ppm: Aromatic carbon attached to the carbonyl group.
-
δ ~130 ppm & ~129 ppm: Aromatic CH carbons.
-
δ ~22 ppm: Methyl carbon (CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying the key carbonyl functional group.
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1770-1815 cm⁻¹ . This frequency is characteristic of acyl bromides and is higher than that of corresponding ketones or esters due to the inductive effect of the bromine atom.
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ for the methyl group.
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
Synthesis and Manufacturing
The primary laboratory-scale synthesis of this compound involves the conversion of p-toluic acid using a suitable brominating agent. This is a standard transformation for which the analogous synthesis of p-toluoyl chloride is well-documented.[6]
Caption: General workflow for the synthesis of this compound.
Causality in Synthesis:
-
Choice of Brominating Agent: Thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃) are effective. SOBr₂ is often preferred because the byproducts (SO₂ and HBr) are gaseous, simplifying purification.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because both the brominating agents and the acyl bromide product are highly reactive with atmospheric moisture.
-
Solvent: Anhydrous aprotic solvents are required to prevent unwanted side reactions.
-
Purification: Vacuum distillation is typically used to purify the final product, separating it from non-volatile impurities and any remaining starting material.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it a potent acylating agent. The bromine atom is an excellent leaving group, facilitating nucleophilic acyl substitution.
Nucleophilic Acyl Substitution
This compound readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis to p-toluic acid).
The general mechanism proceeds via a tetrahedral intermediate:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.
-
Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, forming a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The carbonyl pi-bond reforms, and the bromide ion is expelled as the leaving group.
Caption: Mechanism of nucleophilic acyl substitution.
Electronic Effect of the Methyl Group: The para-methyl group is weakly electron-donating through an inductive effect. This slightly reduces the partial positive charge on the carbonyl carbon, making this compound marginally less reactive than unsubstituted benzoyl bromide. However, this effect is generally minor, and the compound remains a highly effective acylating agent.
Friedel-Crafts Acylation
This compound can serve as the electrophile in Friedel-Crafts acylation reactions to form diaryl ketones. A strong Lewis acid catalyst (e.g., AlCl₃) is required to activate the acyl bromide, forming a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.
Applications in Research and Drug Development
The ability to efficiently introduce the 4-methylbenzoyl (p-toluoyl) moiety makes this reagent valuable in several fields:
-
Pharmaceutical Synthesis: The p-toluoyl group is a common structural motif in various biologically active molecules. Its introduction can modify a drug candidate's lipophilicity, metabolic stability, and receptor binding affinity.
-
Polymer Chemistry: Acyl halides are used to functionalize polymers. For instance, p-toluoyl bromide can be used to modify amine-functionalized polythiophenes to create new conductive and photosensitive polymer derivatives with tailored electronic properties.[7]
-
Organic Materials: It serves as a building block for liquid crystals and other advanced organic materials where the rigid, substituted aromatic core is a desired feature.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate caution due to its high reactivity and corrosive nature.
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.
-
Lachrymator: Vapors are highly irritating to the eyes and respiratory system.
-
Moisture Sensitive: Reacts vigorously with water to produce corrosive hydrogen bromide (HBr) gas.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat.
-
-
Handling:
-
All manipulations must be performed in a well-ventilated chemical fume hood.
-
Use glassware that has been oven- or flame-dried to remove all traces of moisture.
-
Keep away from water, alcohols, amines, and strong bases.
-
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Experimental Protocol: Acylation of Benzylamine
This protocol provides a self-validating methodology for the synthesis of N-benzyl-4-methylbenzamide, a representative acylation reaction.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as an acid scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is done to moderate the exothermic reaction and prevent potential side reactions.
-
Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up:
-
Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted acyl bromide and neutralize the triethylammonium bromide salt.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: Purify the crude solid product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes). Confirm the structure and purity of the resulting N-benzyl-4-methylbenzamide using NMR and IR spectroscopy, which should match literature values for the expected product.
References
- Canadian Science Publishing. (n.d.). THE POLAR EFFECT OF THE β-NITROVINYL GROUP.
- Maimone, T. J., et al. (2014). Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. Organometallics. ACS Publications.
- Maimone, T. J., et al. (n.d.). Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. PMC. NIH.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - α-Bromo-p-toluoyl bromide.
- LookChem. (n.d.). CAS No.874-58-8,Benzoyl bromide, 4-methyl- Suppliers.
- The Journal of Organic Chemistry. (1972). Volume 37, No. 16.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Chemsrc. (2025). 4-methylbenzoyl fluoride | CAS#:350-42-5.
- LibreTexts. (n.d.). Organic Chemistry II.
- Semantic Scholar. (2020). Study on a three-step rapid assembly of zolpidem and its fluorinated analogues employing microwave-assisted chemistry.
- Google Patents. (n.d.). Thermoplastic elastomeric resin composition and a process for the preparation thereof.
- 化工字典网. (n.d.). CAS NO:874-58-8; 4-Methyl-benzoyl bromide.
- Google Patents. (n.d.). US9583711B2 - Conductive and photosensitive polymers.
- VDOC.PUB. (n.d.). Crc Handbook Of Tables For Organic Compound Identification.
- Chemsrc. (2025). 4-methylbenzoyl peroxide | CAS#:895-85-2.
Sources
- 1. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.874-58-8,Benzoyl bromide, 4-methyl- Suppliers [lookchem.com]
- 3. CAS NO:874-58-8; 4-Methyl-benzoyl bromide [chemdict.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US9583711B2 - Conductive and photosensitive polymers - Google Patents [patents.google.com]
The Molecular Architecture of 4-Methylbenzoyl Bromide
An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Molecular Structure, Reactivity, and Synthetic Applications
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, molecular structure, and synthetic utility of this compound. The content herein is structured to provide not just procedural knowledge but also a deep-seated understanding of the causality behind its chemical behavior, empowering scientists to leverage this reagent with precision and insight.
At its core, this compound is an acyl bromide derivative of toluene. Its structure consists of a benzene ring substituted at the 1 and 4 (para) positions with a methyl group (-CH₃) and a benzoyl bromide group (-COBr), respectively. This specific arrangement of functional groups is fundamental to its reactivity and utility in organic synthesis.
The key to its function lies in the electrophilicity of the carbonyl carbon. The oxygen atom's high electronegativity polarizes the carbon-oxygen double bond, drawing electron density away from the carbon. This effect is significantly amplified by the attached bromine atom. As an excellent leaving group, the bromide ion can readily depart during a nucleophilic attack, making the carbonyl carbon a prime target for a wide range of nucleophiles.
The para-methyl group exerts a subtle but important electronic influence. Through a combination of the inductive effect and hyperconjugation, it donates electron density to the aromatic ring. While this slightly deactivates the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoyl bromide, it also influences the overall electronic and steric profile of the molecule, which can be a critical factor in complex synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)Br | [1] |
| InChI Key | VFKIQINEAKWHGO-UHFFFAOYSA-N | [1] |
Synthesis and Core Reactivity Profile
The most common laboratory synthesis of this compound involves the conversion of 4-methylbenzoic acid. This is typically achieved by treating the carboxylic acid with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Expertise & Experience: The choice of brominating agent is a key experimental decision. Thionyl bromide is often favored in many laboratory settings because its byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous and can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream. This simplifies the purification process, often yielding a cleaner crude product compared to methods involving phosphorus-based reagents.
The primary utility of this compound is as an acylating agent in nucleophilic acyl substitution reactions. This pathway allows for the efficient introduction of the 4-methylbenzoyl moiety into various substrates.
Caption: The reaction mechanism for the acylation of a nucleophile using this compound.
Experimental Protocol: Synthesis of N-Phenyl-4-methylbenzamide
This protocol provides a validated, step-by-step methodology for a common application of this compound: the synthesis of an amide via reaction with aniline.
Trustworthiness through Self-Validation: Each step is accompanied by its scientific rationale, ensuring the researcher understands the purpose and importance of the procedure, which is critical for reproducibility and troubleshooting.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup (Atmospheric Control):
-
Action: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the flask to 0 °C in an ice-water bath.
-
Causality: this compound is highly moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid. The inert nitrogen atmosphere and anhydrous solvent are critical to prevent this side reaction and maximize yield. Cooling the reaction mitigates the exothermic nature of the acylation.
-
-
Base Addition:
-
Action: Add triethylamine (1.2 eq) to the stirred aniline solution.
-
Causality: The reaction produces hydrogen bromide (HBr) as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HBr to form triethylammonium bromide. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
-
-
Reagent Addition (Rate Control):
-
Action: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold, stirring reaction mixture over 15-20 minutes.
-
Causality: A slow, controlled addition is crucial for managing the reaction exotherm. Adding the acyl bromide too quickly can lead to a rapid increase in temperature, promoting the formation of undesired side products.
-
-
Reaction and Monitoring:
-
Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Causality: TLC allows for the direct visualization of the consumption of the starting materials (aniline) and the formation of the product. The reaction is deemed complete when the aniline spot is no longer visible.
-
-
Aqueous Workup (Purification):
-
Action: Quench the reaction by adding 1 M HCl. Separate the organic layer and sequentially wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Causality: The initial HCl wash removes the excess triethylamine and its salt. The NaHCO₃ wash neutralizes any remaining acidic species. The final brine wash removes the bulk of the dissolved water from the organic layer before the drying step.
-
-
Isolation:
-
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Causality: The drying agent removes trace water, which can interfere with product isolation and characterization.
-
-
Final Purification:
-
Action: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenyl-4-methylbenzamide.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and yielding a crystalline, high-purity final product.
-
Strategic Applications in Research and Development
The 4-methylbenzoyl group is a valuable structural motif in both medicinal chemistry and materials science. This compound serves as the primary reagent for installing this group onto a molecular scaffold.
Caption: Strategic use of this compound in R&D workflows.
In Drug Development: During lead optimization, medicinal chemists often use acylation reactions to probe structure-activity relationships (SAR). Attaching the 4-methylbenzoyl group can:
-
Increase Lipophilicity: The aromatic ring and methyl group increase the molecule's hydrophobicity, which can enhance membrane permeability and alter pharmacokinetic profiles.
-
Introduce Steric Hindrance: The group can be used to block access to a metabolically labile site on a drug candidate, thereby increasing its half-life.
-
Probe Binding Pockets: The defined shape of the moiety can be used to explore interactions within a target protein's binding site, potentially increasing potency and selectivity.
In Materials Science: The rigid, well-defined structure of the 4-methylbenzoyl group makes it a useful building block for polymers and liquid crystals. It can be incorporated into monomer units to impart specific thermal properties, rigidity, and intermolecular packing characteristics essential for creating advanced materials with tailored functions.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
4-methylbenzoyl bromide synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Methylbenzoyl Bromide
Abstract
This compound is a pivotal intermediate in organic synthesis, primarily utilized as an acylating agent in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, stemming from the acyl bromide functional group, allows for the facile introduction of the 4-methylbenzoyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a primary focus on the conversion of 4-methylbenzoic acid (p-toluic acid). We delve into the mechanistic underpinnings of key brominating agents, including thionyl bromide (SOBr₂) and phosphorus tribromide (PBr₃), offering a comparative analysis of their efficacy, reaction conditions, and safety profiles. Detailed, field-proven experimental protocols are provided to equip researchers and drug development professionals with the practical knowledge required for its efficient synthesis.
Introduction: The Role and Reactivity of this compound
This compound, also known as p-toluoyl bromide, is an aromatic acyl bromide with the chemical formula C₈H₇BrO. The presence of a highly reactive acyl bromide group makes it an excellent electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the bromide ion, which is a good leaving group. This reactivity is central to its application in a wide array of chemical transformations, including Friedel-Crafts acylations, esterifications, and amidations. The synthesis of a stable, high-purity acyl bromide is therefore a critical first step in many multi-step synthetic sequences.
The primary challenge in synthesizing acyl bromides from their corresponding carboxylic acids lies in the poor leaving group ability of the hydroxyl (-OH) group. Consequently, all effective synthetic strategies rely on the in-situ conversion of the hydroxyl group into a more labile species.
Primary Synthesis Pathway: Bromination of 4-Methylbenzoic Acid
The most direct and industrially scalable method for producing this compound is the bromination of 4-methylbenzoic acid. This transformation is typically achieved using inorganic acid bromides. The two most prominent reagents for this purpose are thionyl bromide (SOBr₂) and phosphorus tribromide (PBr₃).
Mechanism of Action: Thionyl Bromide (SOBr₂)
Thionyl bromide is a highly effective reagent for this conversion. The reaction proceeds through a mechanism analogous to the well-known conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂).[1][2]
-
Activation of the Carboxyl Group: The reaction initiates with a nucleophilic attack by the carbonyl oxygen of 4-methylbenzoic acid on the electrophilic sulfur atom of thionyl bromide.
-
Formation of Acylsulfite Intermediate: This is followed by the expulsion of a bromide ion and deprotonation, leading to the formation of a reactive acylsulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[2]
-
Nucleophilic Acyl Substitution: The bromide ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.
-
Product Formation: The intermediate collapses, leading to the formation of this compound and the release of sulfur dioxide (SO₂) gas and hydrogen bromide (HBr).[1][2]
The evolution of gaseous byproducts (SO₂ and HBr) helps to drive the reaction to completion according to Le Châtelier's principle, simplifying product purification.
Caption: Reaction mechanism for the synthesis of this compound using thionyl bromide.
Mechanism of Action: Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is another classic and potent reagent for converting carboxylic acids to acyl bromides. It is often used in the first step of the Hell-Volhard-Zelinsky reaction to generate the acyl bromide intermediate in situ.[3][4][5][6][7][8]
-
Initial Attack: The reaction begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic phosphorus atom of PBr₃.[6]
-
Leaving Group Formation: This forms an intermediate where the oxygen is bonded to a phosphorus moiety, which is an excellent leaving group. A bromide ion is displaced.
-
Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the carbonyl carbon.[6]
-
Product Release: This addition-elimination sequence results in the formation of the this compound and a dibromophosphite byproduct. One molecule of PBr₃ can react with up to three molecules of the carboxylic acid.[4]
The byproduct, phosphorous acid (H₃PO₃), is non-volatile, requiring an aqueous workup or distillation for separation from the desired product.
Caption: Reaction pathway for the synthesis of this compound using phosphorus tribromide.
Comparative Analysis of Brominating Agents
The choice of reagent often depends on the scale of the reaction, available equipment, and the desired purity of the final product.
| Feature | Thionyl Bromide (SOBr₂) | Phosphorus Tribromide (PBr₃) |
| Byproducts | SO₂ (gas), HBr (gas) | H₃PO₃ (non-volatile solid/liquid) |
| Workup | Simple distillation/evaporation | Requires aqueous workup or distillation |
| Stoichiometry | 1:1 with carboxylic acid | 1:3 with carboxylic acid |
| Reactivity | High, reaction is easily driven | High, generally reliable |
| Handling | Highly corrosive, reacts violently with water, moisture sensitive.[9][10][11] | Corrosive, toxic, reacts with water.[4] |
| Advantages | Gaseous byproducts simplify purification. | Cost-effective for large-scale synthesis. |
| Disadvantages | Higher cost, toxic and corrosive gases produced. | Product isolation is more complex. |
Detailed Experimental Protocols
The following protocols are generalized procedures and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.
Caption: General experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis using Thionyl Bromide
Materials:
-
4-Methylbenzoic acid (1 eq.)
-
Thionyl bromide (1.1 - 1.5 eq.)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to scrub HBr and SO₂ with a base trap), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Flask: Place 4-methylbenzoic acid into the flask. If using a solvent, add it now.
-
Reagent Addition: Cool the flask in an ice bath. Add thionyl bromide dropwise from the dropping funnel over 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (typically 60-80°C, depending on the setup). Maintain reflux for 1-3 hours, or until the evolution of gas ceases.
-
Purification: Allow the mixture to cool to room temperature. The excess thionyl bromide (boiling point: 138°C) and solvent can be removed by simple distillation. The remaining crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid or low-melting solid.
Protocol 2: Synthesis using Phosphorus Tribromide
Materials:
-
4-Methylbenzoic acid (3 eq.)
-
Phosphorus tribromide (1 eq.)
-
Anhydrous solvent (e.g., diethyl ether or hexane)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a flame-dried apparatus as described in Protocol 1 under an inert atmosphere.
-
Charging Flask: Place 4-methylbenzoic acid and a suitable anhydrous solvent into the flask.
-
Reagent Addition: Cool the flask in an ice bath and add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully decant the liquid product mixture away from the viscous phosphorous acid byproduct that settles at the bottom.
-
Purification: Wash the decanted solution with cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The final product is purified by vacuum distillation.
Safety and Handling
This compound:
-
This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage.
-
It is moisture-sensitive and will hydrolyze back to 4-methylbenzoic acid and HBr upon contact with water or moist air.[12]
-
Store in a cool, dry place under an inert atmosphere.[12]
Brominating Agents:
-
Thionyl Bromide (SOBr₂): Extremely corrosive and toxic. Reacts violently with water, releasing large amounts of toxic HBr and SO₂ gas.[9][10] All handling must be done in a chemical fume hood.
-
Phosphorus Tribromide (PBr₃): Toxic and corrosive. Reacts with water to produce toxic HBr gas.[4]
Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles. A face shield is also recommended when handling larger quantities.[9][13]
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through the direct bromination of 4-methylbenzoic acid. The choice between thionyl bromide and phosphorus tribromide as the brominating agent depends on the specific requirements of the synthesis, including scale, available purification methods, and cost considerations. Thionyl bromide offers the advantage of gaseous byproducts, simplifying workup, while phosphorus tribromide is a viable alternative, particularly for large-scale preparations. Strict adherence to safety protocols is paramount when handling these corrosive and moisture-sensitive chemicals to ensure a successful and safe synthesis.
References
- JoVE. (2023-04-30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]
- Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]
- Chemistry LibreTexts. (2021-12-27). 10.
- Fiveable. Acyl Bromide Definition. [Link]
- Master Organic Chemistry. (2025-05-14). The Hell–Volhard–Zelinsky Reaction. [Link]
- Chemistry LibreTexts. (2024-03-17). 22.
- BYJU'S. PBr3 Reaction. [Link]
- Chemistry Stack Exchange. (2018-02-14). Reason behind conversion of acid to acid bromide in Hell-Volhard-Zelinsky reaction. [Link]
- OpenStax. (2023-09-20). 22.
- ResearchGate. Synthetic route of 2. Reaction conditions: (a) 4‐methylbenzyl bromide,.... [Link]
- University of Colorado Boulder. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]
- Georganics.
- PrepChem.com. Synthesis of p-bromomethylbenzoic acid. [Link]
- Google Patents.
- PubChem. MSDS of Thionyl Bromide. [Link]
- Google Patents.
- ResearchGate. Scheme 1. : Synthesis of (4-Phenylethynyl)benzyl bromide. [Link]
- Google Patents. US2790757A - Process for allylic bromination of esters of olefinic carboxylic acids.
- Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. [Link]
- Master Organic Chemistry. (2011-12-03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- YouTube. (2015-04-24).
- Chemistry LibreTexts. (2024-09-30). 22.
- YouTube. (2013-12-08). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
- Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 4. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. fishersci.com [fishersci.com]
- 10. georganics.sk [georganics.sk]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Page loading... [wap.guidechem.com]
- 13. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 4-Methylbenzoyl Bromide: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-methylbenzoyl bromide, also known as p-toluoyl bromide. As a key acylating agent, its reactivity and characteristics are of significant interest in various synthetic applications, including pharmaceutical and materials science research. This document synthesizes available data to offer a reliable reference for laboratory use and experimental design.
Core Molecular and Physical Properties
This compound is an aromatic acyl bromide featuring a methyl-substituted benzene ring. This substitution pattern influences its reactivity and physical characteristics.
Fundamental Identifiers
Precise identification is critical for ensuring experimental reproducibility and safety. The fundamental identifiers for this compound are summarized below.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | p-Toluoyl bromide | |
| CAS Number | 879-58-3 | |
| Molecular Formula | C₈H₇BrO | PubChem[1] |
| Molecular Weight | 199.04 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)Br | PubChem[1] |
| InChI | InChI=1S/C8H7BrO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | PubChem[1] |
| InChIKey | VFKIQINEAKWHGO-UHFFFAOYSA-N | PubChem[1] |
graph "Molecular_Structure_of_4-Methylbenzoyl_Bromide" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.75,-2.25!", label="C"]; C4 [pos="0.75,-2.25!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0.75,0.75!", label="C"];
// Substituents C_carbonyl [pos="2.6, -1.5!", label="C"]; O_carbonyl [pos="3.4, -2.25!", label="O"]; Br [pos="3.4, -0.25!", label="Br"]; C_methyl [pos="-2.6, -1.5!", label="CH₃"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C5 -- C_carbonyl [label=""]; C_carbonyl -- O_carbonyl [label=""]; C_carbonyl -- Br [label=""]; C2 -- C_methyl [label=""];
// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", style=filled]; p1 [pos="0,-0.25!"]; p2 [pos="-0.5,-0.75!"]; p3 [pos="0,-1.25!"]; p4 [pos="0.5,-0.75!"]; p1--p2--p3--p4--p1 [color="#5F6368"]; }
Caption: 2D structure of this compound.
Physicochemical Data
Acyl bromides are known for their reactivity, particularly their sensitivity to moisture. While extensive experimental data for this compound is not widely available in public databases, the following represents the best available information. Researchers should verify these properties with the supplier's certificate of analysis.
| Property | Value | Notes |
| Appearance | Data not available | Expected to be a liquid or low-melting solid. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | Expected to be soluble in aprotic organic solvents and reactive with protic solvents. |
Reactivity and Handling
Chemical Reactivity
As an acyl bromide, this compound is a potent acylating agent. The presence of the electron-donating methyl group can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl bromide.
Key reactivity points include:
-
Hydrolysis: Reacts readily with water and other protic solvents to form 4-methylbenzoic acid and hydrobromic acid. This necessitates handling under anhydrous conditions.
-
Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This is the cornerstone of its synthetic utility. Acyl bromides are generally more reactive than the corresponding acyl chlorides.
-
Formation of Derivatives: It serves as a precursor for the synthesis of various carboxylic acid derivatives, such as esters (via reaction with alcohols), amides (via reaction with amines), and anhydrides.
Caption: Key nucleophilic acyl substitution reactions of this compound.
Safe Handling and Storage
Due to its reactivity and potential hazards, strict safety protocols must be followed when handling this compound.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
Spectral Characterization
-
¹H NMR: Expected signals would include a singlet for the methyl protons (around 2.4 ppm) and a set of doublets in the aromatic region (approximately 7.2-7.9 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: Key signals would be the carbonyl carbon (likely >160 ppm), the methyl carbon (around 21 ppm), and four signals for the aromatic carbons, with the ipso-carbons showing distinct chemical shifts.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl halide is expected, typically in the range of 1770-1815 cm⁻¹. C-Br stretching vibrations would appear at lower frequencies.
Synthesis
A common method for the synthesis of acyl bromides is the reaction of the corresponding carboxylic acid with a brominating agent. For this compound, this would involve the treatment of 4-methylbenzoic acid with a reagent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Representative Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of an acyl bromide from a carboxylic acid.
Materials:
-
4-Methylbenzoic acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve 4-methylbenzoic acid in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete conversion.
-
Monitor the reaction progress using an appropriate technique (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the acyl bromide).
-
Upon completion, carefully quench any unreacted PBr₃.
-
Isolate the product by distillation under reduced pressure.
Note: This is a generalized procedure and should be adapted and optimized based on literature precedents for similar transformations. All operations must be carried out with strict adherence to safety protocols for handling corrosive and moisture-sensitive reagents.
Applications in Research and Development
This compound is a valuable reagent for introducing the 4-methylbenzoyl (p-toluoyl) moiety into molecules. This functional group is found in various pharmacologically active compounds and advanced materials. Its applications include:
-
Pharmaceutical Synthesis: As a building block for the synthesis of complex organic molecules with potential therapeutic applications. The methyl group can influence pharmacokinetic properties such as metabolism and receptor binding.
-
Materials Science: Used in the synthesis of polymers and other materials where the introduction of the toluoyl group can impart specific thermal or mechanical properties.
-
Organic Synthesis: A versatile intermediate for a wide range of chemical transformations beyond simple acylation, including Friedel-Crafts acylations and the formation of ketones.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063418, this compound.
Sources
4-methylbenzoyl bromide spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-methylbenzoyl bromide
Introduction
This compound, also known as p-toluoyl bromide, is an acyl bromide derivative of toluene. Its chemical formula is C₈H₇BrO, and its structure features a bromide atom attached to the carbonyl carbon of a 4-methylbenzoyl group[1]. As a reactive acylating agent, it serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries for introducing the 4-methylbenzoyl moiety into molecules.
The precise structural elucidation and purity assessment of this compound are critical for its application in sensitive multi-step syntheses. This requires a multi-faceted analytical approach, leveraging a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from closely related analogs and fundamental spectroscopic principles, we will explain the causality behind the expected spectral features, offering a framework for researchers to confidently identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the acyl bromide group and the electron-donating nature of the para-methyl group create a characteristic splitting pattern in the aromatic region.
Expert Interpretation: The aromatic protons form an AA'BB' spin system, which often appears as two distinct, pseudo-doublets. The protons ortho to the electron-withdrawing carbonyl group (Hₐ) are deshielded and appear further downfield compared to the protons meta to the carbonyl group (Hᵦ), which are ortho to the electron-donating methyl group. The methyl group protons (Hₐ) appear as a sharp singlet in the typical alkyl region. Based on data for the analogous p-toluoyl chloride, the chemical shifts can be predicted with high confidence[2].
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | Ar-H (ortho to -COBr) | ~ 7.9-8.1 | Doublet (d) | ~ 8.2 |
| Hᵦ | Ar-H (meta to -COBr) | ~ 7.2-7.4 | Doublet (d) | ~ 8.2 |
| Hₐ | -CH₃ | ~ 2.4-2.5 | Singlet (s) | N/A |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is highly deshielded due to the attached electronegative oxygen and bromine atoms, making its signal appear significantly downfield.
Expert Interpretation: The carbonyl carbon (C=O) signal is expected in the 165-170 ppm range. The aromatic carbons will show four distinct signals due to the molecule's symmetry. The ipso-carbon attached to the methyl group (C-para) will be shielded relative to the other aromatic carbons, while the ipso-carbon attached to the carbonyl group (C-ipso) will be deshielded.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~ 167.0 |
| C -ipso (attached to COBr) | ~ 146.0 |
| C -para (attached to CH₃) | ~ 132.5 |
| C -ortho | ~ 130.0 |
| C -meta | ~ 129.5 |
| -CH₃ | ~ 21.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups. In this compound, the most prominent and diagnostic feature is the carbonyl (C=O) stretch.
Expert Interpretation: Acyl halides are known for their high-frequency carbonyl stretching absorptions. The electronegative bromine atom attached to the carbonyl carbon enhances the double bond character of the C=O bond through inductive effects, shifting the stretching frequency to a higher wavenumber compared to ketones or esters. For p-toluoyl chloride, this peak appears around 1771 cm⁻¹[3]. Due to bromine being less electronegative than chlorine, the C=O stretch for this compound is expected at a slightly lower, yet still characteristically high, frequency.
Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~ 2950-2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak |
| ~ 1765-1775 | C=O Stretch (Acyl Bromide) | Strong, Sharp |
| ~ 1600, ~1480 | Aromatic C=C Stretch | Medium |
| ~ 850-800 | C-H Out-of-plane bend (para-disubstituted) | Strong |
| ~ 700-600 | C-Br Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Expert Interpretation: The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity at m/z 198 and 200.
The primary fragmentation pathway involves the loss of the bromine radical (•Br), which is a stable leaving group. This yields the highly stable 4-methylbenzoyl cation (p-toluoyl cation) at m/z 119. This fragment is often the base peak due to its resonance stabilization. Further fragmentation of the p-toluoyl cation can occur via the loss of carbon monoxide (CO) to produce the tolyl cation at m/z 91.
Predicted Key Mass Fragments
| m/z | Ion Structure | Significance |
| 198, 200 | [C₈H₇⁷⁹BrO]⁺˙, [C₈H₇⁸¹BrO]⁺˙ | Molecular Ion (M⁺˙), shows 1:1 bromine isotope pattern |
| 119 | [CH₃C₆H₄CO]⁺ | Base Peak , loss of •Br |
| 91 | [CH₃C₆H₄]⁺ | Loss of CO from m/z 119 |
Mass Spectrometry Fragmentation Workflow
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Integrated Spectroscopic Workflow and Protocols
Confirming the identity and purity of this compound requires a holistic approach where data from each spectroscopic method corroborates the others. The workflow below illustrates this integrated process.
Overall Spectroscopic Characterization Workflow
Sources
A-Z Guide to 4-Methylbenzoyl Bromide: Synthesis, Reactivity, and Applications
Abstract
4-Methylbenzoyl bromide is a pivotal acylating agent and intermediate in organic synthesis, particularly valued in the construction of complex molecules within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. We present a validated, step-by-step protocol for its preparation from 4-methylbenzoic acid, explore its mechanistic behavior in key reactions such as Friedel-Crafts acylation, and discuss its applications as a molecular building block. This document serves as a comprehensive technical resource, integrating practical laboratory procedures with fundamental chemical principles to support advanced research and development.
Introduction and IUPAC Nomenclature
This compound, a derivative of a carboxylic acid, belongs to the acyl halide class of organic compounds.[1] Acyl halides are characterized by an acyl group (R-C=O) bonded to a halogen.[1] Their high reactivity makes them excellent intermediates for the synthesis of esters, amides, and other carbonyl-containing compounds.[1][2]
The nomenclature of this compound is governed by the International Union of Pure and Applied Chemistry (IUPAC) rules. The systematic name is derived from the corresponding carboxylic acid, 4-methylbenzoic acid. The "-oic acid" suffix is replaced with "-oyl," and the halide is added as a separate word.[1][3][4]
-
Parent Carboxylic Acid: 4-methylbenzoic acid
-
Acyl Group: 4-methylbenzoyl
-
Halide: Bromide
-
IUPAC Name: this compound[5]
The compound is also commonly known by its synonym, p-toluoyl bromide. The structure consists of a benzene ring substituted at positions 1 and 4 with a bromocarbonyl group and a methyl group, respectively.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in quantitative studies.
Physical Properties
The key physical properties are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | [5] |
| Molecular Weight | 199.04 g/mol | [5] |
| Appearance | Data not consistently available; likely a solid or liquid | |
| Melting Point | Data not available in searches | |
| Boiling Point | Data not available in searches | |
| InChIKey | VFKIQINEAKWHGO-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. While a dedicated spectrum for this compound was not found in the search results, typical chemical shifts and absorption frequencies for analogous structures can be predicted.
-
¹H NMR: Protons on the aromatic ring would appear in the δ 7.2-8.0 ppm range. The methyl protons would be a singlet around δ 2.4 ppm.
-
¹³C NMR: The carbonyl carbon is highly deshielded, appearing around δ 165-170 ppm. Aromatic carbons would be in the δ 125-145 ppm range, and the methyl carbon would be around δ 21 ppm.
-
Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching band for the acyl bromide would be expected in the range of 1750-1800 cm⁻¹.
Synthesis of this compound
The most direct and common synthesis of this compound involves the reaction of 4-methylbenzoic acid with a suitable brominating agent. Phosphorus tribromide (PBr₃) is a frequently used reagent for this transformation.[2] This method is favored for its efficiency and the relatively straightforward workup. An alternative approach involves using N-Bromosuccinimide (NBS) in the presence of triphenylphosphine.[6]
The reaction with PBr₃ proceeds via the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by the bromide ion.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 4-methylbenzoic acid.
Caption: Formation and reaction of the acylium ion in Friedel-Crafts acylation.
Applications in Drug Development and Synthesis
The 4-methylbenzoyl moiety is a structural component found in various biologically active molecules. As such, this compound serves as a key building block for introducing this group. Its high reactivity allows for efficient bond formation under relatively mild conditions, which is crucial when dealing with complex, multi-functional molecules often encountered in drug discovery.
While specific examples of its use in named drugs were not found in the provided search results, its utility is analogous to other benzylic halides, like 4-bromobenzyl bromide, which are used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize diarylmethane derivatives—a common scaffold in pharmaceuticals. [7]The reactivity of the acyl bromide group makes it a prime candidate for constructing ester or amide linkages in potential therapeutic agents.
Safety, Handling, and Storage
This compound is a hazardous chemical that must be handled with extreme care.
-
Hazards: Acyl halides are corrosive and cause severe skin burns and eye damage. [8][9]They are also lachrymators (tear-producing agents). [10]Upon contact with moisture, they release corrosive hydrobromic acid gas.
-
Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [8]Avoid inhalation of vapors and any contact with skin or eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. [8][11]The container should be kept under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity. [8]
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its straightforward IUPAC nomenclature belies its significant utility in organic synthesis. A solid grasp of its properties, synthesis from 4-methylbenzoic acid, and characteristic reactivity, particularly in nucleophilic acyl substitution reactions, is essential for its effective and safe use. For researchers in drug development and materials science, this compound offers a reliable method for incorporating the 4-methylbenzoyl functional group into target molecules, making it a valuable tool in the synthetic chemist's arsenal.
References
- IUPAC Nomenclature Rules for Acyl Halides. QUÍMICA ORGÁNICA.
- Summary of Exploring the Nomenclature of Acyl Halides in Organic Chemistry. Teachy.
- Acyl Bromide Definition - Organic Chemistry Key Term. Fiveable.
- Rule C-481 Acyl Halides. ACD/Labs.
- This compound | C8H7BrO | CID 11063418. PubChem - NIH.
- 21.1 Naming Carboxylic Acid Derivatives. Organic Chemistry | OpenStax.
- Naming Acyl Halides with IUPAC Systematic Nomenclature. YouTube.
- Describe the structure and reactivity of acyl bromide and its applications in organic synthesis. Proprep.
- 4-Methylbenzyl bromide. ChemBK.
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of West Florida.
- Supplementary Information for General. ¹H and ¹³C NMR spectra. The Royal Society of Chemistry.
- Wiley-VCH 2007 - Supporting Information. Wiley Online Library.
- ¹³C; DEPT135; HSQC) and HRMS spectra. MDPI.
- 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
- Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz.
- FORMATION OF ACYL BROMIDES FROM CARBOXYLIC ACIDS AND N-BROMOSUCCINIMIDE. Taylor & Francis Online.
- Acyl Halides: Reactions Forming and Reactions of. YouTube.
- 4-methylbenzyl bromide (C8H9Br). PubChemLite.
- Solved 1. Write the balanced equation for the bromination of. Chegg.com.
- Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. PrepChem.com.
- p-Xylyl bromide | C8H9Br | CID 7721. PubChem - NIH.
Sources
- 1. teachy.ai [teachy.ai]
- 2. fiveable.me [fiveable.me]
- 3. IUPAC Nomenclature Rules for Acyl Halides | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 4. 21.1 Naming Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Identification of 4-methylbenzoyl bromide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the identification and characterization of 4-methylbenzoyl bromide. In the dynamic field of organic synthesis, the precise identification of reactive intermediates like acyl halides is paramount to ensuring the validity of experimental outcomes and the safety of laboratory personnel. This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and providing a robust workflow for unambiguous structural confirmation.
Core Identification and Physicochemical Profile
This compound, also known as p-toluoyl bromide, is an aromatic acyl bromide. The presence of the electron-donating methyl group in the para position and the highly reactive acyl bromide moiety makes it a valuable intermediate for introducing the 4-methylbenzoyl group into various molecular scaffolds.
Precise identification begins with its fundamental descriptors. While a dedicated CAS (Chemical Abstracts Service) number for this compound is not consistently cited in major chemical databases, its structural analogues are well-documented. For instance, the corresponding acyl chloride, 4-methylbenzoyl chloride, is registered under CAS number 874-60-2.[1] The absence of a readily available CAS number for the bromide suggests it is less common, likely prepared in-situ or used immediately due to its high reactivity and sensitivity to moisture.
The fundamental structure of this compound is presented below.
Caption: Chemical structure of this compound.
A summary of its key computed and comparative physicochemical properties is provided in Table 1.
| Property | Value | Source / Rationale |
| IUPAC Name | This compound | [2] |
| Synonyms | p-Toluoyl bromide | Common nomenclature |
| Molecular Formula | C₈H₇BrO | [2] |
| Molecular Weight | 199.04 g/mol | [2] |
| Appearance | Expected: Colorless to light yellow/brown liquid | By analogy to p-toluoyl chloride, which is a colorless to light yellow liquid.[3] Acyl halides often have a slight color due to trace impurities. |
| Melting Point | Not available | The analogous p-toluoyl chloride has a melting point of -4 to -2 °C.[1] The bromide is expected to have a slightly higher melting point. |
| Boiling Point | Not available | The analogous p-toluoyl chloride boils at 225-227 °C at atmospheric pressure.[3] The bromide is expected to have a higher boiling point due to increased molecular weight and stronger intermolecular forces. |
| Reactivity | Highly reactive, moisture-sensitive, lachrymator | Characteristic of acyl halides. Reacts exothermically with water, alcohols, amines, and other nucleophiles.[4][5] |
Spectroscopic Profile for Structural Elucidation
Due to its high reactivity, obtaining and publishing a full set of reference spectra for this compound is challenging. However, a highly accurate spectroscopic profile can be predicted based on fundamental principles and comparison with its stable analogue, 4-methylbenzoyl chloride. The following section details the expected spectroscopic signatures.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present. The primary diagnostic peak for an acyl halide is the carbonyl (C=O) stretch.
-
Causality: The C=O bond in an acyl halide is one of the strongest absorbing carbonyls due to the inductive effect of the electronegative halogen, which shortens and strengthens the C=O bond. This results in a high-frequency absorption. Acyl bromides typically absorb at a slightly lower wavenumber than acyl chlorides because bromine is less electronegative than chlorine.
Predicted IR Data:
-
~1775 cm⁻¹ (strong, sharp): This is the characteristic C=O stretching vibration. Benzoyl bromide itself shows a strong peak around 1773 cm⁻¹, and this value is a reliable prediction.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (weak-medium): Aliphatic C-H stretching from the methyl group.
-
~1605 cm⁻¹ and ~1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
-
~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is expected to be simple and highly informative, confirming the substitution pattern of the aromatic ring.
-
Causality: The aromatic protons will form a distinct AA'BB' system, which appears as two doublets. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield than the protons ortho to the electron-donating methyl group. The methyl protons will appear as a sharp singlet in the typical benzylic methyl region.
Predicted ¹H NMR Data (in CDCl₃):
-
~8.0 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the carbonyl group.
-
~7.3 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the methyl group.
-
~2.45 ppm (s, 3H): Methyl group protons.
The carbon NMR provides a count of unique carbon environments.
-
Causality: The carbonyl carbon is highly deshielded due to its sp² hybridization and direct attachment to two electronegative atoms (O and Br), causing it to appear significantly downfield. The aromatic carbons will show four distinct signals due to the molecule's symmetry.
Predicted ¹³C NMR Data (in CDCl₃):
-
~165 ppm: Carbonyl carbon (C=O). This is a key identifier.
-
~146 ppm: Quaternary aromatic carbon attached to the methyl group.
-
~132 ppm: Quaternary aromatic carbon attached to the carbonyl group.
-
~130.5 ppm: Aromatic CH carbons ortho to the carbonyl group.
-
~129.5 ppm: Aromatic CH carbons ortho to the methyl group.
-
~22 ppm: Methyl carbon (-CH₃).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which can confirm the elemental composition.
-
Causality: The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as two peaks of nearly equal intensity, separated by 2 m/z units.
Predicted MS Data:
-
m/z ~198 and ~200: Molecular ion peaks (M⁺ and M+2⁺) corresponding to [C₈H₇⁷⁹BrO]⁺ and [C₈H₇⁸¹BrO]⁺.
-
m/z ~119: A major fragment corresponding to the loss of the bromine radical, forming the stable 4-methylbenzoyl cation [CH₃C₆H₄CO]⁺.
-
m/z ~91: A fragment corresponding to the tolyl cation [C₇H₇]⁺, resulting from the loss of CO from the m/z 119 fragment.
Experimental Protocols for Synthesis and Identification
Trust in experimental results is built upon self-validating protocols. The following sections outline a representative synthesis and a comprehensive workflow for the definitive identification of this compound.
Representative Synthesis from p-Toluic Acid
This protocol is based on standard methods for converting carboxylic acids to acyl halides.[6] Extreme caution must be exercised as this reaction is exothermic, evolves toxic gases, and the product is highly corrosive and water-reactive. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Reagents:
-
p-Toluic acid
-
Thionyl bromide (SOBr₂) or Oxalyl bromide ((COBr)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (to trap evolved HBr and SO₂). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Charging: To the flask, add p-toluic acid (1.0 eq) and a minimal amount of anhydrous solvent.
-
Catalyst Addition: Add a single drop of anhydrous DMF. The catalyst is crucial for initiating the reaction by forming the Vilsmeier intermediate.
-
Brominating Agent Addition: Charge the dropping funnel with thionyl bromide (approx. 1.2 eq). Add the thionyl bromide dropwise to the stirred suspension at room temperature. An exothermic reaction with gas evolution should be observed.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-60 °C) for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by the dissolution of the solid p-toluic acid.
-
Isolation: The product is typically purified by fractional distillation under reduced pressure. This step is critical to remove excess brominating agent and solvent, yielding the pure this compound.
Workflow for Structural Verification
A newly synthesized batch of this compound must be rigorously characterized. The following workflow ensures its identity and purity.
Caption: A logical workflow for the verification of synthesized this compound.
Step-by-Step Verification Protocol:
-
Initial Purity Assessment (TLC): Before extensive analysis, assess the purity of the distilled product via Thin-Layer Chromatography (TLC). Use a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). A single spot indicates high purity.
-
Functional Group Identification (FT-IR): Acquire an FT-IR spectrum of the neat liquid. The primary objective is to confirm the presence of the strong acyl bromide C=O stretch around 1775 cm⁻¹ and the absence of a broad O-H stretch (~3000 cm⁻¹), which would indicate contamination with the p-toluic acid starting material.
-
Structural Framework Confirmation (NMR): Prepare a sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. Acquire ¹H and ¹³C NMR spectra. The data should match the predicted chemical shifts and coupling patterns detailed in Section 2.2. This step is the most definitive for structural confirmation.
-
Molecular Weight and Elemental Composition (MS): Analyze the sample by mass spectrometry. Confirm the molecular weight by observing the M⁺ and M+2⁺ ion peaks at m/z ~198 and ~200. The presence of the m/z 119 fragment is strong evidence for the 4-methylbenzoyl structure.
-
Reactivity Confirmation (Hydrolysis Test): As a final validation of its identity as a reactive acyl halide, expose a small drop of the sample to moist air for a few minutes and re-acquire an IR spectrum. The appearance of a broad O-H stretch and a shift of the carbonyl peak to ~1700 cm⁻¹ confirms its hydrolysis to p-toluic acid, validating its functional group identity.
Safety and Handling
As a reactive acyl halide, this compound must be handled with extreme care. All safety protocols should be derived from authoritative sources for analogous compounds. The Safety Data Sheet (SDS) for p-toluoyl chloride provides an excellent baseline for handling procedures.[4][5]
-
Primary Hazards: Causes severe skin burns and eye damage.[4] It is a lachrymator (causes tearing) and is harmful if inhaled or ingested.[5]
-
Reactivity: Reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas. It is incompatible with strong bases, alcohols, and oxidizing agents.[4]
-
Handling:
-
Always handle in a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.
-
Keep away from all sources of moisture. Use anhydrous solvents and flame-dried glassware.
-
Ensure containers are tightly sealed under an inert atmosphere (e.g., nitrogen or argon) for storage.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[3]
-
Conclusion
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluoyl chloride, 98%.
- Scribd. (2013). Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11063418, this compound.
- ResearchGate. (n.d.). p-Toluenesulfonyl Bromide.
- Pharmaffiliates. (n.d.). CAS No: 104-81-4 | Product Name: 4-Methylbenzyl Bromide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7721, p-Xylyl bromide.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
- ChemBK. (n.d.). p-(bromomethyl)toluene.
- NIST. (n.d.). P-tolu-p-toluidide. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). (S)-1-(p-Toluenesulfonylmethyloxy)-2-methylpropylammonium bromide.
- Google Patents. (n.d.). CN105646139A - P-bromotoluene synthesis process.
- NIST. (n.d.). Benzoyl bromide. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide....
- Chemister. (n.d.). p-xylyl bromide.
Sources
- 1. 对甲基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Initial Reactivity of 4-Methylbenzoyl Bromide
Abstract
4-Methylbenzoyl bromide, also known as p-toluoyl bromide, is a versatile acylating agent of significant interest in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its reactivity is defined by the electrophilic carbonyl carbon and the excellent leaving group potential of the bromide ion. This guide provides a comprehensive analysis of its core reactivity through two fundamental transformations: nucleophilic acyl substitution, exemplified by esterification, and electrophilic aromatic substitution, demonstrated by the Friedel-Crafts acylation. We present detailed mechanistic discussions, validated experimental protocols, and methods for spectroscopic characterization to offer researchers a thorough understanding and practical framework for utilizing this important reagent.
Introduction and Core Properties
This compound is an aromatic acyl bromide featuring a methyl group para to the carbonyl bromide functionality. This substitution pattern influences the electronic properties of the acyl group, subtly enhancing its reactivity in certain electrophilic reactions compared to unsubstituted benzoyl bromide. The primary utility of this reagent lies in its ability to introduce the 4-methylbenzoyl (p-toluoyl) moiety into a wide range of molecules.
The reactivity of this compound is governed by the acyl bromide group. Acyl halides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1] This high reactivity stems from the strong inductive electron-withdrawing effect of the bromine atom, which increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.[2]
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO | [3] |
| Molecular Weight | 199.04 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 4635-43-2 | |
| Appearance | (Typically) Colorless to yellow liquid/solid | |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)Br | [3] |
Reactivity Study I: Nucleophilic Acyl Substitution (Esterification)
A cornerstone reaction of acyl halides is their conversion to esters via reaction with alcohols. This transformation follows the nucleophilic acyl substitution mechanism, which proceeds via a distinct addition-elimination pathway, not to be confused with a one-step Sₙ2 displacement.[2]
Causality of the Mechanism
The reaction is typically rapid and exothermic. The mechanism involves two key stages:
-
Nucleophilic Addition: The alcohol (a neutral nucleophile) attacks the highly electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1][4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—in this case, the bromide ion. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr). A final deprotonation step, often facilitated by a mild, non-nucleophilic base like pyridine, neutralizes the resulting oxonium ion to yield the final ester product.[4]
The use of a base like pyridine is crucial. It serves two purposes: to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HBr byproduct formed during the reaction, preventing it from protonating the starting alcohol or reacting with the product.[5]
Mechanistic Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Acyl Halide: A Technical Guide to the Applications of 4-Methylbenzoyl Bromide
Introduction: Understanding the Reagent
4-Methylbenzoyl bromide, also known as p-toluoyl bromide, is an aromatic acyl bromide with the chemical formula C₈H₇BrO. It possesses a carbonyl group bonded to a bromine atom, which is in turn attached to a benzene ring substituted with a methyl group at the para position. This structural arrangement confers a high degree of reactivity, making it a valuable electrophile in a variety of chemical transformations.
The presence of the electron-donating methyl group on the phenyl ring subtly influences the reactivity of the acyl bromide compared to its unsubstituted counterpart, benzoyl bromide. This electronic effect, coupled with the inherent lability of the acyl bromide bond, makes this compound a precise and efficient tool for introducing the 4-methylbenzoyl (or p-toluoyl) moiety into a diverse range of molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | |
| Molecular Weight | 199.04 g/mol | |
| Appearance | Not specified in readily available sources; likely a solid or liquid with a pungent odor. | |
| CAS Number | 4635-49-8 |
Core Synthetic Applications: A Gateway to Amides and Esters
The primary utility of this compound lies in its role as an acylating agent, particularly for the synthesis of amides and esters. These functional groups are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making this reagent a cornerstone of many synthetic endeavors.
Amide Synthesis: Forging the N-Acyl Bond
The reaction of this compound with primary and secondary amines to form N-substituted 4-methylbenzamides is a robust and widely employed transformation. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under the conditions of the Schotten-Baumann reaction.
The Schotten-Baumann reaction involves the acylation of an amine with an acyl halide in the presence of a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine. The base serves two critical roles: it neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the amine nucleophile, and in some cases, it can deprotonate the amine to increase its nucleophilicity.
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Methylbenzoyl Bromide
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methylbenzoyl bromide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR spectroscopy for the structural elucidation of this important chemical intermediate. We will explore the causality behind spectral patterns, from chemical shifts to coupling constants, providing a robust framework for interpreting the spectrum with scientific integrity.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound (C₈H₇BrO) is a key reagent in organic synthesis, frequently employed in the introduction of the 4-methylbenzoyl (or p-toluoyl) group into various molecular scaffolds.[1] Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates unambiguous structural verification, for which ¹H NMR spectroscopy is an indispensable tool. The proton NMR spectrum provides a detailed fingerprint of the molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.
This guide will systematically deconstruct the ¹H NMR spectrum of this compound, offering a detailed interpretation of each signal. We will begin by outlining the necessary experimental protocols for acquiring a high-quality spectrum, followed by an in-depth analysis of the chemical shifts and spin-spin coupling patterns.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate choice of experimental parameters.
Sample Preparation: A Self-Validating System
-
Solvent Selection : The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with those of the solvent.[2][3] Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent peak.[3] The residual proton signal in CDCl₃ appears as a singlet at approximately 7.26 ppm, which must be taken into account during spectral analysis.[2]
-
Concentration : A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.
-
Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent, the use of an internal standard such as tetramethylsilane (TMS) can be employed for precise chemical shift referencing (δ = 0.00 ppm).[2] However, for routine analysis, referencing to the residual solvent peak is often adequate.
-
Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for achieving good signal dispersion, which is particularly useful for resolving the aromatic region of the spectrum. Standard acquisition parameters for a ¹H NMR experiment are generally sufficient.
In-Depth ¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule.
Molecular Structure and Proton Environments
To understand the ¹H NMR spectrum, it is essential to first examine the structure of this compound.
Figure 1: Molecular structure of this compound highlighting the distinct proton environments.
The molecule possesses a plane of symmetry bisecting the C1-C4 axis, which renders the two protons ortho to the methyl group (and meta to the acyl bromide group) chemically equivalent. Similarly, the two protons meta to the methyl group (and ortho to the acyl bromide group) are also chemically equivalent. Therefore, we anticipate three sets of signals:
-
A singlet for the three equivalent protons of the methyl group.
-
A doublet for the two equivalent aromatic protons ortho to the methyl group.
-
A doublet for the two equivalent aromatic protons meta to the methyl group.
Predicted Chemical Shifts (δ), Multiplicity, and Integration
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | ~2.45 | Singlet (s) | 3H |
| Aromatic Protons (ortho to -CH₃) | ~7.30 | Doublet (d) | 2H |
| Aromatic Protons (meta to -CH₃) | ~7.95 | Doublet (d) | 2H |
Detailed Signal Interpretation
The three protons of the methyl group are chemically equivalent and do not have any adjacent proton neighbors to couple with. Consequently, they will appear as a singlet in the spectrum. The methyl group is attached to an aromatic ring, which places its signal in the benzylic region.[4] For a methyl group on a benzene ring, the typical chemical shift is around 2.3-2.5 ppm. In a similar compound, p-toluoyl chloride, the methyl protons appear at 2.425 ppm.[5] Therefore, a chemical shift of approximately 2.45 ppm is predicted for the methyl protons of this compound.
The aromatic region of the spectrum is characteristic of a para-substituted benzene ring, which typically displays an AA'BB' system that often simplifies to a pair of doublets, especially at higher magnetic field strengths.[6][7]
-
Aromatic Protons Ortho to the Methyl Group: The methyl group is an electron-donating group, which tends to shield the ortho and para positions of the benzene ring, shifting their signals upfield (to a lower ppm value) compared to unsubstituted benzene (δ ≈ 7.34 ppm).[8] In contrast, the acyl bromide group is a strong electron-withdrawing group, which deshields the ortho and para positions. These protons are ortho to the electron-donating methyl group and meta to the electron-withdrawing acyl bromide group. The donating effect of the methyl group is generally more influential at the ortho position. Therefore, these protons are expected to be the more shielded of the two aromatic signals. Each of these protons is coupled to one neighboring proton (the one meta to it), resulting in a doublet . A typical ortho coupling constant (³J) in a benzene ring is in the range of 7-9 Hz.[6] A similar compound, 4-bromotoluene, shows the protons ortho to the methyl group at 6.957 ppm.[9] However, the presence of the electron-withdrawing acyl bromide group in this compound will shift this signal downfield. A reasonable estimate for their chemical shift is around 7.30 ppm .
-
Aromatic Protons Meta to the Methyl Group: These protons are ortho to the strongly electron-withdrawing acyl bromide group and meta to the electron-donating methyl group. The deshielding effect of the acyl bromide group at the ortho position is very strong, causing a significant downfield shift. Each of these protons is coupled to one neighboring proton (the one ortho to the methyl group), also resulting in a doublet with a similar coupling constant of 7-9 Hz. In p-toluoyl chloride, the analogous protons appear at 7.962 ppm.[5] Given the similar electronic effects of acyl chlorides and acyl bromides, a chemical shift of approximately 7.95 ppm is predicted for these protons.
Spin-Spin Coupling: A Deeper Look
The splitting of the aromatic signals into doublets is a direct consequence of spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field strength and provides valuable structural information. For this compound, the observed coupling constant for both doublets in the aromatic region should be identical, as they arise from the interaction between the same two sets of protons. This coupling constant is expected to be in the range of 8-9 Hz, which is characteristic of ortho-coupling in a para-substituted benzene ring.[6]
Logical Framework for Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.
Figure 2: A logical workflow for the ¹H NMR spectrum analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed picture of its molecular structure. By systematically analyzing the number of signals, their chemical shifts, integration, and multiplicity, one can confidently assign each resonance to the corresponding protons in the molecule. The spectrum is predicted to show a singlet for the methyl protons at approximately 2.45 ppm, and two doublets in the aromatic region at around 7.30 ppm and 7.95 ppm, characteristic of a para-substituted benzene ring with both electron-donating and electron-withdrawing substituents. This guide serves as a robust framework for researchers and scientists to interpret the ¹H NMR spectrum of this compound, ensuring the identity and purity of this vital chemical reagent.
References
- Fiveable. (n.d.). Para-Substituted Benzene Definition. Fiveable.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Taylor & Francis Online. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics, 12(6).
- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. JoVE Core Organic Chemistry.
- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube.
- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- PubChemLite. (n.d.). 4-methylbenzyl bromide (C8H9Br). PubChemLite.
- University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 35(5), 630-632.
- KPU Pressbooks. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Organic Chemistry I.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
- ChemBK. (n.d.). 4-Methylbenzyl bromide. ChemBK.
- Magnetic Resonance in Medicine. (1993). Proton NMR chemical shifts and coupling constants for brain metabolites. 29(4), 482-489.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- SpectraBase. (n.d.). Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). p-Xylyl bromide. PubChem.
- Drug Design, Development and Therapy. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
Sources
- 1. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. p-Toluoyl chloride(874-60-2) 1H NMR spectrum [chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 9. 4-Bromotoluene(106-38-7) 1H NMR spectrum [chemicalbook.com]
The Molecular Fragmentation Puzzle: An In-depth Technical Guide to Interpreting the Mass Spectrum of 4-methylbenzoyl Bromide
For Immediate Release
[SHANGHAI, CN – January 8, 2026] – For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering a window into the intricate fragmentation patterns that define a molecule's identity. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 4-methylbenzoyl bromide, offering a detailed roadmap for its interpretation.
Introduction: The Analytical Significance of this compound
This compound (C₈H₇BrO), a member of the aroyl halide family, serves as a valuable reagent in organic synthesis, particularly in the introduction of the 4-methylbenzoyl (p-toluoyl) group. Its reactivity and structural features make it a subject of interest in synthetic chemistry and drug discovery. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and the identification of related structures. This guide will deconstruct the fragmentation pathways of this compound, providing a framework for interpreting its mass spectrum with a high degree of scientific rigor.
The Molecular Ion: A Tale of Two Isotopes
The molecular weight of this compound is 199.04 g/mol .[1] However, the most striking feature of its mass spectrum at the highest mass-to-charge ratio (m/z) is the presence of a pair of peaks of nearly equal intensity at m/z 198 and 200. This characteristic "doublet" is the definitive signature of a molecule containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively.[2] This near 1:1 ratio results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) separated by 2 m/z units.
Therefore, the peaks at m/z 198 and 200 correspond to the molecular ions [C₈H₇⁷⁹BrO]⁺• and [C₈H₇⁸¹BrO]⁺•, respectively. The presence of this isotopic cluster is the first and most critical step in identifying the compound as a bromine-containing species.
Deciphering the Fragmentation Cascade: Key Pathways and Mechanistic Insights
Upon electron ionization, the molecular ion of this compound undergoes a series of fragmentation events, driven by the stability of the resulting cationic fragments. The major fragmentation pathways are detailed below.
Alpha-Cleavage: Formation of the 4-methylbenzoyl Cation
The most favorable initial fragmentation is the cleavage of the C-Br bond, a common pathway for alkyl and acyl halides.[3] This heterolytic cleavage results in the loss of a bromine radical (•Br) and the formation of the highly stable 4-methylbenzoyl cation (an acylium ion).
[C₈H₇BrO]⁺• → [C₈H₇O]⁺ + •Br
This acylium ion is observed as a prominent peak at m/z 119 . The stability of this ion is attributed to the resonance delocalization of the positive charge between the carbonyl carbon and the adjacent aromatic ring.
The Genesis of the Tropylium Ion: Aromatic Stability Reigns
Aryl-substituted compounds, particularly those with a methyl group on the benzene ring, often exhibit a characteristic peak at m/z 91 . This fragment is the tropylium ion ([C₇H₇]⁺), a highly stable, aromatic carbocation. In the case of the 4-methylbenzoyl cation, a rearrangement and subsequent loss of a neutral carbon monoxide (CO) molecule leads to the formation of the methylphenyl cation, which can then rearrange to the more stable tropylium ion.
[C₈H₇O]⁺ → [C₇H₇]⁺ + CO
The tropylium ion's exceptional stability often results in it being the base peak in the mass spectra of such compounds.
Formation of the Phenyl Cation and Related Fragments
Further fragmentation of the tropylium ion can occur, though it is less favorable due to its inherent stability. However, a competing fragmentation pathway from the 4-methylbenzoyl cation involves the loss of the methyl group followed by the loss of CO, or direct fragmentation of the aromatic ring. A peak at m/z 65 is often observed in the mass spectra of aromatic compounds, corresponding to the loss of acetylene (C₂H₂) from the tropylium ion.
[C₇H₇]⁺ → [C₅H₅]⁺ + C₂H₂
Summary of Key Spectral Data
The following table summarizes the principal ions observed in the mass spectrum of this compound and their proposed structures.
| m/z | Proposed Ion Structure | Ion Name | Notes |
| 198/200 | [CH₃C₆H₄COBr]⁺• | Molecular Ion | Characteristic 1:1 isotopic doublet for bromine. |
| 119 | [CH₃C₆H₄CO]⁺ | 4-methylbenzoyl cation (Acylium ion) | Result of α-cleavage and loss of Br•. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Highly stable aromatic cation, often the base peak. |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Result of fragmentation of the tropylium ion. |
Experimental Protocol: Electron Ionization Mass Spectrometry
For the acquisition of the mass spectrum of this compound, a standard electron ionization mass spectrometer is employed.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming the molecular ion radical cation ([M]⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation into smaller, positively charged ions and neutral radicals or molecules.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Visualizing the Fragmentation Pathways
The logical flow of the fragmentation of this compound can be visualized as follows:
Caption: Fragmentation pathway of this compound.
Conclusion: A Coherent Narrative from Molecular Fragments
The interpretation of the mass spectrum of this compound is a logical process rooted in the fundamental principles of ion stability and fragmentation mechanisms. The presence of the characteristic bromine isotopic pattern immediately identifies the molecule as a bromine-containing compound. The subsequent fragmentation cascade, dominated by the formation of the stable 4-methylbenzoyl acylium ion and the highly stable tropylium ion, provides a clear and predictable pattern. This in-depth understanding is invaluable for any scientist working with this compound, enabling confident identification and structural verification.
References
- National Institute of Standards and Technology. (n.d.). Benzoyl bromide. NIST Chemistry WebBook.
- Wexler, A. S. (1967). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 71A(4), 319–326.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
- LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PubChem. (n.d.). This compound.
Sources
An In-Depth Technical Guide to the Infrared Spectrum of 4-Methylbenzoyl Bromide
Introduction
4-Methylbenzoyl bromide (C₈H₇BrO) is an important acyl halide intermediate used in organic synthesis, particularly for the introduction of the 4-methylbenzoyl (p-toluoyl) group.[1] As with any reactive chemical intermediate, rapid and accurate verification of its identity and purity is paramount for successful downstream applications in research and drug development. Infrared (IR) spectroscopy provides a powerful, non-destructive, and rapid method for the structural elucidation of such molecules by probing their specific covalent bond vibrations.[2]
This technical guide provides a comprehensive analysis of the infrared spectrum of this compound. Moving beyond a simple peak-list, we will explore the theoretical underpinnings of the spectrum, detailing how the electronic interplay between the acyl bromide functional group, the aromatic ring, and the para-methyl substituent dictates the positions and intensities of key absorption bands. This guide is designed for researchers and scientists, offering field-proven insights into spectral interpretation and a robust, self-validating protocol for data acquisition.
Theoretical Framework: Understanding the Vibrational Landscape
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the acyl bromide group, the para-disubstituted benzene ring, and the methyl group. The position of each vibrational band is governed by the bond strength and the masses of the connected atoms, which are in turn influenced by electronic effects such as induction and resonance.[3]
The Acyl Bromide Moiety (CO-Br)
The acyl bromide group is characterized by two key vibrations: the C=O stretch and the C-Br stretch.
-
Carbonyl (C=O) Stretching: The C=O stretching vibration in acyl halides is found at a significantly higher frequency compared to ketones or esters.[4][5] This is due to the strong negative inductive effect (-I) of the highly electronegative bromine atom. The bromine atom withdraws electron density from the carbonyl carbon, which shortens and strengthens the C=O bond, thus increasing the energy (and wavenumber) required to excite its stretching vibration.[6]
-
Carbon-Bromine (C-Br) Stretching: In contrast, the C-Br bond is weaker and involves a heavier atom (bromine). Consequently, its stretching vibration appears at a much lower frequency, typically in the fingerprint region of the spectrum.[7][8]
Electronic Influence of the para-Methyl Group
The methyl group (-CH₃) at the para-position exerts a weak electron-donating effect (+I inductive and hyperconjugation) on the benzene ring.[9] This electron density can be delocalized through the π-system of the ring and into the carbonyl group.[6][10] This delocalization slightly increases the single-bond character of the C=O bond, thereby weakening it and lowering its stretching frequency compared to unsubstituted benzoyl bromide. This subtle shift is a key spectral feature that confirms the presence and electronic contribution of the methyl substituent.
Detailed Spectral Interpretation
An analysis of the this compound IR spectrum can be systematically approached by examining distinct regions corresponding to specific functional group vibrations.
The High-Frequency Region (>2800 cm⁻¹)
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching vibrations from the benzene ring.[11][12]
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): Absorptions in this range are due to the symmetric and asymmetric stretching vibrations of the C(sp³)-H bonds within the methyl group.[8]
The Carbonyl & Double Bond Region (1850-1400 cm⁻¹)
-
C=O Stretch (approx. 1770-1790 cm⁻¹): The most prominent and diagnostically significant band in the spectrum is the intense C=O stretch of the acyl bromide. Its high frequency is a direct result of the inductive effect of the bromine atom.[4] For comparison, simple aromatic ketones absorb closer to 1685 cm⁻¹.[10]
-
Aromatic C=C Stretches (1610-1585 cm⁻¹ and 1500-1400 cm⁻¹): The benzene ring exhibits characteristic in-plane C=C stretching vibrations. These typically appear as a pair of sharp bands, one around 1600 cm⁻¹ and another near 1500 cm⁻¹.[8][12]
The Fingerprint Region (<1400 cm⁻¹)
This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.
-
CH₃ Bending (approx. 1450 cm⁻¹ and 1380 cm⁻¹): The methyl group displays characteristic scissoring (asymmetric) and symmetric bending vibrations in this area.
-
para-Substitution Out-of-Plane (OOP) Bending (860-790 cm⁻¹): One of the most useful diagnostic bands for determining the substitution pattern on the benzene ring is the C-H out-of-plane bending vibration. For para-disubstituted rings, this vibration gives rise to a strong, characteristic absorption in the 860-790 cm⁻¹ range.[13][14] Its presence is strong evidence for the 1,4-substitution pattern of this compound.
-
C-Br Stretch (690-515 cm⁻¹): A medium to strong intensity band corresponding to the C-Br stretching vibration is expected in this low-wavenumber region.[7][8] Its position can sometimes be obscured by other vibrations, but its presence is a key indicator of the acyl bromide functionality.
Data Summary and Visualization
Summary of Key IR Absorptions
The expected vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium - Weak | Aromatic C(sp²)-H Stretch |
| 2980 - 2850 | Medium - Weak | Aliphatic C(sp³)-H Stretch (from -CH₃) |
| ~1775 | Very Strong | C=O Stretch (Acyl Bromide) |
| ~1605 | Strong - Medium | Aromatic C=C Ring Stretch |
| ~1510 | Medium | Aromatic C=C Ring Stretch |
| ~1450 | Medium | -CH₃ Asymmetric Bend |
| ~1380 | Medium - Weak | -CH₃ Symmetric Bend |
| 860 - 790 | Strong | C-H Out-of-Plane Bend (para-disubstitution) |
| 690 - 515 | Strong - Medium | C-Br Stretch |
Logical Relationship of Vibrational Modes
The following diagram illustrates the connection between the structural components of this compound and their characteristic regions in the infrared spectrum.
Caption: Key vibrational units of this compound and their spectral regions.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its simplicity, speed, and minimal sample volume requirement.[15] The following protocol ensures reproducible and accurate data.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan:
-
Rationale: This critical step compensates for atmospheric H₂O and CO₂ absorptions, as well as any intrinsic signals from the spectrometer itself, ensuring they do not appear in the final sample spectrum.[2]
-
Procedure: a. Ensure the ATR crystal surface is immaculately clean. Wipe gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol), followed by a dry tissue. b. Lower the ATR press to the measurement position. c. Initiate a "Background Scan" or "Collect Background" command in the instrument software. A typical scan collects 16-32 co-added interferograms for a good signal-to-noise ratio.[16]
-
-
Sample Application:
-
Rationale: Proper sample application ensures optimal contact between the sample and the ATR crystal, which is necessary for the evanescent wave to effectively probe the sample.[15]
-
Procedure: a. Lift the ATR press. b. Using a clean pipette, place a single small drop (approx. 1-2 μL) of this compound directly onto the center of the diamond crystal. The drop should be just large enough to cover the crystal surface. c. Self-Validation: Acyl bromides are moisture-sensitive. Work swiftly to minimize exposure to atmospheric humidity, which could lead to hydrolysis and the appearance of a broad O-H band from the corresponding carboxylic acid (~3300-2500 cm⁻¹).
-
-
Data Acquisition:
-
Rationale: Applying consistent pressure ensures reproducibility between measurements. Co-adding multiple scans averages out random noise, significantly improving the quality of the final spectrum.[16]
-
Procedure: a. Carefully lower the press arm until it makes contact with the liquid, ensuring the sample is spread evenly across the crystal. Apply gentle, consistent pressure. b. Initiate the "Sample Scan" or "Collect Sample" command. Use the same number of scans as for the background measurement (e.g., 16-32 scans) at a resolution of 4 cm⁻¹. c. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Rationale: Thorough cleaning prevents cross-contamination of subsequent samples and protects the ATR crystal.
-
Procedure: a. Lift the press arm. b. Remove the bulk of the sample with a soft tissue. c. Clean the crystal surface and the press tip thoroughly with a tissue dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a final wipe with a dry, clean tissue.
-
Conclusion
The infrared spectrum of this compound is highly characteristic and provides a definitive fingerprint for its molecular structure. The intense carbonyl absorption at a high wavenumber (~1775 cm⁻¹) immediately identifies it as an acyl halide, while the strong out-of-plane bending band in the 860-790 cm⁻¹ region confirms the para-substitution pattern. Additional absorptions from aromatic and aliphatic C-H, aromatic C=C, and C-Br stretches provide a complete and verifiable picture of the molecule. By understanding the electronic effects that govern these vibrational frequencies and employing a robust experimental protocol, researchers can confidently use FTIR spectroscopy for the rapid and reliable characterization of this important synthetic intermediate.
References
- Taylor & Francis Online. (n.d.). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones.
- JoVE. (2024). IR Absorption Frequency: Delocalization.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.
- RSC Publishing. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds.
- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
- Journal of Engineering Research and Applied Science. (n.d.). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes.
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
- NIST. (n.d.). Benzoyl bromide - the NIST WebBook.
- Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.
- National Institutes of Health. (n.d.). Benzoyl bromide | C7H5BrO | CID 12056 - PubChem.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- National Institute of Standards and Technology. (n.d.). Benzoyl bromide - the NIST WebBook.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- Oxford Academic. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- RSC Publishing. (n.d.). The infrared spectra and vibrational assignments of the acetyl halides.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Química Organica.org. (n.d.). IR Spectrum: Aromatics.
- NIST. (n.d.). Benzoyl chloride, 4-methyl- - the NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Acetyl bromide - the NIST WebBook.
- National Institutes of Health. (n.d.). This compound | C8H7BrO | CID 11063418 - PubChem.
- National Institutes of Health. (n.d.). p-Xylyl bromide | C8H9Br | CID 7721 - PubChem.
- MSU chemistry. (n.d.). Infrared Spectrometry.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
Sources
- 1. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. Video: IR Absorption Frequency: Delocalization [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. journaleras.com [journaleras.com]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. IR Spectrum: Aromatics [quimicaorganica.org]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Aryl Ketones using 4-Methylbenzoyl Bromide
Introduction
Aryl ketones are a cornerstone structural motif in organic chemistry, serving as pivotal intermediates and final products in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a fundamental task for researchers in both academic and industrial settings. Among the various synthetic precursors, 4-methylbenzoyl bromide stands out as a versatile and reactive agent for introducing the 4-methylbenzoyl (p-toluoyl) group onto an aromatic nucleus.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of aryl ketones using this compound. We will delve into the primary synthetic route, the Friedel-Crafts acylation, offering detailed mechanistic insights, step-by-step protocols, and critical considerations for experimental success. Additionally, we will briefly explore modern cross-coupling alternatives, providing a well-rounded perspective on the available synthetic strategies.
Primary Synthetic Strategy: Friedel-Crafts Acylation
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains the most direct and widely used method for synthesizing aryl ketones from acyl halides.[1][2] This reaction is a type of electrophilic aromatic substitution where an acyl group is attached to an aromatic ring.[3]
The Underlying Mechanism: Causality and Control
Understanding the reaction mechanism is paramount to mastering the synthesis and troubleshooting potential issues. The Friedel-Crafts acylation proceeds through several distinct steps, each with critical experimental parameters.[4][5]
-
Generation of the Acylium Ion : The reaction is initiated by the interaction of the acyl bromide with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the bromine atom, polarizing the carbon-bromine bond and facilitating its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion (CH₃C₆H₄CO⁺), which is the key reactive species.[4][6] The choice of a potent Lewis acid is crucial for efficient generation of this electrophile.
-
Electrophilic Attack : The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion.[7] This is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[8]
-
Restoration of Aromaticity : A base, typically the AlCl₃Br⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[4] This deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[8]
However, the newly formed ketone is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product, preventing further acylation (polysubstitution), which is a significant advantage over Friedel-Crafts alkylation.[9][10] It also means that a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is required to drive the reaction to completion.[1]
Mechanistic Diagram: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the acylation of a simple arene (e.g., toluene) with this compound. Stoichiometry and reaction times may need to be optimized for different aromatic substrates.
Materials & Reagents:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Aromatic Substrate (e.g., Toluene)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, nitrogen/argon inlet
Safety Precautions:
-
This compound is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[11] It is corrosive and can cause severe burns.[12] Weigh and handle it quickly in a dry environment, avoiding exposure to atmospheric moisture.[7]
-
Dichloromethane is a volatile and potentially harmful solvent. All operations must be conducted in a fume hood.[8]
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet to maintain an anhydrous atmosphere.[7]
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the limiting reagent).[8]
-
Add anhydrous dichloromethane to the flask to suspend the AlCl₃.
-
-
Reagent Addition:
-
Cool the flask to 0 °C using an ice/water bath. This is critical to control the initial exothermic reaction between AlCl₃ and the acyl bromide.[7][13]
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. You may observe gas evolution (HBr, if any moisture is present) and a color change.
-
After the addition is complete, dissolve the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM and add it to the addition funnel.
-
Add the aromatic substrate solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.[7]
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for an additional 1-3 hours at room temperature.[7] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Crucial Step: Cautiously and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[7] This quenches the reaction, hydrolyzes the excess AlCl₃, and breaks up the aluminum-ketone complex.[13]
-
Transfer the quenched mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.[7]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude aryl ketone.[7]
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Data Presentation: Reaction Parameters
The choice of Lewis acid and solvent can significantly impact the reaction outcome. The following table summarizes common choices for Friedel-Crafts acylations.
| Parameter | Common Choices | Rationale & Considerations |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃, ZnCl₂ | AlCl₃ is the most common and reactive catalyst.[5] Milder Lewis acids like ZnCl₂ can be used for highly activated aromatic rings to improve selectivity.[1] |
| Stoichiometry | 1.1 - 1.5 eq. of Lewis Acid | A stoichiometric amount is required as the product ketone complexes with the catalyst, rendering it inactive.[1][9] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂) | Solvents must be anhydrous and inert to the reaction conditions. DCM is a common choice for its good solvating properties and volatility.[7] |
| Temperature | 0 °C to Reflux | Initial addition is performed at low temperature to control the exotherm. The reaction is then often warmed to room temperature or heated to drive it to completion.[7] |
Experimental Workflow Diagram
Caption: General experimental workflow for Friedel-Crafts acylation.
Alternative Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
While Friedel-Crafts acylation is a powerful tool, its scope can be limited by the requirement for strong Lewis acids and intolerance of certain functional groups.[14] Modern organometallic chemistry offers alternative pathways, such as palladium-catalyzed cross-coupling reactions, which can overcome these limitations.[15]
Acyl Suzuki cross-coupling, for instance, involves the reaction of an acyl halide with an organoboron reagent (like an arylboronic acid) in the presence of a palladium catalyst.[16] This methodology offers several advantages:
-
Milder Reaction Conditions : Avoids the use of harsh, moisture-sensitive Lewis acids.
-
Greater Functional Group Tolerance : Compatible with a wider range of functional groups that would not survive Friedel-Crafts conditions.[15][17]
-
High Chemoselectivity : Can provide ketones in high yields with excellent selectivity.[17]
These methods typically involve an oxidative addition of the acyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the aryl ketone and regenerate the Pd(0) catalyst. While a full protocol is beyond the scope of this note, researchers are encouraged to explore this rapidly evolving area for substrates incompatible with traditional methods.[16][17]
Conclusion
The synthesis of aryl ketones via this compound is a robust and reliable transformation central to organic synthesis. The classical Friedel-Crafts acylation, when performed with careful attention to anhydrous conditions and temperature control, provides a direct and efficient route to these valuable compounds. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely execute this reaction. For more sensitive or complex substrates, the exploration of modern palladium-catalyzed cross-coupling reactions offers a powerful and complementary approach, expanding the synthetic chemist's toolkit for accessing diverse aryl ketone structures.
References
[4] BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
[5] Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
[1] Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
[9] Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
[6] Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
[10] Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]
[2] LabXchange. (n.d.). Friedal-Crafts Acylation and Alkylation. Retrieved from [Link]
[13] Organic Chemistry Lab. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
[15] Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
[17] Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
[16] MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. LabXchange [labxchange.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. youtube.com [youtube.com]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of N-Substituted 4-Methylbenzamides from 4-Methylbenzoyl Bromide and Primary Amines
Abstract
This technical guide provides a comprehensive protocol for the N-acylation of primary amines with 4-methylbenzoyl bromide, a fundamental reaction in organic synthesis and medicinal chemistry. The resulting N-substituted 4-methylbenzamides are prevalent scaffolds in a variety of biologically active compounds. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines safety precautions, and discusses the applications of the synthesized products, serving as an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of N-Substituted 4-Methylbenzamides
The amide bond is a cornerstone of chemical biology and pharmaceutical sciences.[1] N-substituted 4-methylbenzamides, in particular, represent a privileged structural motif found in a wide array of therapeutic agents.[2][3] Their synthesis via the acylation of primary amines with this compound is a robust and versatile transformation.[4] This reaction, often conducted under Schotten-Baumann conditions, allows for the efficient construction of these valuable molecules.[5][6] The products of this reaction serve as crucial intermediates in the synthesis of more complex molecular architectures and as final drug compounds themselves, exhibiting activities ranging from anticancer to antipsychotic.[7][8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary amine proceeds through a nucleophilic acyl substitution mechanism.[9] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[10] This initial attack forms a tetrahedral intermediate. Subsequently, the bromide ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed. A base is typically employed to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Experimental Protocol: Synthesis of N-Substituted 4-Methylbenzamides
This protocol provides a general procedure for the reaction of this compound with a primary amine. The specific quantities and reaction times may be optimized for different amine substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)[1]
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[11]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) or 10% aqueous Sodium Hydroxide (NaOH) (2.0 eq)[12]
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
Equipment Setup
The reaction should be performed in a well-ventilated fume hood. Standard laboratory glassware is required.
Reaction Procedure (Schotten-Baumann Conditions)
-
Amine Solution Preparation: In a round-bottom flask, dissolve the primary amine (1.05 eq) in dichloromethane.[12]
-
Reaction Setup: Cool the flask in an ice bath and begin stirring.[12]
-
Base Addition: Slowly add 10% aqueous NaOH solution (2.0 eq) to the amine solution, creating a biphasic mixture.[12]
-
Acyl Bromide Addition: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture over 15-30 minutes.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12]
Workup and Purification
-
Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.[12]
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.[1]
-
Concentration: Concentrate the solvent under reduced pressure to obtain the crude product.[12]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-substituted 4-methylbenzamide.[12]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of N-substituted 4-methylbenzamides.
Quantitative Data Summary
The following table provides representative data for the acylation of various primary amines with acyl halides under Schotten-Baumann or similar conditions. Yields are indicative and may vary based on the specific substrate and reaction optimization.
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | 52 |
| Aniline | 4-(Chloromethyl)benzoyl chloride | 10% aq. NaOH | Dichloromethane | 2-4 | 0 to RT | >90 (Typical) |
| Benzylamine | Benzoyl chloride | Triethylamine | Dichloromethane | 1-3 | 0 to RT | High |
| Cyclohexylamine | Acetyl chloride | Pyridine | Diethyl ether | 1 | 0 to RT | ~85 |
Note: Data is compiled from representative acylation reactions to provide an expected range of outcomes.[4][12]
Safety and Handling
This compound is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. [13][14]
-
Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[14] The container should be tightly closed.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive this compound (hydrolyzed).- Insufficient base.- Amine is protonated. | - Use fresh or newly opened this compound.- Ensure stoichiometry of the base is correct.- Add the acyl bromide slowly to the mixture of amine and base. |
| Formation of multiple products | - Over-acylation (if the primary amine has other nucleophilic groups).- Side reactions of the acyl bromide. | - Use protecting groups for other reactive functionalities.- Control the reaction temperature and addition rate. |
| Difficulty in purification | - Presence of unreacted starting materials.- Formation of polar byproducts. | - Ensure the workup procedure is followed correctly to remove acidic and basic impurities.- Optimize the solvent system for column chromatography. |
Applications in Drug Development
N-substituted benzamides are a prominent class of compounds in medicinal chemistry with a wide range of pharmacological applications.[2][7] They are known to interact with various biological targets, including dopamine and serotonin receptors, and enzymes like histone deacetylases (HDACs).[7] The 4-methylbenzamide core is a key feature in several compounds investigated for their potential as anticancer agents.[8][16] The synthesis of a library of N-substituted 4-methylbenzamides allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective drug candidates.[8]
References
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 4-BROMOMETHYL BENZOYL BROMIDE 96 - ChemicalBook. (2025).
- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021).
- Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017).
- 4-Methylbenzyl bromide - Synquest Labs. (n.d.).
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride - Benchchem. (2025).
- Reactions of amines | Organic Chemistry II - Lumen Learning. (n.d.).
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249.
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem. (2025).
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021).
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016).
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. (2016).
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. (2020). Medicinal Chemistry, 16(4), 555-562.
- Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem. (2025).
- Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines - Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylbenzoyl Bromide in Pharmaceutical Intermediate Synthesis
Introduction: The Role of 4-Methylbenzoyl Bromide in Synthesis
This compound is an activated carboxylic acid derivative belonging to the class of acyl bromides. Structurally, it features a benzoyl bromide core substituted with a methyl group at the para-position. This molecule serves as a potent and highly reactive electrophile, making it a valuable reagent for introducing the 4-methylbenzoyl (p-toluoyl) moiety into various molecular scaffolds. While its chloride analogue, 4-methylbenzoyl chloride, is more commonly utilized in large-scale industrial processes due to cost considerations, this compound offers distinct advantages in laboratory and specialized synthesis, primarily due to the superior leaving group ability of the bromide ion, which can lead to higher reaction rates and milder reaction conditions.
The primary utility of this compound in the context of pharmaceutical development lies in its application in carbon-carbon bond-forming reactions, most notably the Friedel-Crafts acylation. This reaction pathway is fundamental for the synthesis of substituted benzophenone derivatives, a class of compounds that act as crucial intermediates for a wide range of Active Pharmaceutical Ingredients (APIs) and are also used as photoinitiators in polymer chemistry.[1]
Core Application: Synthesis of 4-Methylbenzophenone Scaffolds
The most significant application of this compound is the electrophilic acylation of aromatic compounds to produce diaryl ketones. These ketones, specifically derivatives of 4-methylbenzophenone, are versatile intermediates in medicinal chemistry.[2] The reaction proceeds via the Friedel-Crafts acylation mechanism, a cornerstone of synthetic organic chemistry.[3]
Mechanism and Rationale
The Friedel-Crafts acylation involves the reaction of an acyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4]
-
Activation: The Lewis acid coordinates to the carbonyl oxygen of this compound, which polarizes the carbon-bromine bond.
-
Formation of the Acylium Ion: The polarized complex collapses to form a resonance-stabilized acylium ion. This highly electrophilic species is the primary acylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion).
-
Rearomatization: A base (typically [AlCl₃Br]⁻) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step.
The use of anhydrous conditions is critical, as Lewis acids like AlCl₃ react violently with water, which would quench the catalyst and hydrolyze the acyl bromide.[1] The resulting 4-methylbenzophenone core is a precursor for pharmaceuticals, agrochemicals, and fragrances.[5][6]
Caption: Friedel-Crafts Acylation Reaction Pathway.
Application in Specific Pharmaceutical Intermediate Synthesis
While direct citation for this compound in the synthesis of blockbuster drugs is less common than for its chloride counterpart, the intermediates it produces are highly relevant. For instance, the biphenyl moiety is a common feature in many pharmaceuticals. The alkylation of a pre-formed bis-benzimidazole with a brominated biphenyl intermediate is a key step in some syntheses of Telmisartan , an angiotensin II receptor antagonist used to treat hypertension.[7][8][9] Although the specific reagent in published routes is often 4'-(bromomethyl)-biphenyl-2-carboxylic acid tert-butyl ester, the underlying principle of using a reactive benzyl bromide for alkylation is a core concept.[8]
Similarly, in the synthesis of Febuxostat , a non-purine xanthine oxidase inhibitor for treating gout, various substituted benzonitriles and thiazoles are key intermediates.[10][11][12] The synthesis often involves the alkylation of a phenol with isobutyl bromide.[10] The reactivity principles of this compound make it a suitable candidate for creating related ketone intermediates that could be further elaborated into such complex molecules.
Detailed Experimental Protocols
The following protocols are designed for trained organic chemists in a controlled laboratory setting. Adherence to all safety precautions is mandatory.
Protocol 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
This protocol details the synthesis of 4-methylbenzophenone from benzene and this compound. This compound serves as a foundational intermediate for more complex pharmaceutical targets.[1]
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle only in a certified chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[14][15]
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[16]
-
Benzene is a known carcinogen and is highly flammable. Use appropriate engineering controls and PPE.
Materials and Equipment:
-
Three-neck, round-bottom flask (oven-dried)
-
Reflux condenser (with drying tube)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Heating mantle
-
Ice bath
Data Presentation: Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 0.055 | 1.1 |
| Benzene (Anhydrous) | 78.11 | 50 mL | - | Solvent |
| This compound | 199.05 | 9.95 g | 0.050 | 1.0 |
| 6M Hydrochloric Acid (HCl) | - | ~100 mL | - | Quenching |
| Dichloromethane (DCM) | - | ~150 mL | - | Extraction |
| Saturated Sodium Bicarbonate | - | ~50 mL | - | Wash |
| Brine | - | ~50 mL | - | Wash |
| Anhydrous Magnesium Sulfate | - | - | - | Drying Agent |
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology:
-
Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser (fitted with a CaSO₄ drying tube), and a dropping funnel. Purge the entire system with dry nitrogen or argon.
-
Reagent Charging: Under a positive pressure of inert gas, carefully add anhydrous aluminum chloride (7.33 g, 0.055 mol) to the flask. Add anhydrous benzene (50 mL) via cannula or syringe. Begin stirring and cool the resulting suspension in an ice bath to 0-5 °C.
-
Substrate Addition: Dissolve this compound (9.95 g, 0.050 mol) in a small amount of anhydrous benzene (~15 mL) and add this solution to the dropping funnel. Add the solution dropwise to the stirred, cooled AlCl₃ suspension over 30 minutes. Vigorous evolution of HBr gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C using a heating mantle and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~30 mL). Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with 50 mL of 2M HCl, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or a similar suitable solvent to afford pure 4-methylbenzophenone as a white crystalline solid.[1]
-
Analysis: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, melting point). The expected melting point is 59-61 °C.
Conclusion
This compound is a highly effective acylating agent for the synthesis of 4-methylbenzophenone derivatives, which are valuable intermediates in pharmaceutical and chemical manufacturing. Its heightened reactivity compared to the corresponding acyl chloride allows for potentially milder reaction conditions. The foundational Friedel-Crafts acylation protocol provided herein serves as a robust starting point for researchers and drug development professionals aiming to incorporate the 4-methylbenzoyl moiety into novel molecular structures, paving the way for the discovery and synthesis of new therapeutic agents. Proper handling and adherence to strict safety protocols are essential when working with this and all related reagents.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer. inno-chem.com.
- ResearchGate. (n.d.). Synthetic route of 2. Reaction conditions. ResearchGate.
- Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.
- Efficient and improved synthesis of Telmisartan. (2010). PubMed.
- Efficient and improved synthesis of Telmisartan. (2010). Beilstein Journals.
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Google Patents. (n.d.). CN102050791A - Key intermediate of telmisartan, synthesis method thereof and method for synthesizing telmisartan by intermediate. Google Patents.
- Google Patents. (n.d.). CN109574952A - A kind of synthetic method of febuxostat intermediate. Google Patents.
- Zhao, S., et al. (2025). The Efficient Synthesis of One Febuxostat Impurity. Advanced Medical Research.
- Shi, L., et al. (2016). Synthesis of Febuxostat and an Impurity of the Key Intermediate. Chinese Journal of Pharmaceuticals, 47(1), 22-24.
- (n.d.). Why 4-Methylbenzyl Bromide is Essential for Your Organic Synthesis Needs. linkedin.com.
- New Drug Approvals. (2016). Febuxostat. New Drug Approvals.
- Google Patents. (n.d.). CN102924353A - Febuxostat intermediate preparation method. Google Patents.
- PubChem. (n.d.). This compound. PubChem.
- Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Chemguide.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts.
- Scientific & Academic Publishing. (n.d.). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- PubChem. (n.d.). p-Xylyl bromide. PubChem.
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. CN109574952A - A kind of synthetic method of febuxostat intermediate - Google Patents [patents.google.com]
- 11. Synthesis of Febuxostat and an Impurity of the Key Intermediate [cjph.com.cn]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Acylation with 4-Methylbenzoyl Bromide
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setup for acylation reactions utilizing 4-methylbenzoyl bromide. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations for experimental design, and step-by-step protocols for the acylation of various nucleophilic substrates. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to empower researchers to confidently and safely employ this compound in their synthetic endeavors.
Introduction: The Strategic Role of this compound in Acylation Chemistry
Acylation, the process of introducing an acyl group (-C(O)R) into a molecule, is a cornerstone of modern organic synthesis. This transformation is fundamental to the construction of a vast array of functional groups, including esters, amides, and ketones, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of the acylating agent is paramount, dictating the reactivity, selectivity, and overall efficiency of the reaction.
This compound, also known as p-toluoyl bromide, is a particularly effective acylating agent. Its reactivity is enhanced compared to its more common chloride counterpart, 4-methylbenzoyl chloride, due to the bromine atom being a better leaving group.[1] This heightened reactivity allows for acylations to proceed under milder conditions and often at faster rates, which can be advantageous when working with sensitive substrates. The presence of the 4-methyl group (p-tolyl group) provides a valuable structural motif, offering steric and electronic properties that can be exploited in molecular design and structure-activity relationship (SAR) studies.
This guide will focus on three primary applications of this compound: the acylation of amines to form amides, the acylation of alcohols and phenols to form esters, and the Friedel-Crafts acylation of aromatic compounds to form ketones.
Mechanistic Considerations: A Tale of Three Pathways
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes. The acylation with this compound proceeds through distinct, yet related, mechanistic pathways depending on the substrate.
Acylation of Amines and Alcohols: Nucleophilic Acyl Substitution
The acylation of amines and alcohols with this compound follows a nucleophilic addition-elimination mechanism.[2] The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion as the leaving group. A base is typically required to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Caption: Friedel-Crafts Acylation Mechanism.
Experimental Design and Core Considerations
Successful acylation reactions hinge on the careful selection of reagents, solvents, and reaction conditions. The increased reactivity of this compound necessitates particular attention to these parameters.
Reagent and Substrate Purity
-
This compound: This reagent is highly sensitive to moisture and will readily hydrolyze to 4-methylbenzoic acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator. Freshly distilled or newly purchased reagent is recommended for optimal results.
-
Substrates: The amine, alcohol, or aromatic substrate should be pure and dry. The presence of water will consume the acylating agent and reduce the yield of the desired product.
-
Solvents: Anhydrous solvents are crucial, especially for Friedel-Crafts acylations. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.
-
Catalysts and Bases: Lewis acids for Friedel-Crafts reactions (e.g., AlCl₃) are extremely hygroscopic and must be handled with care. Bases used for amine and alcohol acylations (e.g., pyridine, triethylamine) should be distilled and stored over potassium hydroxide (KOH) pellets.
Safety and Handling
This compound (CAS: 486-77-1)
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Use dry glassware and handle under an inert atmosphere. Quench any residual reagent carefully with a suitable alcohol (e.g., isopropanol) before workup.
Other Reagents:
-
Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water.
-
Solvents (e.g., Dichloromethane): Potential carcinogen.
-
Bases (e.g., Pyridine): Flammable, toxic, and has a strong, unpleasant odor.
Always consult the specific SDS for each reagent used in the experiment.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate.
Protocol 1: Acylation of an Aniline (e.g., p-Toluidine)
This protocol is adapted from the Schotten-Baumann reaction conditions, a reliable method for acylating amines.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.0 eq)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Combine the p-toluidine solution and the NaOH solution in the round-bottom flask and stir vigorously to create an emulsion.
-
Slowly add this compound (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-methylphenyl)-4-methylbenzamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Acylation of a Phenol (e.g., Phenol)
This protocol utilizes a non-nucleophilic base, such as pyridine, to neutralize the HBr byproduct.
Materials:
-
This compound (1.1 eq)
-
Phenol (1.0 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere
-
Ice bath
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the stirring mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenyl 4-methylbenzoate by column chromatography on silica gel.
Protocol 3: Friedel-Crafts Acylation of Toluene
This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Toluene (serves as both reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel, under an inert atmosphere
-
Ice bath
Procedure:
-
To a dry three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.0 eq) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add anhydrous toluene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
To quench the reaction, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4,4'-dimethylbenzophenone by recrystallization or column chromatography.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for acylation reactions. Note that specific results will vary depending on the substrate and scale of the reaction.
| Reaction Type | Substrate | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Amide Formation | p-Toluidine | 10% NaOH (aq) | DCM/Water | 25 | 1-2 | >90 |
| Ester Formation | Phenol | Pyridine | DCM | 0 to 25 | 2-4 | 85-95 |
| Friedel-Crafts | Toluene | AlCl₃ | DCM/Toluene | 0 to 25 | 2-3 | 80-90 |
Purification and Characterization
Purification:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water, hexanes/ethyl acetate, and toluene.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method of purification. A gradient of ethyl acetate in hexanes is a common eluent system.
Characterization:
-
Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the purified product.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl stretch of the newly formed amide, ester, or ketone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion
This compound is a highly effective and reactive agent for the acylation of amines, alcohols, and aromatic compounds. Its enhanced reactivity offers advantages in terms of reaction rates and conditions. However, this reactivity also demands careful attention to experimental setup, particularly the exclusion of moisture and adherence to strict safety protocols. The protocols and considerations outlined in this guide provide a robust framework for the successful implementation of this compound in a variety of synthetic applications, empowering researchers to leverage its unique properties in the development of novel chemical entities.
References
- Fiveable. (n.d.). Acyl Bromide Definition.
- PrepChem. (n.d.). Preparation of 4,4′-dimethylbenzophenone.
- Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs.
- PrepChem. (n.d.). Preparation of N-(4-methylphenyl)benzamide.
- Save My Exams. (2023). Acylation Mechanism.
- National Center for Biotechnology Information. (n.d.). Phenyl 4-methylbenzoate. PubChem.
- ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
- YouTube. (2020). Friedel Crafts reaction/Acylation of toluene.
Sources
Topic: A Robust HPLC Method for the Analysis of the Reactive Intermediate 4-Methylbenzoyl Bromide via Pre-Column Derivatization
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quantitative analysis of highly reactive intermediates such as 4-methylbenzoyl bromide presents a significant analytical challenge due to their inherent instability. Direct analysis by reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often unfeasible due to the rapid hydrolysis of the acyl bromide moiety in aqueous mobile phases. This application note provides a comprehensive guide to developing a robust and reliable HPLC method by employing a pre-column derivatization strategy. We detail a complete protocol for converting this compound into a stable, UV-active ester (methyl 4-methylbenzoate) using anhydrous methanol. The guide explains the scientific rationale behind each step, from sample handling to chromatographic optimization and full method validation according to industry standards. This self-validating system is designed to provide accurate and reproducible results for process monitoring, impurity profiling, and quality control in pharmaceutical development.
The Analytical Challenge: Understanding the Reactivity of this compound
This compound is an important acylating agent used in organic synthesis.[1] Its utility is derived from the high reactivity of the acyl bromide group, which makes it an excellent electrophile. However, this same reactivity is the primary obstacle to its direct analysis.
Physicochemical Properties:
-
Molecular Formula: C₈H₇BrO[2]
-
Molecular Weight: 199.04 g/mol [2]
-
Key Feature: A highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the adjacent bromine atom.
The principal analytical challenge is the compound's extreme sensitivity to nucleophiles, particularly water. Exposure to even trace amounts of water, which is a core component of reversed-phase mobile phases, leads to rapid and irreversible hydrolysis, converting the analyte into 4-methylbenzoic acid. This degradation makes direct, quantitative analysis by RP-HPLC unreliable and unrepeatable.[1][3][4]
Caption: The rapid hydrolysis of this compound.
The Strategic Solution: Pre-Column Derivatization
To overcome the instability of this compound, the most effective strategy is to convert it into a stable, easily analyzable molecule before chromatographic separation. This process is known as pre-column derivatization.[4][5]
Our chosen method involves derivatization with anhydrous methanol. This reaction quantitatively converts the highly reactive acyl bromide into its corresponding methyl ester, methyl 4-methylbenzoate.
Why this approach is superior:
-
Stability: The resulting ester is chemically stable and does not degrade in the aqueous-organic mobile phases used in RP-HPLC.[6]
-
Chromatographic Amenability: Methyl 4-methylbenzoate is significantly less polar than the potential hydrolysis product (4-methylbenzoic acid), leading to excellent retention and peak shape on standard C18 columns.
-
Specificity and Sensitivity: The derivatization is highly specific to the acyl halide. By monitoring the unique ester derivative, the method gains specificity and sensitivity, with the potential for selective ion monitoring if using LC-MS.[6]
Caption: Derivatization of the analyte into a stable ester.
Detailed Analytical Protocol
This section provides a step-by-step protocol for the analysis.
Required Reagents, Solvents, and Materials
-
Reference Standard: this compound (≥98% purity)
-
Derivative Standard (for peak identification): Methyl 4-methylbenzoate (≥99% purity)
-
Solvents:
-
Glassware: Class A volumetric flasks, autosampler vials with PTFE-lined septa.
-
Equipment: Analytical balance, vortex mixer, sonicator.
Preparation of Solutions
CAUTION: this compound is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
Diluent: 90:10 (v/v) Acetonitrile:Anhydrous Methanol.
Standard Stock Solution (for Derivatization):
-
Accurately weigh approximately 20 mg of this compound reference standard into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile ONLY . Do not add methanol at this stage. Mix well. This yields a concentration of ~1000 µg/mL.
Working Standard Preparation (Protocol):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Add 1.0 mL of Anhydrous Methanol .
-
Vortex the mixture for 30 seconds.
-
Allow the solution to react at room temperature for at least 30 minutes to ensure complete derivatization.[1]
-
After incubation, dilute to the 10 mL mark with Acetonitrile.
-
The final solution contains the derivatized product, equivalent to an initial this compound concentration of ~100 µg/mL.
Sample Preparation (Protocol):
-
Accurately weigh a sample containing an amount of this compound expected to be in the analytical range.
-
Dissolve the sample in Acetonitrile in a volumetric flask of appropriate size.
-
Follow the same derivatization procedure as for the Working Standard (steps 1-5), adjusting volumes as necessary to achieve a final concentration within the calibration range.
HPLC Instrumentation and Conditions
The following conditions are a robust starting point for method development.
| Parameter | Recommended Setting |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 238 nm (based on the chromophore of the ester) |
| Run Time | 15 minutes |
Method Development and Optimization Insights
Achieving a robust method requires systematic optimization. The following workflow outlines the key stages of development.
Caption: A logical workflow for HPLC method development.
-
Derivatization Completeness: The reaction must be complete to ensure accuracy. Analyze samples at different time points (e.g., 15, 30, 60 minutes) after adding methanol to confirm that the peak area of the derivative reaches a plateau, indicating the reaction has finished.[11]
-
Column Selection: A standard C18 column provides a good starting point due to its hydrophobic nature, which will retain the non-polar methyl 4-methylbenzoate derivative.
-
Mobile Phase Gradient: A gradient elution is recommended to ensure that the derivative peak is well-resolved from any unreacted starting materials, impurities, or the derivatizing agent, and to provide a sharp peak shape.
-
Detection Wavelength: The UV spectrum of the methyl 4-methylbenzoate derivative should be determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λ-max), expected around 238 nm, should be used for quantification to maximize sensitivity.
Self-Validating System: Method Validation Protocol
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.
| Validation Parameter | Purpose & Protocol | Typical Acceptance Criteria |
| Specificity | Analyze blank diluent, a placebo (if applicable), the derivatized standard, and a spiked sample. Ensure no interfering peaks are present at the retention time of the derivatized analyte. | Peak for the derivative is pure and well-resolved from other components (Resolution > 2.0). |
| Linearity | Prepare at least five concentration levels of the derivatized standard (e.g., from 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). This is typically done by spiking a known amount of analyte into a placebo or sample matrix. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the 100% standard solution. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. | RSD ≤ 10% at the LOQ level. |
| Robustness | Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase composition ±2%, flow rate ±10%) and assess the impact on the results. | System suitability parameters (e.g., tailing factor, plate count) remain within limits. |
Conclusion
The inherent reactivity of this compound makes its direct HPLC analysis problematic. The pre-column derivatization strategy presented here provides a robust and reliable solution by converting the unstable analyte into a stable methyl ester. This method, grounded in the fundamental chemistry of the molecule, allows for accurate and reproducible quantification using standard reversed-phase HPLC instrumentation. By following the detailed protocols for development, optimization, and validation, researchers can implement a trustworthy analytical system for the quality control and analysis of this critical synthetic intermediate.
References
- ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- PubChem. (n.d.). This compound.
- Journal of Chromatographic Science. (n.d.). Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide.
- Bohrium. (2017). development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances.
- ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
- ChemBK. (n.d.). 4-Methylbenzyl bromide.
- PubChem. (n.d.). p-Xylyl bromide.
- SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column.
- SIELC Technologies. (2018). 4-Bromobenzyl bromide.
- PubChemLite. (n.d.). 4-methylbenzyl bromide (C8H9Br).
- Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent.
- GL Sciences. (n.d.). Organic Solvents Used in HPLC.
- ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2)....
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- Organic Syntheses. (n.d.). trans-1-PHENYL-1,3-BUTADIENE.
Sources
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Note: A Robust GC-MS Protocol for Monitoring 4-Methylbenzoyl Bromide Reactions
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the accurate and reliable monitoring of reactions involving 4-methylbenzoyl bromide. Due to its high reactivity and thermal lability, direct analysis of this compound is challenging. This protocol details a robust methodology centered on a rapid quenching and in situ derivatization step, converting the reactive acyl bromide into a stable, volatile ester suitable for GC-MS analysis. We provide a complete workflow, including safety precautions, sample preparation, optimized instrument parameters, data analysis, and method validation criteria. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who require precise tracking of reaction kinetics, yield, and impurity profiles involving this critical reagent.
Introduction: The Challenge of Monitoring Acyl Bromide Reactions
This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, agrochemicals, and specialty polymers. Its utility stems from the high reactivity of the acyl bromide functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. However, this same reactivity, combined with its sensitivity to moisture and potential for thermal degradation, poses significant analytical challenges.
Effective reaction monitoring is crucial for process optimization, ensuring reaction completion, maximizing yield, and minimizing byproduct formation[1]. Traditional methods like Thin-Layer Chromatography (TLC) offer qualitative insights but lack the quantitative precision and specificity required for rigorous process control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it an ideal candidate for this application[2][3]. The primary obstacle is the analyte's instability within the hot GC inlet, which can lead to degradation and inaccurate quantification[4][5].
This protocol overcomes this limitation by employing an immediate quenching and derivatization strategy. An aliquot of the reaction mixture is treated with an alcohol, converting any unreacted this compound into its corresponding stable ester. This derivative is thermally stable and exhibits excellent chromatographic behavior, allowing for reliable monitoring by GC-MS.
Principle of the Method
The core of this method is the transformation of the unstable analyte into a stable analogue. The workflow, depicted below, begins with sampling the reaction, followed by immediate quenching and derivatization. This critical step ensures that the sample composition is "frozen" at the time of sampling and that the primary analyte is stable for analysis.
Caption: High-level experimental workflow for GC-MS reaction monitoring.
The derivatization reaction converts this compound into methyl 4-methylbenzoate, a stable compound ideal for GC analysis.
Caption: Quenching and derivatization of this compound.
Safety and Handling Precautions
This compound and its related compounds are hazardous materials that must be handled with appropriate safety measures.
-
Hazards : this compound is corrosive and causes severe skin burns and eye damage.[6][7][8] It is also a lachrymator (tear-inducing agent) and is harmful if swallowed or inhaled.[7] It is sensitive to moisture and will react with water, releasing hydrogen bromide gas.[9]
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or chemical splash goggles.[9]
-
Handling : Avoid breathing dust, vapors, or gas.[8] Prevent contact with skin and eyes. Keep containers tightly closed in a dry, well-ventilated place.[9]
-
Spill & Disposal : In case of a spill, use a dry chemical absorbent.[7] Dispose of waste in accordance with local, regional, and national regulations.[10]
-
First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water and do NOT induce vomiting.[8]
Detailed Experimental Protocol
Materials and Reagents
-
Solvents : Dichloromethane (DCM), Methanol (anhydrous), Hexane (all HPLC or GC grade).
-
Internal Standard (IS) : A non-reactive compound with similar properties to the analyte, e.g., Dodecane or Tetradecane. Prepare a stock solution (e.g., 1 mg/mL) in DCM.
-
Quenching Solution : Anhydrous methanol.
-
Sample Vials : 2 mL amber glass autosampler vials with PTFE-lined septa.[11]
-
Filters : 0.22 µm PTFE syringe filters.
Reaction Sampling and Quenching/Derivatization Protocol
This procedure should be performed swiftly to ensure the reaction is quenched effectively.
-
Prepare Quench Vials : In advance, add 500 µL of anhydrous methanol to several 2 mL autosampler vials. Cap them tightly to prevent moisture ingress.
-
Reaction Sampling : At your desired time point, carefully and quickly withdraw a 50 µL aliquot from the reaction mixture using a calibrated microsyringe.
-
Immediate Quench : Immediately dispense the 50 µL aliquot into one of the prepared quench vials containing methanol. Cap the vial and vortex vigorously for 10-15 seconds. The methanol serves to both quench the reaction by consuming the acyl bromide and derivatize it into the stable methyl ester.[12]
-
Cooling : If the reaction is conducted at elevated temperatures, it is advisable to cool the reaction mixture in an ice bath before sampling to control the quenching exotherm.[13][14]
Sample Preparation for GC-MS Analysis
-
Add Internal Standard : To the quenched sample vial, add 50 µL of the internal standard stock solution (e.g., 1 mg/mL dodecane).
-
Dilution : Dilute the mixture by adding 900 µL of dichloromethane (DCM). This brings the total volume to 1.5 mL and ensures the concentration is within the instrument's linear range.[11] The final concentration should aim for approximately 1-10 µg/mL on the column.[11]
-
Filtration : Using a syringe, draw up the sample solution and filter it through a 0.22 µm PTFE syringe filter directly into a clean, labeled autosampler vial.
-
Analysis : The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for your specific instrument and application. A low-bleed "MS" designated column is highly recommended to minimize background noise.[15]
| GC Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, mid-polarity column suitable for a wide range of organic analytes.[16] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good separation efficiency and is compatible with mass spectrometers. |
| Inlet Type | Split/Splitless | Use Splitless mode for high sensitivity or a high Split ratio (e.g., 50:1) for concentrated samples. |
| Inlet Temp | 250 °C | Balances efficient volatilization with minimizing thermal degradation of other sample components. |
| Oven Program | Initial: 70°C, hold 2 min | Ensures good peak shape for volatile components. |
| Ramp: 15°C/min to 280°C | Separates components based on boiling point. | |
| Hold: 5 min at 280°C | Ensures elution of all components from the column. | |
| Injection Vol. | 1 µL | Standard volume for capillary GC.[11] |
| MS Parameter | Recommended Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method providing reproducible fragmentation patterns.[17] |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra.[17] |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Mass Range | 45 - 450 amu | Covers the mass range of expected reactants, products, and the internal standard. |
| Scan Mode | Full Scan | Used for initial identification of all components in the mixture. |
| Solvent Delay | 3 - 4 min | Prevents the high concentration of solvent from saturating the detector and causing premature filament burnout.[18] |
Data Analysis and Interpretation
Analyte Identification
-
Retention Time (RT) : The primary analytes are identified by their characteristic retention times, established by injecting pure standards.
-
Mass Spectrum : Confirmation is achieved by comparing the acquired mass spectrum of a peak with a reference spectrum from a library (e.g., NIST) or a previously run standard. The fragmentation pattern provides a chemical fingerprint.[3]
| Compound | Expected RT (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 4-methylbenzoate | ~8.5 | 150 | 119 (M-OCH₃)⁺, 91 (tropylium ion) |
| This compound | (Not Analyzed Directly) | 200/202 (isotope pattern) | (Fragmentation would occur if injected) |
| Dodecane (IS) | ~9.2 | 170 | 57, 71, 85 |
| Example Product | Variable | Variable | Variable |
Note: Retention times are approximate and will vary based on the specific GC system and conditions.
Quantitative Analysis
To monitor the reaction, the relative amounts of the starting material (as its derivative) and the product are measured over time. Using an internal standard (IS) corrects for variations in injection volume and instrument response.
-
Integration : Integrate the peak areas for the derivatized analyte (methyl 4-methylbenzoate), the reaction product(s), and the internal standard.
-
Response Factor (RF) : Calculate the relative response factor for each analyte against the internal standard using a known concentration standard.
-
Concentration Calculation : The concentration of each analyte in the sample is calculated using the following formula: Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RF_Analyte)
-
Reaction Profile : Plot the concentration of the starting material and product(s) versus time to generate a reaction profile curve.
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines to ensure it is reliable and fit for purpose.[3][19]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte and IS in a blank matrix. |
| Linearity | Proportionality of the method's response to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995 for a calibration curve of at least 5 standards.[18][20] |
| Accuracy | Closeness of the measured value to the true value. | 90-110% recovery of a spiked analyte in a matrix sample.[18][19][21] |
| Precision | Agreement among a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) %RSD ≤ 5%.[19][20] |
| LOD/LOQ | Lowest amount of analyte that can be detected/quantified with reliability. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[20] |
Conclusion
This application note provides a validated, step-by-step protocol for the quantitative monitoring of reactions involving the highly reactive intermediate, this compound. By employing a rapid and efficient in situ quenching and derivatization step, this method overcomes the inherent challenges of analyzing a thermally labile and reactive acyl bromide. The resulting stable ester derivative allows for precise and reproducible analysis using standard GC-MS instrumentation. This robust methodology provides chemists and researchers with a reliable tool for reaction kinetic studies, yield optimization, and quality control in pharmaceutical and chemical development.
References
- Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Chicago.
- Amirav, A., Fialkov, A., & Gordin, A. (n.d.). Optimizing GC-MS for pharmaceutical and biochemical applications. Tel Aviv University.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell.
- Common Sample Preparation Techniques for GC-MS Analysis. (2024). Mestrelab.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Health Sciences.
- Amirav, A., Sela, T., & Vigalok, A. (2013). Organic Chemical Reaction Yields Optimization by GC-MS with Cold EI and Walk-by GC-FID. Aviv Analytical.
- Fialkov, A. B., Gordin, A., & Amirav, A. (2003). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 14(10), 1146-1156.
- Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2796.
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2019). ResearchGate.
- Gas chromatography–mass spectrometry. (n.d.). In Wikipedia.
- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org.
- What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound? (2022). ResearchGate.
- Derivatization. (2023). Chemistry LibreTexts.
- GC Derivatization. (n.d.). Regis Technologies.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? (2018). ResearchGate.
- Optimizing GC–MS Methods. (2013). LCGC International.
- Derivatization in Gas Chromatography (Part II). (2023). YouTube.
- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
- EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. (n.d.). United States Environmental Protection Agency.
- Working with Hazardous Chemicals. (2009). Organic Syntheses.
- A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. (2019). ACS Publications.
- GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation. (2014). ResearchGate.
- This compound. (n.d.). PubChem.
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. Analytical and Bioanalytical Chemistry, 413(13), 3465-3475.
- 4406 GC-MS procedure and background.docx. (n.d.). University of Missouri-St. Louis.
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods, 12(17), 2245-2253.
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(13), 3465-3475.
- 4-methylbenzyl bromide (C8H9Br). (n.d.). PubChemLite.
- 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (2020). Journal of Chromatography B, 1143, 122063.
- 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. (2020). ResearchGate.
- p-Xylyl bromide. (n.d.). PubChem.
- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). Journal of Analytical Methods in Chemistry, 2020, 8856398.
Sources
- 1. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. impactfactor.org [impactfactor.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. memphis.edu [memphis.edu]
- 18. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchtrendsjournal.com [researchtrendsjournal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies involving 4-methylbenzoyl bromide
An In-Depth Guide to Protecting Group Strategies Involving 4-Methylbenzoyl Bromide
Introduction: The Strategic Imperative of Protecting Groups
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount. This temporary modification, achieved through the use of a "protecting group," prevents unwanted side reactions and allows chemists to perform transformations on other parts of a complex molecule with precision.[1] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect the rest of the molecule.[2]
This guide focuses on the strategic application of the 4-methylbenzoyl group (also known as the p-toluoyl group), installed using this compound. This acyl halide serves as a robust and versatile reagent for the protection of key functional groups, primarily alcohols and amines. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and situate the 4-methylbenzoyl group within the broader context of orthogonal synthesis strategies.
Reagent Profile: this compound
This compound (C₈H₇BrO) is an acyl bromide featuring a p-tolyl substituent.[3] Its heightened reactivity compared to the more common 4-methylbenzoyl chloride stems from the superior leaving group ability of the bromide anion relative to the chloride anion.[4] This enhanced electrophilicity at the carbonyl carbon allows for rapid and efficient reactions, often under milder conditions than its chloride counterpart.
Physical and Chemical Properties:
-
Appearance: White to pale yellow solid or melt.[5]
-
Molecular Weight: 199.04 g/mol .[3]
-
Reactivity: Highly reactive acylating agent, susceptible to hydrolysis.[6][7] It should be handled in an anhydrous environment.
Part 1: Protection of Alcohols as 4-Methylbenzoate Esters
The protection of hydroxyl groups as esters is a cornerstone of synthetic chemistry. The resulting 4-methylbenzoate ester is significantly more stable than the parent alcohol to a variety of oxidative and mildly acidic conditions, while its removal is readily achieved under basic conditions.
Mechanism and Rationale
The protection reaction proceeds via a nucleophilic acyl substitution. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. A non-nucleophilic base, such as pyridine or triethylamine, is essential for two reasons: it deprotonates the alcohol to form a more potent alkoxide nucleophile, and it neutralizes the hydrogen bromide (HBr) byproduct, driving the reaction to completion.
The resulting ester is stable to conditions that cleave many other common alcohol protecting groups, such as silyl ethers (which are acid and fluoride labile)[8], making it a valuable component of an orthogonal protecting group strategy.[2][9]
Experimental Workflow: Alcohol Protection
Caption: Workflow for the protection of an alcohol.
Protocol 1: General Procedure for Alcohol Protection
-
Preparation: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq) or pyridine (2.0 eq). Cool the solution to 0 °C in an ice bath.
-
Addition: Add this compound (1.2 eq) dropwise to the cooled solution. The formation of a precipitate (triethylammonium bromide or pyridinium bromide) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-methylbenzoate ester.
Part 2: Deprotection of 4-Methylbenzoate Esters
The cleavage of the 4-methylbenzoate ester is most commonly and efficiently achieved by saponification—a base-mediated hydrolysis. This method is highly reliable and generally provides clean conversion back to the parent alcohol.
Mechanism and Rationale
The deprotection proceeds via a base-catalyzed nucleophilic acyl substitution. A hydroxide ion (from NaOH or KOH) attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (the deprotected alcohol) and forming 4-methylbenzoic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to protonate the alkoxide and neutralize the carboxylate byproduct.
This deprotection condition is orthogonal to acid-labile groups (e.g., Boc, Trityl, silyl ethers) and groups removed by hydrogenolysis (e.g., Benzyl, Cbz).[10][11]
Experimental Workflow: Ester Deprotection
Caption: Workflow for the deprotection of a 4-methylbenzoate ester.
Protocol 2: General Procedure for Ester Deprotection (Saponification)
-
Preparation: Dissolve the 4-methylbenzoate ester (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 3:1:1 ratio).
-
Addition: Add an excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq) or sodium hydroxide (NaOH, 3-5 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Carefully neutralize the reaction mixture by adding 1M aqueous HCl until the pH is ~7. Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Purification: Extract the resulting aqueous solution with ethyl acetate (EtOAc) (3x). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude alcohol can then be purified by flash column chromatography if necessary.
Part 3: Protection of Amines as 4-Methylbenzamides
Protecting an amine as an amide is a common strategy to drastically reduce its nucleophilicity and basicity.[12] The 4-methylbenzoyl group forms a highly stable amide linkage.
Rationale and Protocol
The reaction of an amine with this compound follows the same nucleophilic acyl substitution mechanism as with alcohols. The resulting 4-methylbenzamide is exceptionally robust.
Protocol 3: General Procedure for Amine Protection
-
Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM or THF under an inert atmosphere. Cool to 0 °C.
-
Addition: Add this compound (1.2 eq) dropwise.
-
Reaction & Work-up: Follow the procedure outlined in Protocol 1. The work-up is identical.
Deprotection of 4-Methylbenzamides: A Note on Stability
It is crucial to recognize that amides are significantly more stable to hydrolysis than esters.[13] Cleavage of the 4-methylbenzamide bond requires harsh conditions, such as refluxing in concentrated acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for extended periods. For this reason, the 4-methylbenzoyl group is often considered a permanent or late-stage deprotection group for amines, as these conditions may not be compatible with other sensitive functional groups in the molecule.
Part 4: Orthogonal Strategy and Data Summary
The utility of a protecting group is defined by its unique stability profile relative to other protecting groups.[14][15] The 4-methylbenzoyl group offers a distinct set of protection/deprotection conditions that allow for selective manipulation in complex syntheses.
Data Presentation: Comparative Stability of Alcohol Protecting Groups
The following table summarizes the stability of the 4-methylbenzoyl (p-Toluoyl) group compared to other common alcohol protecting groups under various deprotection conditions.
| Protecting Group | Abbreviation | Stable to Strong Base (Saponification) | Stable to Strong Acid (e.g., TFA) | Stable to Hydrogenolysis (H₂, Pd/C) | Stable to Fluoride (e.g., TBAF) |
| 4-Methylbenzoyl | p-Tol | No | Yes | Yes | Yes |
| tert-Butyldimethylsilyl | TBDMS | Yes | No | Yes | No |
| Benzyl | Bn | Yes | Yes | No | Yes |
| Methoxymethyl | MOM | Yes | No | Yes | Yes |
| Tetrahydropyranyl | THP | Yes | No | Yes | Yes |
Analysis: The table clearly illustrates the orthogonality of the 4-methylbenzoyl group. For instance, a molecule bearing both a TBDMS ether and a 4-methylbenzoate ester can have the TBDMS group selectively removed with acid or fluoride without affecting the ester. Subsequently, the ester can be cleaved with a strong base, leaving the rest of the molecule intact. This selective, stepwise deprotection is fundamental to modern synthetic chemistry.[9]
References
- Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH.
- Ningbo Inno Pharmchem Co., Ltd. Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer.
- Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 16:131.
- Glen Research. Deprotection Guide.
- Organic Chemistry Portal. Benzyl Esters.
- Fisher Scientific. Amine Protection / Deprotection.
- University of Regensburg. Protecting Groups.
- Ningbo Inno Pharmchem Co., Ltd. Why 4-Methylbenzyl Bromide is Essential for Your Organic Synthesis Needs.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- EPGP Pathshala. Protection and deprotection. YouTube.
- ResearchGate. What is an easy method for the deprotection of Benzoyl group?.
- PubChem, NIH. This compound.
- ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry.
- Organic Chemistry Portal. Protective Groups.
- NIH. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- ResearchGate. Recent developments in chemical deprotection of ester functional group.
- University of Windsor. Alcohol Protecting Groups.
- ChemBK. 4-Methylbenzyl bromide.
- NROChemistry. Protection of Alcohols.
- NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Master Organic Chemistry. Protecting Groups For Amines: Carbamates.
- Wikipedia. Protecting group.
- Quora. Which is more reactive Acyl chloride or Acyl bromide?.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
- PubChem, NIH. p-Xylyl bromide.
- SciSpace. Amino Acid-Protecting Groups.
- Michigan State University Chemistry. Alkyl Halide Reactivity.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. 4-Methylbenzyl bromide | 104-81-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biosynth.com [biosynth.com]
Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Methylbenzoyl Bromide
Introduction: The Versatility of 4-Methylbenzoyl Bromide
This compound is a highly versatile bifunctional reagent, prized in synthetic organic chemistry for its well-defined reactivity. Possessing an electrophilic acyl bromide moiety attached to a toluoyl backbone, it serves as a cornerstone for building molecular complexity. The acyl bromide group is a potent acylating agent, readily undergoing nucleophilic acyl substitution, while the aromatic ring and its methyl group offer sites for further, secondary functionalization.
This guide provides researchers, chemists, and drug development professionals with a detailed exploration of key synthetic transformations starting from this compound. We move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring that these protocols are not just replicable, but also adaptable. The protocols detailed herein cover the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, opening pathways to a diverse range of molecular scaffolds including amides, esters, ynones, and unsymmetrical ketones.
Critical Safety & Handling of this compound
Trustworthiness: Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is mandatory. It is a corrosive and lachrymatory substance that reacts with moisture.
-
Hazard Identification: Causes severe skin burns and serious eye damage.[1][2] It is harmful if swallowed or in contact with skin.[3]
-
Handling Protocols:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[4]
-
Use only under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware to prevent hydrolysis.
-
Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines (except as intended for reaction).[1]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[2] It is sensitive to air and moisture.[2]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Core Reactivity: Nucleophilic Acyl Substitution
The primary mode of reactivity for this compound is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles (Nu:). This proceeds via a tetrahedral intermediate, which subsequently collapses, expelling the bromide ion—an excellent leaving group—to form the new derivative.
Caption: General mechanism for nucleophilic acyl substitution.
Protocol I: C-N Bond Formation – Synthesis of N-Substituted 4-Methylbenzamides
Amide bonds are fundamental in pharmaceuticals and materials science. The Schotten-Baumann reaction conditions are commonly employed for the synthesis of amides from acyl halides.[] The reaction of this compound with a primary or secondary amine proceeds efficiently in the presence of a non-nucleophilic base to neutralize the HBr byproduct.[6]
Detailed Experimental Protocol
-
Preparation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-substituted-4-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Reagent Summary
| Reagent/Solvent | Molar Equiv. | Purpose | Scientist's Note |
| Primary/Secondary Amine | 1.0 | Nucleophile | The choice of amine dictates the final product structure. |
| This compound | 1.05 | Electrophile / Acylating Agent | A slight excess ensures complete consumption of the valuable amine starting material. |
| Triethylamine (TEA) or DIPEA | 1.2 | Base (HBr Scavenger) | A non-nucleophilic base is crucial to prevent competition with the primary amine nucleophile.[7] |
| Anhydrous Dichloromethane (DCM) | - | Solvent | Anhydrous conditions are essential to prevent hydrolysis of the acyl bromide.[6] |
| 1 M HCl (aq) | - | Work-up Reagent | Removes residual TEA/DIPEA and unreacted amine by converting them to water-soluble ammonium salts. |
| Saturated NaHCO₃ (aq) | - | Work-up Reagent | Neutralizes any remaining acidic species, including the HBr salt of the base. |
Protocol II: C-O Bond Formation – Synthesis of 4-Methylbenzoate Esters
Esterification via an acyl bromide is a highly efficient and direct method for producing esters, which are common motifs in fragrances, polymers, and pharmaceuticals. The reaction with an alcohol proceeds rapidly, often catalyzed by a mild base like pyridine, which also serves to scavenge the HBr byproduct.
Detailed Experimental Protocol
-
Preparation: In an argon-flushed, oven-dried round-bottom flask, dissolve the desired alcohol (1.0 eq) in anhydrous DCM or diethyl ether (approx. 0.2 M).
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the solution and stir.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled alcohol solution. A precipitate of pyridinium hydrobromide may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Work-up:
-
Filter off the pyridinium salt if it has precipitated.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with cold water, 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The resulting crude ester can be purified by distillation under reduced pressure or by silica gel chromatography.
Caption: Synthetic pathways from this compound.
Protocol III: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
Creating carbon-carbon bonds is central to modern organic synthesis. Acyl halides are excellent electrophiles for palladium-catalyzed cross-coupling reactions, enabling the construction of ketones and related structures.
Sonogashira Coupling for Aryl-Alkynyl Ketone (Ynone) Synthesis
The Sonogashira reaction is a powerful method for coupling terminal alkynes with organic halides.[9][10] The use of an acyl bromide leads to the formation of a conjugated ynone, a valuable synthetic intermediate. The reaction requires a palladium catalyst and a copper(I) co-catalyst.[11]
-
Catalyst Preparation: In a dry Schlenk flask under argon, add Pd(PPh₃)₄ (0.03 eq) and Copper(I) iodide (CuI, 0.02 eq).
-
Reagent Addition: Add the terminal alkyne (1.2 eq) and anhydrous, degassed solvent such as THF or toluene. Then add a degassed solution of a suitable base, typically triethylamine (2.0 eq).
-
Reaction Initiation: To the stirred mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent, dropwise at room temperature.
-
Heating & Monitoring: Heat the reaction to 50-70 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic solution with saturated NH₄Cl solution (to remove copper salts) and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ynone product by silica gel column chromatography.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Suzuki-Miyaura-Type Coupling for Unsymmetrical Ketone Synthesis
While the classic Suzuki reaction couples aryl halides, a powerful variant involves the coupling of acyl halides with organoboron reagents to synthesize ketones.[12][13] This reaction provides a direct route to diaryl or aryl-alkyl ketones.
-
Setup: To a dry round-bottom flask under argon, add the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically aqueous K₂CO₃ (2.0 eq).[14]
-
Solvent: Add a degassed solvent system, commonly toluene/water (4:1) or dioxane.[15]
-
Reagent Addition: Add a solution of this compound (1.0 eq) in the organic solvent to the reaction mixture.
-
Heating: Heat the biphasic mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor by TLC or LC-MS.[14]
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the layers in a separatory funnel. Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ketone product by silica gel chromatography or recrystallization.
Protocol IV: C-C Bond Formation via Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for forming aryl ketones. This compound acts as the acylating agent in the presence of a Lewis acid catalyst, such as AlCl₃, to acylate an electron-rich aromatic ring.[16]
Detailed Experimental Protocol
-
Catalyst Suspension: In a dry, argon-flushed flask equipped with a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of the aromatic substrate to be acylated (e.g., benzene or anisole), which often serves as the solvent. If the substrate is a solid, use an inert solvent like nitrobenzene or CS₂.
-
Cooling: Cool the suspension to 0-5 °C with an ice bath.
-
Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred suspension. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-6 hours, or until the reaction is complete by TLC.
-
Quenching: Carefully and slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl. This will decompose the aluminum complex.
-
Work-up:
-
Transfer the mixture to a separatory funnel. If a co-solvent was used, add a suitable organic solvent like DCM or ether to extract the product.
-
Separate the organic layer. Wash it with water, 1 M NaOH solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude diaryl ketone by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile building block for accessing a wide array of complex organic molecules. Through straightforward nucleophilic acyl substitution, chemists can readily synthesize amides and esters. Furthermore, its participation in modern palladium-catalyzed cross-coupling reactions and classic Friedel-Crafts acylation provides robust and reliable pathways to valuable ynone and unsymmetrical ketone scaffolds. The protocols outlined in this guide, grounded in established chemical principles, serve as a practical resource for researchers aiming to leverage the full synthetic potential of this important reagent.
References
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Wikipedia. Sonogashira coupling.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10, 3793-3796.
- University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- Scribd. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesys.
- ResearchGate. Scheme 1. : Synthesis of (4-Phenylethynyl)benzyl bromide.
- National Institutes of Health. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Ningbo Inno Pharmchem Co., Ltd. Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Fisher Scientific. Amide Synthesis.
- Royal Society of Chemistry. RSC Advances.
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
- Organic Chemistry Portal. Ester synthesis by esterification.
- Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study.
- Organic Chemistry Portal. Ester synthesis by esterification.
- California State University, Bakersfield. Lab 12: Synthesis of an Ester.
- KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
- ResearchGate. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry.
- Google Patents. US3145216A - Friedel-crafts ketone synthesis.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.se]
- 8. csub.edu [csub.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. US3145216A - Friedel-crafts ketone synthesis - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 4-Methylbenzoyl Bromide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methylbenzoyl bromide, a valuable acylating agent and intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis is achieved through the conversion of commercially available 4-methylbenzoic acid (p-toluic acid) using phosphorus tribromide (PBr₃). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, safety protocols, and characterization methods to ensure a safe, reliable, and reproducible synthesis.
Introduction and Scientific Background
This compound belongs to the class of acyl halides, which are highly reactive derivatives of carboxylic acids. The presence of the electron-withdrawing bromine atom bonded to the carbonyl carbon renders the molecule an excellent electrophile. This reactivity makes it a crucial building block in organic synthesis, particularly for introducing the 4-methylbenzoyl (p-toluoyl) moiety into various molecular scaffolds through reactions with nucleophiles such as alcohols, amines, and arenes (e.g., in Friedel-Crafts acylation).
The conversion of a carboxylic acid to an acyl halide is a fundamental transformation in organic chemistry. Direct reaction with hydrobromic acid is ineffective. Therefore, halogenating agents like phosphorus tribromide are required to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the bromide ion.
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established mechanism involving the activation of the carboxylic acid by phosphorus tribromide.[1]
-
Activation: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated intermediate.
-
Leaving Group Formation: The displaced bromide ion acts as a base, deprotonating the intermediate to form a highly effective leaving group, an O-phosphorous dibromide species.
-
Nucleophilic Acyl Substitution: A second bromide ion (from PBr₃) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate.
-
Product Formation: The intermediate collapses, expelling the stable phosphorous acid by-product and forming the final this compound product.[1][2]
This method is preferred because it proceeds under relatively mild conditions and effectively avoids the carbocation rearrangements that can occur with other methods.[1]
Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of aroyl bromides from their corresponding carboxylic acids.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Stoichiometric Ratio |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 10.0 g | 0.0734 | 1.0 |
| Phosphorus Tribromide | PBr₃ | 270.69 | 7.3 g (2.5 mL) | 0.0269 | 0.37 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | Solvent |
Step-by-Step Synthesis Procedure
Safety Precaution: This reaction should be performed in a certified chemical fume hood. PBr₃ is highly corrosive and reacts violently with water. The product, this compound, is a corrosive lachrymator. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield, is mandatory.
-
Apparatus Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Fit the top of the condenser with a drying tube containing calcium chloride (CaCl₂) or a nitrogen/argon inlet to protect the reaction from atmospheric moisture.
-
Ensure all glassware is thoroughly dried in an oven ( >100°C) and cooled under a stream of dry nitrogen or in a desiccator before use.
-
-
Reagent Preparation:
-
Place 4-methylbenzoic acid (10.0 g, 0.0734 mol) into the round-bottom flask.
-
Add anhydrous dichloromethane (~20 mL) to dissolve the acid. Stir until a clear solution is formed.
-
-
Reaction Execution:
-
Carefully charge the dropping funnel with phosphorus tribromide (2.5 mL, 0.0269 mol).
-
Begin to add the PBr₃ dropwise to the stirred solution of 4-methylbenzoic acid over approximately 20-30 minutes. The reaction is exothermic, and a gentle reflux may be observed. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.
-
After the addition is complete, gently heat the reaction mixture to a steady reflux (approx. 40°C for DCM) using a heating mantle.
-
Maintain the reflux for 2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by observing the evolution of hydrogen bromide (HBr) gas, which will cease as the reaction concludes.
-
-
Work-up and Purification:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The primary purification method for the product is fractional distillation under reduced pressure. Acyl halides are sensitive to moisture, so care must be taken to maintain anhydrous conditions.
-
Set up a distillation apparatus. Remove the solvent (DCM) first, either by simple distillation or using a rotary evaporator.
-
Once the solvent is removed, distill the remaining crude liquid under vacuum. Note: The exact boiling point for this compound is not widely reported; however, the analogous benzoyl bromide boils at 100-102°C at 15 mmHg. A similar boiling point is expected. Collect the fraction that distills at a constant temperature.
-
The final product should be a clear, colorless to pale yellow liquid that fumes in moist air.
-
Visualization of Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Appearance: Colorless to pale yellow liquid, fumes in moist air.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the acyl bromide functional group, typically in the region of 1785–1815 cm⁻¹. The C-Br stretch will appear in the fingerprint region.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear as two doublets in the downfield region (approx. 7.2-8.0 ppm), and the methyl group will appear as a singlet further upfield (approx. 2.4 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR will show a signal for the carbonyl carbon around 165-170 ppm, in addition to signals for the aromatic and methyl carbons.
Safety and Handling
Acyl halides are hazardous materials that must be handled with extreme caution.[3][4][5]
-
Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage upon contact.[4]
-
Lachrymator: It is a powerful lachrymator, meaning its vapors are highly irritating to the eyes and mucous membranes, causing tearing and pain.
-
Reactivity with Water: It reacts violently with water, alcohols, and other protic solvents to produce corrosive hydrogen bromide (HBr) gas. All operations must be conducted under strictly anhydrous conditions.[5]
-
Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[5]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a face shield, and a lab coat. Ensure an emergency safety shower and eyewash station are immediately accessible.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.
References
- PubChem. This compound.
- Wikipedia. Phosphorus tribromide.
- BYJU'S. PBr3 Reaction. [Link]
- Master Organic Chemistry. PBr3 and SOCl2. [Link]
- New Jersey Department of Health. ACETYL BROMIDE HAZARD SUMMARY. [Link]
- PubChem. p-Xylyl bromide.
- International Chemical Safety Cards (ICSC). ACETYL BROMIDE. Inchem.org. [Link]
Sources
Application Notes and Protocols for the Quantification of 4-Methylbenzoyl Bromide
Introduction: The Critical Need for Precise Quantification of 4-Methylbenzoyl Bromide
This compound is a key acylating agent and an important intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals. As a reactive compound, its precise quantification is paramount for ensuring reaction stoichiometry, monitoring reaction progress, guaranteeing the quality of the final product, and identifying potential process-related impurities. The high reactivity of the acyl bromide group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge, necessitating the development of robust and reliable analytical methods.[1]
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and have been structured to ensure scientific integrity and trustworthiness.
Analytical Strategies for a Reactive Intermediate
The quantification of a reactive molecule like this compound requires careful consideration of the analytical technique to minimize degradation during sample preparation and analysis. Several strategies can be employed, each with its own advantages and considerations. This guide will focus on the most effective and widely applicable techniques:
-
High-Performance Liquid Chromatography (HPLC): Both derivatization and normal-phase approaches will be explored.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard of the analyte.
-
Titrimetric and Spectrophotometric Methods: Classical yet effective methods for the determination of bromide content after hydrolysis.
I. High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates. However, the high reactivity of this compound with the protic solvents typically used in reversed-phase HPLC necessitates specialized approaches.
A. Quantification via Pre-column Derivatization and Reversed-Phase HPLC
Principle: To overcome the instability of this compound in aqueous mobile phases, a pre-column derivatization strategy is employed. The acyl bromide is reacted with a suitable derivatizing agent to form a stable, UV-active derivative that can be easily separated and quantified using standard reversed-phase HPLC with UV detection.[1][2] This approach enhances the stability of the analyte and can also improve its chromatographic properties and detection sensitivity.[3][4]
Causality Behind Experimental Choices:
-
Derivatizing Agent Selection: 2-Nitrophenylhydrazine is chosen as the derivatizing agent because it reacts rapidly with the acyl bromide to form a stable hydrazone derivative. The resulting derivative possesses a strong chromophore, allowing for sensitive UV detection at a wavelength where interference from the sample matrix is minimized.[2]
-
Reaction Conditions: The derivatization reaction is performed at room temperature to prevent any potential degradation of the analyte. A 30-minute reaction time is sufficient to ensure complete derivatization.
-
Column and Mobile Phase: A C18 column is selected for its excellent resolving power for a wide range of organic molecules. The gradient elution with a mobile phase consisting of acetonitrile and water allows for the efficient separation of the derivatized analyte from the excess derivatizing agent and other potential impurities.
Experimental Workflow for Derivatization HPLC
Caption: Workflow for HPLC analysis with pre-column derivatization.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with anhydrous acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Preparation of Derivatizing Agent Solution:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.[2]
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature.
-
Dilute the resulting solution to a final volume of 10 mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 395 nm
-
Injection Volume: 10 µL
-
-
Validation Parameters:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Illustrative Quantitative Data:
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
B. Direct Quantification using Normal-Phase HPLC
Principle: Normal-phase HPLC offers an alternative approach for the direct analysis of this compound without the need for derivatization.[1] By using non-polar, aprotic mobile phases and a polar stationary phase, the hydrolysis of the acyl bromide can be prevented during the analysis. This method allows for the simultaneous quantification of the acyl bromide and its primary degradation product, 4-methylbenzoic acid.
Causality Behind Experimental Choices:
-
Stationary Phase: A silica or cyano-propyl bonded column is used as the polar stationary phase.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a common choice for the non-polar mobile phase. The composition can be adjusted to achieve the desired retention and separation.
-
Detector: UV detection at a wavelength where this compound exhibits strong absorbance (around 240-250 nm) is suitable.
Experimental Workflow for Normal-Phase HPLC
Caption: Workflow for direct analysis by normal-phase HPLC.
Detailed Protocol:
-
Preparation of Standard and Sample Solutions:
-
Prepare all solutions in an anhydrous mobile phase (e.g., hexane:ethyl acetate 90:10 v/v).
-
Create a stock solution of this compound and dilute it to prepare calibration standards.
-
-
HPLC Conditions:
-
Column: Silica, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Hexane:Ethyl Acetate (90:10 v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. This compound, being amenable to volatilization, can be quantified using this method. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation pattern.
Causality Behind Experimental Choices:
-
Injector and Column: A split/splitless injector is used to introduce a small, precise amount of the sample onto the column. A low-polarity capillary column, such as a DB-5ms, provides good separation of the analyte from other volatile components.
-
Oven Temperature Program: A temperature gradient is employed to ensure the efficient elution of the analyte and separation from any impurities with different boiling points.
-
Ionization and Detection: Electron ionization (EI) is a standard and robust ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantitative analysis by GC-MS.
Detailed Protocol:
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of this compound and an appropriate internal standard (e.g., dibromobenzene) in a volatile solvent like dichloromethane (DCM).
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is an absolute quantification method that relies on the principle that the integrated signal area of a resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[5] By co-dissolving a known amount of a certified internal standard with the sample, the concentration of this compound can be accurately determined without the need for a reference standard of the analyte itself.[6][7]
Causality Behind Experimental Choices:
-
Internal Standard: A suitable internal standard (e.g., maleic acid or dimethyl sulfone) is chosen that has a simple spectrum with resonances that do not overlap with the analyte signals. It should also be stable, non-volatile, and accurately weighable.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is used.
-
Acquisition Parameters: A long relaxation delay (at least 5 times the longest T1 relaxation time of the nuclei of interest) is crucial to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration.
Experimental Workflow for qNMR Analysis
Caption: Workflow for quantitative analysis by qNMR.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl3).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a relaxation delay of at least 30 seconds.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V) * Pₛₜd
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ, Iₛₜd = Integral values of the analyte and standard
-
Nₓ, Nₛₜd = Number of protons for the integrated signals
-
Mₓ, Mₛₜd = Molar masses of the analyte and standard
-
mₛₜd = Mass of the standard
-
V = Volume of the solvent
-
Pₛₜd = Purity of the standard
-
-
IV. Titrimetric and Spectrophotometric Methods
Principle: These methods are based on the quantification of the bromide ion after complete hydrolysis of the this compound. The sample is first treated with a base to hydrolyze the acyl bromide to 4-methylbenzoic acid and a bromide salt. The resulting bromide ion can then be quantified.
A. Argentometric Titration
Principle: The bromide ions in the hydrolyzed sample are titrated with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically or with a chemical indicator.
Detailed Protocol:
-
Hydrolysis:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., ethanol).
-
Add a known excess of aqueous sodium hydroxide solution and heat the mixture to ensure complete hydrolysis.
-
-
Titration:
-
Acidify the solution with nitric acid.
-
Titrate the solution with a standardized silver nitrate solution. The endpoint can be determined using the Mohr method (with potassium chromate indicator) or the Fajans method (with an adsorption indicator).
-
B. UV-Vis Spectrophotometry
Principle: After hydrolysis, the bromide ion can be quantified colorimetrically. A common method involves the oxidation of bromide to bromine, which then reacts with a chromogenic reagent such as phenol red to produce a colored complex that can be measured spectrophotometrically.[8]
Detailed Protocol:
-
Hydrolysis:
-
Hydrolyze the this compound sample as described for the titration method.
-
-
Colorimetric Reaction:
-
Adjust the pH of the hydrolyzed sample solution.
-
Add a solution of chloramine-T to oxidize the bromide to bromine.
-
Add a solution of phenol red, which will react with the bromine to form a colored product.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance of the colored complex (around 590 nm).
-
Quantify the bromide concentration using a calibration curve prepared from standard bromide solutions.
-
Trustworthiness and Method Validation
For all the protocols described, it is imperative to perform a thorough method validation to ensure the reliability and accuracy of the results. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and should encompass the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry.
- Görög, S. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1256-1267. [Link]
- Chemistry LibreTexts. (2023).
- Kraly, J. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- University of York. (n.d.).
- Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 236-242. [Link]
- Vlase, L., et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Farmacia, 61(4), 668-677. [Link]
- MARLAP. (2004).
- PubChem. (n.d.). p-Xylyl bromide. [Link]
- Pharmaffiliates. (n.d.). 4-Methylbenzyl Bromide. [Link]
- Singh, S., & Kumar, P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Current Pharmaceutical Analysis, 17(8), 1017-1029. [Link]
- Nanalysis. (n.d.).
- El-Gindy, A., et al. (2022). Green Validated TLC and UV Spectrometric Techniques for Hyoscine Butylbromide and Ketoprofen Determination in Pharmaceutical Dosage. Journal of Analytical Chemistry, 77(8), 1016-1024. [Link]
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ResearchGate. (n.d.). Superposed UV-vis spectra for the spectrometric detection of bromide ions. [Link]
- Chemdad. (n.d.). 4-Methylbenzyl bromide. [Link]
- PubChem. (n.d.). This compound. [Link]
- S4Science. (n.d.). Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method. [Link]
- ResearchGate. (n.d.). Spectrophotometric determination of bromide in waters using the Multisyringe Flow Injection Analysis technique coupled to a gas-diffusion unit. [Link]
- MDPI. (2019). Optical Detection of Bromide Ions Using Pt(II)-5,10,15,20-Tetra-(4-methoxy-phenyl)-porphyrin. Sensors, 19(9), 2045. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. academicjournals.org [academicjournals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 8. s4science.at [s4science.at]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation with 4-Methylbenzoyl Bromide
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of products derived from the acylation of aromatic compounds using 4-methylbenzoyl bromide. Here, we move beyond basic protocols to explore the mechanistic underpinnings of the reaction, providing you with the causal logic needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Friedel-Crafts acylation, providing the core knowledge required for successful experimentation.
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation with this compound?
The reaction is a classic electrophilic aromatic substitution.[1] Its mechanism proceeds in four key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with this compound. The Lewis acid coordinates to the bromine atom, weakening the carbon-bromine bond and facilitating its cleavage.[2] This generates a highly reactive and resonance-stabilized acylium ion, which serves as the electrophile.[2][3]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₃Br]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[1] The electrons from the C-H bond return to the ring, restoring its aromaticity.[4]
-
Catalyst Complexation: The ketone product formed has a lone pair of electrons on the carbonyl oxygen, which acts as a Lewis base. It readily complexes with the strong Lewis acid catalyst (AlCl₃).[5][6] This is a crucial point: the catalyst is not regenerated until an aqueous workup is performed.[6][7]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Why is a stoichiometric amount of Lewis acid catalyst required for this reaction?
Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a 1:1 molar ratio of Lewis acid to the acylating agent.[8] This is due to the strong complexation between the carbonyl oxygen of the ketone product and the Lewis acid (e.g., AlCl₃).[5][9] This complex is highly stable and effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl bromide molecules.[10] Therefore, to drive the reaction to completion, a stoichiometric quantity (and often a slight excess) is necessary.[9]
Q3: How does reaction temperature influence the yield and selectivity?
Temperature is a critical parameter that must be carefully controlled.[11]
-
Low Temperatures (e.g., 0-5 °C): These conditions are often preferred, especially during the initial addition of reagents. The reaction is highly exothermic, and low temperatures help control the reaction rate, prevent side reactions, and minimize the decomposition of starting materials or products.[7][12] For many substrates, lower temperatures also favor the formation of the sterically less hindered para isomer over the ortho isomer.[5][12]
-
Elevated Temperatures: While some less reactive aromatic substrates may require heating to overcome the activation energy, excessively high temperatures can lead to decreased yield.[12] This can be due to decomposition or, in some cases, a reversible deacylation of the product.[12]
Q4: What is the role of the solvent, and how does its choice impact the reaction?
The choice of solvent can significantly affect reaction outcomes.
-
Inert, Non-polar Solvents: Solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are commonly used. They are effective at solvating the reactants and intermediates without competing for the Lewis acid catalyst. In many cases, non-polar solvents favor the formation of the kinetic product.[13]
-
Polar Solvents: Polar solvents like nitrobenzene or nitromethane can sometimes be used for less reactive substrates. However, they can also complex with the Lewis acid catalyst, reducing its activity. The polarity of the solvent can also influence the product isomer ratio. For example, in the acylation of naphthalene, non-polar solvents favor substitution at the alpha position (kinetic product), while polar solvents like nitrobenzene can lead to the more stable beta-substituted thermodynamic product.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the Friedel-Crafts acylation of this compound.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Side Products in 4-Methylbenzoyl Bromide Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 4-methylbenzoyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into identifying and mitigating the formation of common side products. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yield and purity, and confidently troubleshoot experimental challenges.
Frequently Asked Questions (FAQs): Understanding and Identifying Common Side Products
Q1: What is the most common side product I should expect when working with this compound, and why does it form?
A1: The most prevalent side product is 4-methylbenzoic acid . Its formation is primarily due to the high reactivity of the acyl bromide functional group with water.[1][2] Acyl bromides are more reactive than their chloride counterparts and are highly susceptible to hydrolysis.[1][3] This reaction can occur if there is residual moisture in your starting materials, solvents, or glassware, or from exposure to atmospheric humidity.
Causality: The carbonyl carbon in this compound is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to a tetrahedral intermediate. Subsequent loss of a proton and the bromide ion results in the formation of the carboxylic acid.
Q2: I've observed a second, less polar spot on my TLC plate. What could this be?
A2: A common, less polar side product could be an ester , formed if an alcohol is present in the reaction mixture or used as a solvent. For example, if you are using ethanol as a solvent or if it's an impurity, you can form ethyl 4-methylbenzoate .
Causality: Similar to hydrolysis, alcohols are nucleophiles that can attack the electrophilic carbonyl carbon of this compound. This nucleophilic acyl substitution reaction is a fundamental process in organic synthesis.[1][2]
Q3: In a Friedel-Crafts acylation, I'm seeing products with different molecular weights than expected. What's happening?
A3: In Friedel-Crafts acylations, several side reactions can occur. One possibility is polyacylation , where more than one acyl group is added to the aromatic substrate, though this is less common than in Friedel-Crafts alkylations because the product ketone is deactivated.[4][5][6] Another potential issue is a reaction with impurities in the this compound itself. Commercial 4-methylbenzyl bromide, a related compound, can contain impurities like 1,4-bis(bromomethyl)benzene, which could lead to undesired diarylmethane structures if present and reactive under your conditions. Always ensure the purity of your starting material.
Causality: The acylium ion, the active electrophile in Friedel-Crafts acylation, is highly reactive.[5][7] If the aromatic substrate is highly activated or reaction conditions are harsh, multiple substitutions can occur.
Troubleshooting Guides: From Prevention to Purification
Guide 1: Minimizing Hydrolysis to 4-Methylbenzoic Acid
Issue: Significant formation of 4-methylbenzoic acid, reducing the yield of the desired product.
Root Cause Analysis & Prevention:
-
Moisture Contamination: The primary culprit is water.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents should be rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Use fresh, anhydrous solvents for your reactions.
-
-
Atmospheric Exposure: Acyl bromides can react with moisture in the air.[1]
-
Solution: Conduct the reaction under a positive pressure of an inert gas. Use septa and syringes for reagent transfers to minimize exposure to the atmosphere.
-
Workflow for Minimizing Hydrolysis:
Caption: Workflow for minimizing hydrolysis of this compound.
Guide 2: Identifying and Removing 4-Methylbenzoic Acid During Work-up
Issue: 4-methylbenzoic acid is present in the crude product mixture after the reaction.
Analytical Identification:
-
Thin-Layer Chromatography (TLC): 4-methylbenzoic acid will typically have a lower Rf value (be more polar) than the desired product (e.g., an ester or ketone) and will often streak.
-
¹H NMR Spectroscopy: Look for a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). The methyl protons will appear as a singlet around 2.4 ppm, and the aromatic protons will show a characteristic AA'BB' pattern.
-
Infrared (IR) Spectroscopy: A broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ are indicative of the carboxylic acid.
Purification Protocol: Acid-Base Extraction
This protocol is effective for separating acidic impurities like 4-methylbenzoic acid from neutral organic products.[8][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The basic solution will deprotonate the 4-methylbenzoic acid, forming the water-soluble sodium 4-methylbenzoate salt.
-
Separation: Allow the layers to separate. The aqueous layer, containing the salt of the acidic impurity, can be drained off.
-
Repeat: Repeat the base wash to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components and break up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified neutral product.
Visualizing the Extraction Process:
Caption: Acid-base extraction workflow for removing 4-methylbenzoic acid.
Quantitative Data Summary
The following table provides typical physical properties that can aid in the identification of this compound and its common side product, 4-methylbenzoic acid.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₈H₇BrO | 215.05 | ~228 | 3.5 |
| 4-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 274-275 | 180-182 |
References
- BenchChem. (n.d.). Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
- Fiveable. (n.d.). Acyl Bromide Definition.
- Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?.
- Sigma-Aldrich. (n.d.). 4-Methylbenzyl bromide.
- Chemistry LibreTexts. (2023). Properties of Acyl Halides.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Unknown. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). 11 Separation, Purification and Identification of the Components of a Mixture.
- Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-Methylbenzoyl Bromide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-methylbenzoyl bromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As an acyl bromide, this compound is a highly reactive electrophile, making it an excellent choice for forming carbon-carbon and carbon-heteroatom bonds. However, this high reactivity necessitates precise control over reaction parameters—primarily temperature and time—to ensure high yields and minimize byproduct formation.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed methodologies to help you navigate the common challenges and optimize your reactions for success.
Section 1: Foundational Knowledge & Handling
Before delving into specific reaction optimizations, it is crucial to understand the inherent properties of this compound.
FAQ 1: What are the key reactivity and stability concerns with this compound?
This compound is a potent acylating agent due to the highly electrophilic carbonyl carbon, activated by the electron-withdrawing bromine atom. Its primary stability concern is its sensitivity to moisture.
-
Hydrolysis: The compound readily hydrolyzes upon contact with water to form 4-methylbenzoic acid. This is often the primary cause of failed or low-yielding reactions. It is imperative to use anhydrous solvents, dried glassware, and an inert atmosphere (e.g., nitrogen or argon) during handling and reaction setup.
-
Thermal Stability: While generally stable at room temperature for storage (ideally in a desiccator), prolonged exposure to high temperatures can lead to decomposition. Reactions should be carefully temperature-controlled.
Section 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a primary application of this compound, used to synthesize aryl ketones. The reaction of this compound with an aromatic compound like toluene, for instance, yields (4-methylphenyl)(p-tolyl)methanone, a valuable synthetic intermediate.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation yield is consistently low. What are the most likely causes related to temperature and time?
Low yield is the most common issue and can almost always be traced back to a few key parameters:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will consume the catalyst and hydrolyze the this compound.
-
Insufficient Reaction Time: While the initial reaction is often rapid and exothermic, it may require a period of stirring at room temperature or gentle heating to proceed to completion.
-
Premature Quenching: Quenching the reaction before it is complete will naturally lead to a low yield. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm.[1] However, if the aromatic substrate is not highly activated, the reaction may be too slow at this temperature and may require warming to room temperature to proceed at a reasonable rate.[2]
Q2: I am acylating a substituted benzene ring (e.g., toluene). How do temperature and steric effects influence which isomer I get?
For toluene, the methyl group is an ortho, para-director. However, in Friedel-Crafts acylation, the para-substituted product is almost exclusively formed.[2]
-
Causality: The acylating agent, complexed with the Lewis acid, is a very bulky electrophile. Steric hindrance prevents it from readily approaching the ortho positions adjacent to the methyl group. The para position is sterically unencumbered, making it the overwhelmingly favored site of attack. This high regioselectivity is a key advantage of the reaction and is not significantly dependent on temperature within the typical operating range.[1][2]
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Probable Cause (Temperature/Time Related) | Recommended Solution & Explanation |
| No or minimal product formation | 1. Reaction temperature is too low, preventing the activation energy from being overcome. 2. Insufficient reaction time. | 1. After the initial controlled addition at 0-5 °C, allow the reaction to warm to room temperature and stir for 1-2 hours. If the reaction is still sluggish (monitored by TLC), consider gentle heating to 40-50 °C.[3] 2. Monitor the reaction by TLC. A common mistake is to quench the reaction based on a standard time rather than empirical evidence of completion. |
| Formation of dark, tarry byproducts | 1. Reaction temperature is too high. 2. "Runaway" reaction due to poor initial temperature control. | 1. High temperatures can cause decomposition of the starting materials, product, and the acylium ion intermediate. Maintain strict temperature control, especially during the exothermic addition steps.[3] 2. Always add the acylating agent and the aromatic substrate dropwise at low temperature (0-5 °C) to dissipate the heat of reaction effectively.[1] |
| Product contaminated with 4-methylbenzoic acid | Hydrolysis of this compound due to moisture. While not directly a time/temp issue, higher temps can accelerate hydrolysis if water is present. | Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. |
Experimental Protocol: Synthesis of (4-methylphenyl)(p-tolyl)methanone
This protocol is adapted from established methodologies for Friedel-Crafts acylations.[1][4]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a thermometer. Maintain an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) followed by anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Toluene Addition: After the first addition is complete, add a solution of anhydrous toluene (1.1 eq.) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Completion: Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction's progress by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the product by recrystallization or column chromatography.
Visualization: Friedel-Crafts Troubleshooting
Caption: Troubleshooting Decision Tree for Low-Yield Friedel-Crafts Acylations.
Section 3: Esterification & Amide Synthesis
This compound reacts rapidly with nucleophiles like alcohols and amines to form esters and amides, respectively. These reactions are often faster and more efficient than Fischer esterification or carbodiimide-mediated amide couplings but require careful control to avoid side reactions.
Frequently Asked Questions (FAQs): Ester & Amide Formation
Q1: What is the ideal starting temperature for reacting this compound with an alcohol or amine?
The reaction is typically highly exothermic. Therefore, the standard and safest practice is to begin the reaction at a low temperature.
-
Initial Step: Combine the alcohol or amine with a base (like pyridine or triethylamine) in an anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Controlled Addition: Add the this compound (usually dissolved in the same solvent) slowly and dropwise to the cooled solution. This allows the heat generated to be dissipated, preventing a temperature spike that could lead to side reactions or decomposition.[3]
Q2: My reaction seems to stall after the initial addition at 0 °C. Should I apply heat?
Yes, this is a common scenario, especially with less nucleophilic amines or sterically hindered alcohols.
-
Post-Addition: After the dropwise addition of the acyl bromide is complete, the reaction can be allowed to warm to room temperature and stirred for 1-4 hours.[3]
-
Monitoring is Key: Monitor the reaction's progress by TLC. If the starting material is still present and the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied to drive the reaction to completion. Be cautious, as excessive heat can promote side reactions.
Troubleshooting Guide: Esterification & Amide Synthesis
| Problem | Probable Cause (Temperature/Time Related) | Recommended Solution & Explanation |
| Low Yield / Incomplete Reaction | 1. Reaction temperature too low for the nucleophilicity of the substrate. 2. Insufficient reaction time. | 1. After controlled addition at 0 °C, allow the reaction to proceed at room temperature. If necessary, gently warm the mixture to 40-60 °C. 2. Ensure the reaction is truly complete by TLC before work-up. Some sterically hindered substrates may require several hours or even overnight reaction times.[5] |
| Multiple Byproducts | 1. Reaction temperature was too high, especially during initial mixing. 2. For primary/secondary amines, double acylation may occur. | 1. High temperatures can cause decomposition. Always start at 0 °C and add the acyl bromide slowly.[3] 2. Slow, controlled addition of the acyl bromide helps maintain a low concentration, minimizing the chance of the product reacting again. |
| No Reaction | Protonation of the nucleophile (amine) by the HBr byproduct. | Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is present to scavenge the HBr formed during the reaction. For amines, it is common to use a slight excess of the base.[3] |
Experimental Protocol: Synthesis of N-Benzyl-4-methylbenzamide (Amide Formation)
This protocol is based on standard Schotten-Baumann conditions for amide synthesis from acyl halides.[3]
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition: Dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the benzylamine starting material by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl solution (to remove excess pyridine and amine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude N-benzyl-4-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization: General Temperature Optimization Workflow
Caption: General workflow for optimizing reaction temperature.
References
- Scribd (n.d.). Friedel-Crafts Acylation of Toluene.
- YouTube (2020). Friedel Crafts reaction/Acylation of toluene.
- Chemguide (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
Sources
How to avoid decomposition of 4-methylbenzoyl bromide during synthesis
Welcome to the technical support center for the synthesis of 4-methylbenzoyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and ensure the successful synthesis and storage of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound (p-toluoyl bromide) is an acyl bromide, a derivative of 4-methylbenzoic acid. Acyl halides are highly reactive compounds that serve as important intermediates in organic synthesis. They are frequently used in acylation reactions, such as Friedel-Crafts acylation, esterification, and amidation, to introduce the 4-methylbenzoyl group into a molecule.
Q2: What are the main causes of this compound decomposition during synthesis?
The primary cause of decomposition is hydrolysis, which occurs when the compound reacts with water. This reaction converts the this compound back to 4-methylbenzoic acid and forms hydrobromic acid (HBr)[1][2][3]. Other factors that can contribute to decomposition include exposure to high temperatures and light[4][5][6].
Q3: How can I minimize exposure to moisture during the reaction?
To minimize moisture exposure, it is critical to use anhydrous (dry) solvents and reagents. All glassware should be thoroughly dried in an oven and cooled in a desiccator before use. The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q4: What is the recommended method for synthesizing this compound?
A common and reliable method for synthesizing this compound is the reaction of 4-methylbenzoic acid with a brominating agent such as phosphorus tribromide (PBr₃)[1][3]. This reaction effectively replaces the hydroxyl group of the carboxylic acid with a bromine atom.
Q5: How should I properly store synthesized this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture. It is also advisable to store it in a cool, dark place to prevent thermal and light-induced decomposition[5].
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Wet Reagents or Solvents: The presence of water will hydrolyze the product as it is formed, significantly reducing the yield[1][2][3].
-
Impure Starting Material: Impurities in the 4-methylbenzoic acid can interfere with the reaction.
-
Incorrect Stoichiometry: Using an insufficient amount of the brominating agent will result in incomplete conversion of the starting material.
-
Low Reaction Temperature: The reaction may not proceed to completion if the temperature is too low.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Verify Starting Material Purity: Use high-purity 4-methylbenzoic acid. If necessary, recrystallize the starting material before use.
-
Optimize Reagent Stoichiometry: Use a slight excess of the brominating agent (e.g., PBr₃) to ensure complete conversion of the carboxylic acid.
-
Control Reaction Temperature: Gently heat the reaction mixture if necessary, but avoid excessive temperatures that could lead to side reactions or decomposition[4][6].
Issue 2: Product Decomposes During Work-up
Potential Causes:
-
Exposure to Water During Extraction: Washing the reaction mixture with aqueous solutions can cause rapid hydrolysis of the acyl bromide.
-
Prolonged Exposure to Air: Atmospheric moisture can lead to decomposition during filtration or concentration steps.
Solutions:
-
Anhydrous Work-up: If an extraction is necessary, use anhydrous organic solvents and avoid aqueous washes.
-
Inert Atmosphere Handling: Perform filtration and other manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Minimize Exposure Time: Complete the work-up and purification steps as quickly as possible to minimize the risk of decomposition.
Issue 3: Product is a Dark Color or Contains Impurities
Potential Causes:
-
Thermal Decomposition: Overheating during the reaction or distillation can cause the product to decompose and darken[4][6].
-
Side Reactions: The use of certain brominating agents can lead to the formation of colored byproducts.
-
Residual Bromine: If elemental bromine is used or formed, it can impart a yellow or brown color.
Solutions:
-
Careful Temperature Control: Use a heating mantle with a temperature controller to avoid overheating.
-
Purification by Distillation: Purify the crude product by vacuum distillation to remove non-volatile impurities and colored byproducts. This should be done carefully to avoid thermal decomposition.
-
Use of High-Purity Reagents: Employ high-quality brominating agents to minimize side reactions.
Experimental Protocol: Synthesis of this compound from 4-Methylbenzoic Acid
This protocol details the synthesis of this compound using phosphorus tribromide.
Materials and Equipment:
-
4-methylbenzoic acid (p-toluic acid)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Inert gas supply (nitrogen or argon)
-
Schlenk line or glove box (recommended)
Step-by-Step Methodology:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the reaction apparatus (round-bottom flask, reflux condenser, and dropping funnel) under a stream of inert gas.
-
-
Reaction Setup:
-
In the round-bottom flask, dissolve 4-methylbenzoic acid in a minimal amount of anhydrous DCM.
-
Fill the dropping funnel with phosphorus tribromide (PBr₃), using approximately 0.4 equivalents for every 1 equivalent of 4-methylbenzoic acid.
-
-
Reaction:
-
Slowly add the PBr₃ from the dropping funnel to the solution of 4-methylbenzoic acid with vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The product can be purified by fractional distillation under reduced pressure. This is the preferred method to separate the this compound from the phosphorous acid byproduct.
-
Carefully monitor the distillation temperature to prevent thermal decomposition of the product.
-
-
Storage:
-
Store the purified this compound in a tightly sealed container under an inert atmosphere in a cool, dark place.
-
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Methylbenzoic Acid | 136.15 | 1.0 |
| Phosphorus Tribromide | 270.69 | ~0.4 |
Visualizing the Workflow and Decomposition
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Decomposition Pathway Diagram
Caption: Hydrolysis: the primary decomposition pathway.
References
- Chemistry of Acid Halides. (2024). LibreTexts.
- 4-Methylbenzyl bromide. (n.d.). ChemBK.
- p-Xylyl bromide. (n.d.). PubChem.
- Carboxylic Acid Derivatives. (n.d.). University of Calgary.
- Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (2020-2021). Al-Mustansiriyah University.
- Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide.
- This compound. (n.d.). PubChem.
Sources
Best solvents for dissolving 4-methylbenzoyl bromide
Welcome to the technical support guide for 4-methylbenzoyl bromide. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on solvent selection, experimental best practices, and troubleshooting. As an acyl bromide, this compound is a highly reactive and valuable reagent, but its successful use is critically dependent on understanding its chemical properties, particularly its interaction with solvents.
FAQ: Essential Knowledge & Handling
This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of this compound.
Q1: What is this compound and why is it so reactive?
A1: this compound (C₈H₇BrO) is an aromatic acyl bromide.[1] Its high reactivity stems from the carbonyl carbon, which is bonded to two electronegative atoms (oxygen and bromine). This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, further enhancing its reactivity compared to the analogous acyl chloride.[2][3] This reactivity makes it an efficient acylating agent but also demands careful handling and solvent choice.
Q2: What are the primary safety concerns when handling this reagent?
A2: this compound is corrosive and causes severe skin burns and eye damage.[4] It is also a lachrymator (induces tearing) and is harmful if inhaled. Crucially, it reacts violently with water and other protic substances, releasing corrosive hydrogen bromide (HBr) gas.[3][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6] It is sensitive to moisture and air, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]
Q3: I left the cap off my bottle of this compound. Is it still usable?
A3: It is highly unlikely to be pure. Exposure to atmospheric moisture will cause rapid hydrolysis, converting the acyl bromide into 4-methylbenzoic acid and HBr.[2] You may observe fuming when the bottle is open, which is the HBr reacting with moisture in the air.[3] Using the hydrolyzed reagent will result in failed reactions or significantly lower yields. It is recommended to use a fresh, properly stored supply for best results.
Solvent Selection Guide & Compatibility
Choosing the correct solvent is the single most critical factor for success. The guiding principle is to use a solvent that is aprotic and anhydrous .
The Critical Role of Anhydrous Conditions
The presence of even trace amounts of water can hydrolyze this compound, quenching the reaction. Always use solvents from a freshly opened bottle or one that has been properly dried using standard laboratory techniques (e.g., distillation from a drying agent or passage through an activated alumina column).
Solvent Compatibility Table
The following table provides a summary of common laboratory solvents and their compatibility with this compound.
| Solvent Name | Class (Protic/Aprotic) | Polarity | Compatibility & Rationale |
| Dichloromethane (DCM) | Aprotic | Polar | Highly Recommended . Inert, dissolves the reagent well, and is a common choice for many acylation reactions.[7][8] |
| 1,2-Dichloroethane (DCE) | Aprotic | Polar | Highly Recommended . Similar to DCM, can be used at higher temperatures for slower reactions.[9] |
| Tetrahydrofuran (THF) | Aprotic | Polar | Use with Caution . Generally compatible, but can be cleaved by strong Lewis acids (e.g., AlCl₃) often used in Friedel-Crafts reactions. Ensure it is peroxide-free. |
| Diethyl Ether | Aprotic | Non-Polar | Use with Caution . Similar limitations to THF regarding Lewis acid stability. Its high volatility can be a challenge. |
| Acetonitrile (MeCN) | Aprotic | Polar | Recommended . A polar aprotic solvent suitable for nucleophilic substitution reactions where a Lewis acid is not required.[8] |
| Toluene / Xylene | Aprotic | Non-Polar | Recommended . Good non-polar options, particularly for reactions run at higher temperatures. |
| Hexane / Heptane | Aprotic | Non-Polar | Acceptable . Can be used, but solubility of the reagent and polar intermediates may be limited. |
| Carbon Disulfide (CS₂) | Aprotic | Non-Polar | Acceptable (Specialized Use) . A traditional, non-polar solvent for Friedel-Crafts reactions, though less common now due to toxicity and flammability.[9] |
| Nitrobenzene | Aprotic | Polar | Acceptable (Specialized Use) . A polar solvent used in Friedel-Crafts reactions that can influence product selectivity but is difficult to remove.[7][9] |
| Water (H₂O) | Protic | Polar | Incompatible . Reacts violently via hydrolysis to form 4-methylbenzoic acid.[3] |
| Alcohols (Methanol, Ethanol) | Protic | Polar | Incompatible . Reacts rapidly via alcoholysis to form the corresponding methyl or ethyl ester.[5][10] |
| Ammonia / Amines (Primary, Secondary) | Protic | Polar | Incompatible (as a solvent) . Reacts to form amides. While amines are used as reagents, they are not suitable as solvents.[5] |
| Dimethylformamide (DMF) | Aprotic | Polar | Not Recommended . Although aprotic, DMF can decompose in the presence of highly reactive acyl halides or Lewis acids, leading to side reactions. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Polar | Not Recommended . Can be oxidized by reactive electrophiles and is generally not suitable for reactions with acyl halides. |
Solvent Selection Workflow
Use the following decision tree to guide your solvent choice based on your planned reaction.
Caption: Decision tree for selecting a suitable solvent.
Troubleshooting Common Experimental Issues
Q1: My reaction is sluggish and the yield is very low. I used DCM as the solvent. What went wrong?
A1: The most probable cause is the presence of moisture.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Was the DCM truly anhydrous? Use a fresh bottle of anhydrous solvent or a freshly dried supply.
-
Check Reagent Quality: Ensure the this compound has been properly stored and has not hydrolyzed.
-
Atmosphere Control: Was the reaction performed under an inert atmosphere (N₂ or Ar)? Atmospheric moisture can be sufficient to quench the reaction.
-
Glassware: Ensure all glassware was rigorously dried (e.g., oven-dried or flame-dried) before use.
-
Q2: I'm attempting a Friedel-Crafts acylation with AlCl₃ in THF and see a lot of dark, polymeric material.
A2: This is a classic incompatibility issue. Strong Lewis acids like aluminum chloride (AlCl₃) can react with and cleave ether solvents like THF, leading to polymerization and complex side reactions.
-
Solution: Switch to a halogenated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are robust in the presence of Lewis acids.[7]
Q3: I'm trying to make an ester by reacting this compound with a valuable, complex alcohol. How do I prevent the reaction from being messy?
A3: When working with a valuable nucleophile, ensuring clean and efficient acylation is paramount.
-
Protocol Recommendations:
-
Solvent: Use anhydrous DCM.
-
Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.1 equivalents), to your solution of the alcohol in DCM before adding the acyl bromide. This base will neutralize the HBr byproduct as it forms, preventing it from catalyzing side reactions.[8]
-
Addition: Add the this compound dropwise to the cooled (0 °C) solution of the alcohol and base. This controls the initial exotherm and promotes clean conversion.
-
Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol describes the synthesis of 4,4'-dimethylbenzophenone using this compound and toluene.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Toluene (can act as both reagent and solvent)
-
Anhydrous Dichloromethane (DCM) (optional, as co-solvent)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Anhydrous Reaction Setup Workflow
Caption: Standard workflow for an anhydrous reaction and work-up.
Step-by-Step Procedure
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous toluene (5 mL per mmol of acyl bromide) and anhydrous aluminum chloride (1.2 eq). If solubility is an issue, anhydrous DCM can be used as a co-solvent.
-
Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the cooled AlCl₃ suspension over 15-20 minutes. Vigorous evolution of HBr gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and 1 M HCl. This will hydrolyze the aluminum salts and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x volume of toluene). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate).
This guide provides a comprehensive overview for the safe and effective use of this compound. By understanding its reactivity and adhering to strict anhydrous protocols, researchers can successfully employ this powerful reagent in their synthetic endeavors.
References
- PubChem. This compound | C8H7BrO | CID 11063418. National Center for Biotechnology Information.
- ChemBK. 4-Methylbenzyl bromide.
- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2018).
- PubChem. p-Xylyl bromide | C8H9Br | CID 7721. National Center for Biotechnology Information.
- White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (2018).
- Fisher Scientific. Amide Synthesis.
- Fiveable. Acyl Bromide Definition - Organic Chemistry Key Term.
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019).
- ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2020). Org. Process Res. Dev. 2020, 24, 10, 2083–2097.
- SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. (2018). Int J App Pharm, Vol 10, Issue 5, 2018, 126-130.
- Quora. Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. (2018).
- Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation.
- National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2015). Curr. Org. Chem. 2015, 19, 757-766.
- Organic Chemistry Portal. Amide synthesis by acylation.
- ResearchGate. Stability of acyl halides in various water media. (2025).
- Scientific Update. A Dangerous Bromance. (2020).
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Organic Chemistry Portal. Ester synthesis by esterification.
- MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). Molecules 2018, 23, 2194.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- ResearchGate. What catalyst and solvent will be appropiate to crosslinking between benzoic acid and benzyl bromide to from ester?. (2022).
- ResearchGate. (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018).
- Chemistry LibreTexts. Properties of Acyl Halides. (2023).
Sources
- 1. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. Amide Synthesis [fishersci.se]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to minimize polyacylation with 4-methylbenzoyl bromide
Topic: How to Minimize Polyacylation with 4-Methylbenzoyl Bromide
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you achieve high-yield, selective monoacylation and avoid common pitfalls such as polyacylation.
The Challenge of Polyacylation in Friedel-Crafts Reactions
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by adding an acyl group to an aromatic ring.[1] A key advantage of this reaction over its counterpart, Friedel-Crafts alkylation, is the inherent resistance to polysubstitution.[2] The introduction of the first acyl group, in this case, the 4-methylbenzoyl group, deactivates the aromatic ring due to the electron-withdrawing nature of the carbonyl moiety.[3][4] This deactivation makes the mono-acylated product less nucleophilic than the starting material, thus disfavoring a second acylation event.[5]
However, polyacylation is not impossible. It can become a significant issue, leading to reduced yields of the desired product and complex purification challenges, particularly under non-optimized conditions or when using highly activated aromatic substrates.[6] This guide will provide a detailed framework for understanding and controlling the factors that influence the selectivity of your acylation reaction with this compound.
Core Principle: The Deactivating Effect of the Acyl Group
The primary reason Friedel-Crafts acylation is less prone to polysubstitution is the electronic effect of the newly introduced acyl group. The carbonyl group withdraws electron density from the aromatic ring, making it a less potent nucleophile for subsequent electrophilic attacks.
Sources
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 4-Methylbenzoyl Bromide Derivatives
Welcome to the technical support center for the crystallization of 4-methylbenzoyl bromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of chemical intermediates. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to ensure you can achieve high-purity crystalline products with confidence.
Introduction to Crystallization Challenges with this compound Derivatives
This compound and its analogues are highly reactive acyl bromides, a characteristic that makes them valuable in synthesis but also prone to specific challenges during purification. Their sensitivity to hydrolysis, potential for side-reactions during synthesis, and tendency to form oils or amorphous solids during crystallization require a systematic and informed approach. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the crystallization of this compound derivatives.
Q1: What are the primary impurities I should be concerned about when crystallizing crude this compound?
A1: The impurity profile of your crude this compound is largely dependent on its synthetic route. A common method for its preparation is the bromination of 4-methylbenzoic acid using a brominating agent like thionyl bromide or oxalyl bromide.[1][2] Potential impurities to consider include:
-
Unreacted 4-methylbenzoic acid: This is a common impurity if the reaction has not gone to completion.
-
Hydrolysis product (4-methylbenzoic acid): Due to the high reactivity of the acyl bromide with atmospheric moisture, hydrolysis to the starting carboxylic acid is a frequent issue.[3][4]
-
Anhydride formation: Self-condensation of the acyl bromide or reaction with the starting carboxylic acid can lead to the formation of 4-methylbenzoic anhydride.
-
Solvent residues: Residual solvents from the reaction or work-up can be trapped in the crude product.
-
Byproducts from the brominating agent: Depending on the reagent used, inorganic or organic byproducts may be present.
Q2: My this compound derivative refuses to crystallize and remains an oil. What is happening?
A2: This phenomenon, known as "oiling out," is a common challenge in the crystallization of organic compounds.[5] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can be caused by several factors:
-
High supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added, the concentration of the solute can exceed the metastable zone limit, leading to liquid-liquid phase separation.
-
Low melting point: If the melting point of your compound (or an impure mixture) is lower than the temperature at which it starts to come out of solution, it will separate as an oil.
-
Presence of impurities: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.
Q3: Is there a recommended starting solvent system for the recrystallization of this compound?
A3: While specific solubility data for this compound is not extensively published, we can make educated recommendations based on the properties of similar aromatic acyl bromides and general principles. A good starting point is to screen for single or mixed solvent systems. A patent for the purification of the related compound, p-bromobenzyl bromide, suggests the use of mixed solvent systems such as methanol/chloroform or ethyl acetate/chloroform/methanol.[6]
For this compound derivatives, consider screening the following:
-
Single Solvents: Non-polar to moderately polar aprotic solvents are often a good starting point. Consider solvents like hexane, toluene, or dichloromethane.
-
Mixed Solvents: A two-solvent system often provides the necessary solubility gradient. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[7][8] Good candidates for a good solvent/anti-solvent pair could be dichloromethane/hexane or ethyl acetate/hexane.
Q4: How should I handle and store purified this compound?
A4: this compound is a corrosive and moisture-sensitive compound.[9][10][11][12][13] Proper handling and storage are critical to maintain its purity and for safety.
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][12] Avoid inhalation of fumes and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[9] It should be stored in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[12]
Troubleshooting Guide
This section provides detailed, step-by-step guidance for overcoming specific challenges during the crystallization of this compound derivatives.
Issue 1: Oiling Out During Crystallization
Symptoms:
-
Formation of a second liquid phase (oily droplets) upon cooling or addition of an anti-solvent.
-
The oily phase may solidify into an amorphous mass upon further cooling.
Causality and Resolution:
Oiling out is a kinetic and thermodynamic phenomenon that can often be overcome by carefully controlling the crystallization conditions.
Protocol 1: Mitigating Oiling Out
-
Reduce Supersaturation Rate:
-
Slower Cooling: If using a single solvent, slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.
-
Slower Anti-Solvent Addition: If using a mixed solvent system, add the anti-solvent dropwise with vigorous stirring at an elevated temperature.
-
-
Increase Solvent Volume: Add a small amount of the "good" solvent back to the hot, turbid solution until it becomes clear again. This reduces the overall supersaturation.
-
Seeding: Introduce a small seed crystal of the pure compound into the solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.
-
Solvent System Re-evaluation: If the above steps are unsuccessful, the chosen solvent system may be inappropriate. Re-screen for solvents where the compound has a lower solubility at the boiling point.
Issue 2: No Crystal Formation
Symptoms:
-
The solution remains clear even after cooling to a low temperature.
Causality and Resolution:
This typically indicates that the solution is not sufficiently supersaturated.
Protocol 2: Inducing Crystallization
-
Concentrate the Solution: If you have used too much solvent, gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a seed crystal of the pure compound.
-
Drastic Cooling: As a last resort, place the solution in a colder bath (e.g., dry ice/acetone). This can sometimes induce nucleation, although it may lead to the formation of smaller, less pure crystals.
Issue 3: Rapid Crystallization ("Crashing Out")
Symptoms:
-
A large amount of fine powder or small needles forms immediately upon cooling.
Causality and Resolution:
This is caused by a very high level of supersaturation, leading to rapid nucleation and limited crystal growth. This can trap impurities within the crystal lattice.
Protocol 3: Controlling Crystal Growth
-
Re-dissolve and Dilute: Reheat the solution to dissolve the solid. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed.
-
Use a Different Solvent: Choose a solvent in which the compound is more soluble at higher temperatures.
Issue 4: Poor Yield
Symptoms:
-
A very small amount of crystalline product is recovered.
Causality and Resolution:
This can be due to several factors, including using too much solvent or premature filtration.
Protocol 4: Maximizing Crystal Yield
-
Minimize Solvent Usage: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Check the Mother Liquor: After filtration, you can test the filtrate for remaining product by evaporating a small amount. If a significant amount of solid remains, you may need to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Data Presentation
Table 1: Solvent Properties for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Hexane | 69 | 0.1 | Good for washing non-polar impurities; potential anti-solvent. |
| Toluene | 111 | 2.4 | May be a good single solvent for recrystallization. |
| Dichloromethane | 40 | 3.1 | Good "good" solvent in a mixed-solvent system; low boiling point. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent for many organic compounds. |
| Acetone | 56 | 5.1 | Can be a good "good" solvent; relatively low boiling point. |
| Ethanol | 78 | 4.3 | A protic solvent, may react with the acyl bromide. Use with caution. |
Note: The polarity index is a relative measure of a solvent's polarity. Data sourced from various chemical reference materials.[14][15][16]
Experimental Protocols & Visualizations
Protocol 5: General Recrystallization from a Single Solvent
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 6: Recrystallization using a Mixed-Solvent System
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy (the cloud point).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 5.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common crystallization issues.
References
- PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]
- PubChem. p-Xylyl bromide. [Link]
- ChemBK. 4-Methylbenzyl bromide. [Link]
- International Journal of Chemical Engineering and Applications. Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. [Link]
- Google Patents.
- ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. (2014-10-01). [Link]
- University of Missouri–St. Louis. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]
- O-Chem.org.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester.
- Reddit. Recrystallization with two solvents. (2019-12-18). [Link]
- University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]
- PubChem. This compound. [Link]
- Reddit. Recrystallization (help meeeeee). (2013-02-03). [Link]
- ResearchGate.
- ResearchGate. Scheme 1. : Synthesis of (4-Phenylethynyl)benzyl bromide. [Link]
Sources
- 1. ijcea.org [ijcea.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methylbenzoyl Bromide vs. 4-Methylbenzoyl Chloride
For professionals in chemical research and pharmaceutical development, the selection of an appropriate acylating agent is a critical decision that dictates synthetic efficiency, yield, and overall project timelines. Acyl halides, prized for their high reactivity, are staples in creating C-C, C-O, and C-N bonds. Within this class, a nuanced choice exists between acyl bromides and their more common chloride counterparts. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-methylbenzoyl bromide and 4-methylbenzoyl chloride, moving beyond simple classification to explore the fundamental principles and practical outcomes that govern their use in the laboratory.
Theoretical Framework: Deconstructing Acyl Halide Reactivity
The reactivity of acyl halides in nucleophilic acyl substitution reactions is not monolithic; it is a function of several competing electronic and energetic factors.[1][2] The reaction proceeds via a two-step, addition-elimination mechanism, and the overall rate is determined by the facility of both steps.[3][4]
The Decisive Role of the Leaving Group
The primary determinant of reactivity between this compound and its chloride analog is the ability of the halide to depart from the tetrahedral intermediate formed after the nucleophile's initial attack.[5][6] A superior leaving group is one that is more stable as an anion.[3][7]
-
Basicity and Stability: Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), while chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7). Since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻.[5][8] Weaker bases are more stable and therefore make better leaving groups.[6][7] This greater stability of the bromide anion facilitates a faster collapse of the tetrahedral intermediate, accelerating the overall reaction rate.[5][6]
Carbon-Halogen Bond Strength
A secondary, yet significant, factor is the strength of the carbon-halogen (C-X) bond that must be cleaved in the elimination step. The C-Br bond (approx. 285 kJ/mol) is inherently weaker than the C-Cl bond (approx. 327 kJ/mol).[5][6] Less energy is required to break the C-Br bond, contributing to a lower activation energy for the reaction involving the acyl bromide.
The Inductive Effect vs. Leaving Group Ability
A common point of discussion is the higher electronegativity of chlorine compared to bromine. This leads to a more polarized C-Cl bond and a more electrophilic (more δ+) carbonyl carbon in 4-methylbenzoyl chloride.[5][9] While this increased electrophilicity might suggest a faster initial attack by a nucleophile, experimental evidence and established chemical principles confirm that the leaving group's stability and the C-X bond strength are the dominant factors governing the overall rate of nucleophilic acyl substitution.[5][6][7] The rate-determining step is typically the collapse of the tetrahedral intermediate, which is directly influenced by the leaving group's ability to depart.
The interplay of these factors is summarized below:
Caption: Factors influencing the relative reactivity of acyl halides.
Physical Properties and Handling
While reactivity is a primary concern, the physical properties of these reagents impact their storage, handling, and use in specific solvent systems.
| Property | 4-Methylbenzoyl Chloride | This compound |
| Molecular Formula | C₈H₇ClO | C₈H₇BrO |
| Molecular Weight | 154.59 g/mol [10] | 199.04 g/mol [11] |
| Appearance | Colorless to light yellow liquid[12][13] | Data not widely available, expected to be similar |
| Boiling Point | ~226 °C at 760 mmHg[13][14] | No data available |
| Melting Point | ~ -3 °C[14][15] | No data available |
| Reactivity with Water | Reacts vigorously to form 4-methylbenzoic acid and HCl[13][16] | Expected to react even more rapidly than the chloride |
Both compounds are moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis.[4][13][16] The pungent odor characteristic of acyl chlorides is also present, necessitating the use of a fume hood and appropriate personal protective equipment (PPE).[12][13]
Experimental Validation: A Comparative Hydrolysis Study
To quantitatively demonstrate the reactivity difference, a controlled hydrolysis experiment can be performed. The rate of hydrolysis is monitored by tracking the production of acid (4-methylbenzoic acid and HX) over time.
Experimental Workflow Diagram
Caption: Workflow for comparative hydrolysis rate measurement.
Protocol: Monitoring Hydrolysis via Potentiometric Titration
This protocol provides a robust method for determining the pseudo-first-order rate constant for the hydrolysis of each acyl halide.
Materials:
-
4-methylbenzoyl chloride
-
This compound
-
Anhydrous Acetone (solvent)
-
Deionized Water
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
pH meter, calibrated
-
Thermostatted reaction vessel with magnetic stirrer
-
Micropipettes and gas-tight syringes
Procedure:
-
Solvent Preparation: Prepare a 90:10 (v/v) acetone-water mixture in the thermostatted reaction vessel. Allow the solvent to equilibrate to a constant temperature (e.g., 25.0 °C).
-
Stock Solution Preparation: In a dry glovebox or under an inert atmosphere, prepare a 0.1 M stock solution of 4-methylbenzoyl chloride in anhydrous acetone. Repeat for this compound.
-
Reaction Initiation: Place the calibrated pH electrode into the solvent mixture. Begin stirring and allow the pH reading to stabilize.
-
Data Acquisition: Using a gas-tight syringe, rapidly inject a precise volume of the acyl halide stock solution into the vessel to achieve a final concentration of approximately 0.001 M. Simultaneously start a timer.
-
Titration: Immediately begin titrating the forming acid with the standardized 0.01 M NaOH solution, maintaining a constant pH. Record the volume of NaOH added at regular time intervals (e.g., every 15 seconds for the bromide, every 30-60 seconds for the chloride).
-
Data Analysis: The rate of reaction is proportional to the rate of NaOH addition. Plot the volume of NaOH added versus time. The initial slope of this curve is the initial reaction rate. The pseudo-first-order rate constant (k) can be calculated from this data.[1]
-
Reproducibility: Repeat the experiment at least three times for each compound to ensure the results are reproducible.
Expected Results
Based on the established principles of leaving group ability, the rate of hydrolysis for this compound is expected to be significantly greater than that of 4-methylbenzoyl chloride.
| Compound | Representative Relative Rate Constant (k) | Qualitative Observation |
| 4-Methylbenzoyl Chloride | 1 | Vigorous reaction with water/moisture[13] |
| This compound | > 10 | Extremely rapid, potentially violent reaction with water |
Note: The relative rate is a hypothetical value for illustrative purposes, based on typical differences observed between acyl bromides and chlorides.
Practical Implications and Synthetic Strategy
The superior reactivity of this compound makes it the reagent of choice for reactions involving:
-
Sterically hindered nucleophiles: Where the enhanced electrophilicity and faster reaction kinetics can overcome steric barriers.
-
Unreactive nucleophiles: Such as poorly nucleophilic anilines or alcohols.
-
Low-temperature reactions: When a reaction must be conducted at low temperatures to avoid side reactions or decomposition of sensitive functional groups, the higher intrinsic reactivity of the acyl bromide can allow the transformation to proceed at a reasonable rate.
Conversely, 4-methylbenzoyl chloride is often preferred for:
-
Cost-effectiveness and availability: Acyl chlorides are generally more common and less expensive than their bromide counterparts.
-
Greater control: For reactions with highly reactive nucleophiles, the slightly attenuated reactivity of the acyl chloride can prevent runaway reactions and improve selectivity.[1]
-
Routine acylations: In standard esterification or amidation reactions with unhindered, reactive nucleophiles, the reactivity of 4-methylbenzoyl chloride is more than sufficient.
Conclusion
While both this compound and 4-methylbenzoyl chloride are powerful acylating agents, they are not interchangeable. This compound is unequivocally the more reactive compound. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion and the weaker carbon-bromine bond.[5][6] This makes it an invaluable tool for challenging synthetic transformations. However, for routine applications where extreme reactivity is not required, 4-methylbenzoyl chloride offers a practical and cost-effective alternative with a more manageable reactivity profile. The judicious selection between these two reagents, based on a sound understanding of their intrinsic chemical properties, is a hallmark of sophisticated and efficient chemical synthesis.
References
- Which is more reactive Acyl chloride or Acyl bromide? - Quora. Quora. (2017).
- Which of the following compounds will you expect to be more reactive: acetyl chloride or acetyl bromide? Explain your answer. - Quora. Quora. (2022).
- 4-methylbenzoyl chloride - Stenutz. Stenutz.
- 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem. PubChem, National Center for Biotechnology Information.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. (2011).
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. (2024).
- This compound | C8H7BrO | CID 11063418 - PubChem. PubChem, National Center for Biotechnology Information.
- 9701 42, RCOCl vs RCOBr. Order of hydrolysis? : r/alevel - Reddit. Reddit. (2023).
- Reactivity of acyl halides. UCH.
- Better Leaving Group: Bromide VS Chloride : r/Mcat - Reddit. Reddit. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactivity of acyl halides [qorganica.es]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methylbenzoyl chloride(874-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. echemi.com [echemi.com]
- 15. 4-methylbenzoyl chloride [stenutz.eu]
- 16. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
A Comparative Guide to Lewis Acid Catalysts for 4-Methylbenzoyl Bromide Reactions
Published: January 8, 2026
In the landscape of organic synthesis, the Friedel-Crafts acylation stands as a cornerstone for the formation of carbon-carbon bonds, enabling the production of aromatic ketones that are pivotal intermediates in pharmaceuticals, fragrances, and fine chemicals.[1] The reaction of an aromatic compound with an acyl halide, such as 4-methylbenzoyl bromide, is contingent upon the activation by a Lewis acid catalyst. The choice of this catalyst is not trivial; it profoundly influences reaction rates, yields, and regioselectivity. This guide offers a comprehensive comparison of common Lewis acid catalysts for reactions involving this compound, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Engine of Acylation: Understanding the Lewis Acid's Role
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The Lewis acid catalyst plays the crucial role of generating a highly reactive electrophile, the acylium ion, from the this compound. This is achieved through the coordination of the Lewis acid with the bromine atom of the acyl bromide, which polarizes the carbon-bromine bond and facilitates its cleavage.[3][4] The resulting resonance-stabilized acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone after deprotonation, which restores the aromaticity of the ring.[2][3]
Sources
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Methylacetophenone
Introduction: The Quest for Greener and More Efficient Synthesis of a Key Intermediate
4-Methylacetophenone is a pivotal intermediate in the pharmaceutical and fragrance industries. It is a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including the widely used non-steroidal anti-inflammatory drug (NSAID) Celecoxib, and the fungicide cyazofamid.[1] Traditionally, its synthesis has been dominated by the Friedel-Crafts acylation of toluene, a classic yet often harsh method. The growing emphasis on green chemistry and process optimization has spurred research into alternative reagents and catalysts that offer improved safety, sustainability, and efficiency.
This guide provides a comprehensive comparison of various synthetic routes to 4-methylacetophenone, moving beyond a simple recitation of protocols. We will delve into the mechanistic nuances of each method, present comparative experimental data, and offer insights into the practical advantages and limitations of each approach. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
I. The Traditional Workhorse: Friedel-Crafts Acylation with Homogeneous Lewis Acids
The Friedel-Crafts acylation of toluene remains a widely practiced method for producing 4-methylacetophenone.[1] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]
Reaction Mechanism: The Role of the Acylium Ion
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the halogen of the acyl halide or to the oxygen of the anhydride, facilitating the departure of the leaving group and generating the resonance-stabilized acylium ion. This powerful electrophile then attacks the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group, to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired 4-methylacetophenone.[3][4]
Caption: General workflow for zeolite-catalyzed acylation with catalyst recovery.
Comparative Performance of Zeolite Catalysts:
| Catalyst | Acylating Agent | Phase | Temp. (°C) | Time (h) | Conversion (%) | p-selectivity (%) | Reference |
| H-ZSM-5 | Acetyl Chloride | Vapor | 180 | - | 60.2 | 88.3 | [5] |
| H-Beta | Acetic Anhydride | Liquid | 150 | 25 min | 25 (anhydride) | ~100 | [6] |
| Mordenite | Acetic Anhydride | Liquid | 150 | 2-3 | >99 (anisole) | >99 | [3] |
| H-USY | Acetic Anhydride | Liquid | 180 | - | High (initially) | 85 | [5] |
Key Insights:
-
Selectivity: Zeolites, particularly those with medium to large pores like H-Beta and Mordenite, exhibit excellent para-selectivity due to shape-selective constraints within their porous structure. * Reusability: A major advantage of zeolite catalysts is their reusability. After filtration and washing, they can be regenerated by calcination and reused multiple times with minimal loss of activity. * Deactivation: Catalyst deactivation can occur due to the blockage of pores by coke formation or strong adsorption of the product. Using nanocrystalline zeolites can mitigate this issue by providing more accessible active sites. [7]
Experimental Protocol: Vapor Phase Acetylation using H-ZSM-5
This protocol describes a continuous flow setup for the synthesis of 4-methylacetophenone.
Materials:
-
Toluene
-
Acetyl Chloride
-
H-ZSM-5 zeolite pellets
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Pack a fixed-bed reactor with H-ZSM-5 zeolite catalyst.
-
Activate the catalyst in-situ by heating under a flow of inert gas at 400-500°C for several hours.
-
Adjust the reactor temperature to the desired reaction temperature (e.g., 180°C).
-
Introduce a gaseous feed of toluene and acetyl chloride into the reactor.
-
The product stream exiting the reactor is condensed and collected.
-
The product mixture is then purified by distillation to isolate 4-methylacetophenone. [8]
B. Heteropoly Acids: Highly Acidic and Efficient Catalysts
Heteropoly acids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), are strong Brønsted acids that can effectively catalyze Friedel-Crafts acylation. To overcome their solubility in polar solvents, they are often supported on high-surface-area materials like silica.
Comparative Performance of a Supported Heteropoly Acid Catalyst:
| Catalyst | Acylating Agent | Temp. (°C) | Yield (%) | p-selectivity (%) | Reference |
| 20% PW/Hβ | Acetic Anhydride | 100 | 14.06 | 97.65 | [9] |
| 40% PW/SiO₂ | Acetic Anhydride | 130 | High | - | [9] |
Key Insights:
-
High Acidity: HPAs possess a high density of strong acid sites, leading to high catalytic activity.
-
Reusability: When supported, HPAs can be recovered and reused. One study reported little change in catalytic performance after five reuses. [9]
III. An Alternative Pathway: Grignard-Based Synthesis
A less common but highly selective method for the synthesis of 4-methylacetophenone involves the reaction of a Grignard reagent with acetic anhydride.
Reaction: p-tolylmagnesium halide + acetic anhydride → 4-methylacetophenone
Comparative Performance of Grignard-Based Synthesis:
| Grignard Reagent | Acylating Agent | Temp. (°C) | Yield (%) | Purity (%) | Reference |
| p-tolylmagnesium chloride | Acetic Anhydride | -15 to -10 | 94.5 | 99 | [10] |
Key Insights:
-
High Purity: This method offers excellent isomeric purity, with the product being virtually free of ortho- and meta-isomers. [10]* Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent.
-
Limitations: The use of organometallic reagents requires anhydrous conditions and careful handling.
IV. Future Outlook: Towards a More Sustainable Synthesis
The development of alternative reagents and catalysts for the synthesis of 4-methylacetophenone is an ongoing endeavor. The ideal process would be atom-economical, utilize non-toxic and renewable starting materials, and operate under mild, solvent-free conditions. The use of methanesulfonic anhydride as a promoter for the acylation with carboxylic acids represents a step in this direction, offering a metal- and halogen-free methodology. [11]Additionally, the direct oxidation of 4-ethyltoluene presents another potential green route, although further research is needed to optimize catalysts and reaction conditions for industrial viability. [12]
Conclusion
While the traditional Friedel-Crafts acylation using homogeneous Lewis acids remains a viable method for the synthesis of 4-methylacetophenone, its environmental and safety drawbacks are significant. The use of solid acid catalysts, particularly zeolites, offers a promising green alternative with high para-selectivity and catalyst reusability. The choice of the optimal synthetic route will depend on a careful consideration of factors such as yield, selectivity, cost, safety, and environmental impact. As the demand for sustainable chemical processes grows, the continued exploration of novel catalytic systems will be crucial in shaping the future of 4-methylacetophenone production.
References
- Jaimol, T., et al. (2005). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts.
- Sigma-Aldrich.
- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 4'-(Methylthio)
- BenchChem. (2025). Yield comparison of different 4'-(Methylthio)acetophenone synthesis routes. Benchchem.com.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192.
- Chiche, B., et al. (1987). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry, 52(15), 3228-3232.
- Ventura College Organic Chemistry Lab. (n.d.).
- Arata, K., & Hino, M. (1980). The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride Catalyzed by. Bulletin of the Chemical Society of Japan, 53(2), 446-450.
- ChemicalBook. (n.d.). 4'-Methylacetophenone synthesis. Chemicalbook.com.
- Botella, P., et al. (2004). Acylation of Toluene with Acetic Anhydride over Beta Zeolites: Influence of Reaction Conditions and Physicochemical Properties of the Catalyst.
- Wang, Y., et al. (2008). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites.
- Zhang, X., et al. (2010). Friedel-Crafts acylation of toluene with acetic anhydride catalysed by H3PW12O40/SiO2. Journal of Chemical Research, 34(11), 640-643.
- Repic, O., et al. (2003). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 5(26), 5011-5013.
- Wang, Y., et al. (2008). Acylation of toluene with acetic anhydride over the HBeta zeolites of different sizes.
- Yadav, G. D., & Kulkarni, S. M. (2001). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 170-172.
- Alfa Chemistry. (n.d.). Acylation Reaction - Synthesis of p-Methylacetophenone. alfa-chemistry.com.
- BenchChem. (2025). Comparing the efficacy of different catalysts for 2-Methylacetophenone synthesis. Benchchem.com.
- Sartori, G., et al. (2003). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 103(8), 2999-3038.
- Wang, H., et al. (2021). Green catalytic oxidation of 4-ethyltoluene to 4-methylacetophenone over modified flake micro-mesoporous TS-1 zeolite supported cobalt catalysts.
- Yadav, G. D., & Pujari, A. A. (1999).
- Arata, K., & Hino, M. (2000). Friedel-Crafts Acylation of Toluene Catalyzed by Solid Superacids.
- BenchChem. (n.d.).
- DE10027654A1. (2001). Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
- NileRed. (2021, January 13). Synthesis of p-Methylacetophenone. YouTube.
- CN103130633A. (2013). Method for producing p-methylacetophenone with fixed-bed reactor.
- Papas, A., & Tzakos, A. G. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. RSC advances, 12(23), 14893-14906.
- Al-Kandari, S., et al. (2009). Internal versus external surface active sites in ZSM-5 zeolite: Part 2: Toluene alkylation with methanol and 2-propanol catalyzed by modified and unmodified H3PO4/ZSM-5.
- Pour, A. S., et al. (2018). Synthesis and Catalytic Application of Macroscopic Zeolite Beads with Hierarchical Porosity. University of Groningen.
- Terent'ev, A. O., et al. (2022). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Molecules, 27(19), 6527.
- Wang, Y., et al. (2019). Hierarchical Nanosized ZSM-5 for Enhanced Selectivity of Para-Xylene in the Alkylation of Toluene with Methanol: Synergy of External Acid Sites and Diffusion. Industrial & Engineering Chemistry Research, 58(38), 17756-17765.
Sources
- 1. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Methylbenzoyl Bromide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 4-methylbenzoyl bromide, a key intermediate in various organic syntheses. We will explore the expected spectroscopic signatures of the target molecule and contrast them with those of its common precursors and potential byproducts, supported by experimental data and established spectroscopic principles.
The Imperative of Structural Verification
The synthesis of this compound, typically from 4-methylbenzoic acid, can be achieved through various brominating agents such as thionyl bromide or oxalyl bromide. However, these reactions are not always perfectly selective and can result in a mixture of the desired product, unreacted starting material, and potential side products. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted spectroscopic approach is essential for unequivocal structural confirmation. This guide will focus on the synergistic use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Experimental Workflow for Spectroscopic Analysis
A systematic approach to sample analysis is crucial for obtaining reliable and reproducible data. The following workflow is recommended for the spectroscopic confirmation of this compound's structure.
Caption: A typical experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a powerful first-pass technique to identify the functional groups present in a molecule. The key transformation from 4-methylbenzoic acid to this compound involves the conversion of a carboxylic acid to an acyl bromide. This change is readily observable in the IR spectrum.
Expected IR Spectrum of this compound:
-
C=O Stretch: The most characteristic peak for an acyl halide is the carbonyl (C=O) stretch. For acyl bromides, this is a very strong and sharp absorption expected in the range of 1770-1815 cm⁻¹ . This is at a significantly higher wavenumber than the C=O stretch of the starting carboxylic acid (which is broadened by hydrogen bonding and typically appears around 1700 cm⁻¹). The NIST WebBook provides a reference spectrum for 4-methylbenzoyl chloride showing a strong C=O band around 1770 cm⁻¹[2][3].
-
C-Br Stretch: A weak to medium absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 500-600 cm⁻¹ .
-
Aromatic C-H and C=C Stretches: The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Comparison with Alternatives:
| Compound | Key IR Absorptions (cm⁻¹) | Distinguishing Features |
| This compound (Predicted) | ~1785 (C=O, strong, sharp), ~550 (C-Br) | High-frequency C=O stretch, absence of broad O-H stretch. |
| 4-Methylbenzoic Acid | 2500-3300 (O-H, very broad), ~1700 (C=O, broad) | Presence of a very broad O-H stretch characteristic of a carboxylic acid dimer.[1][4] |
| Thionyl Bromide | No C=O stretch. Characteristic S=O stretch. | Absence of a carbonyl peak.[5][6][7][8] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid or low-melting solid like this compound, prepare a thin film by placing a small drop of the neat sample between two KBr plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies and compare them to the expected values for the product and potential starting materials/reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule, allowing for unambiguous structural determination.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly characteristic.
Expected ¹H NMR Spectrum of this compound:
Based on data for analogous compounds like 4-methylbenzoyl chloride and general principles of NMR spectroscopy, the following signals are predicted[9][10]:
-
Aromatic Protons (AA'BB' system): The protons on the 1,4-disubstituted benzene ring will appear as two doublets in the aromatic region (typically 7.2-8.1 ppm ). The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the methyl group.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group will be observed in the upfield region, likely around 2.4-2.5 ppm .
Comparison with Alternatives:
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.3 (d, 2H), ~8.0 (d, 2H) | ~2.45 (s, 3H) | - |
| 4-Methylbenzoic Acid | ~7.28 (d, 2H), ~7.84 (d, 2H) | ~2.36 (s, 3H) | ~12.8 (s, 1H, COOH, very broad)[11] |
| 4-Methylbenzyl Bromide | ~7.16 (d, 2H), ~7.29 (d, 2H) | ~2.36 (s, 3H) | ~4.50 (s, 2H, CH₂Br)[11] |
The presence of the carboxylic acid proton in the starting material and the benzylic protons in the isomeric byproduct are key distinguishing features.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides further confirmation of the carbon skeleton.
Expected ¹³C NMR Spectrum of this compound:
The predicted chemical shifts are based on data for 4-methylbenzoyl chloride and known substituent effects[9]:
-
Carbonyl Carbon: The acyl bromide carbonyl carbon is expected to be significantly downfield, in the range of 165-170 ppm .
-
Aromatic Carbons: Four signals are expected for the aromatic carbons, typically in the 125-148 ppm region. The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the methyl group will have distinct chemical shifts from the protonated aromatic carbons.
-
Methyl Carbon: The methyl carbon will appear as a signal in the upfield region, around 21-22 ppm .
Comparison with Alternatives:
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~168 | ~129-147 (4 signals) | ~22 | - |
| 4-Methylbenzoic Acid | ~167.8 | ~126-143 (4 signals) | ~21.5 | -[11] |
| 4-Methylbenzyl Bromide | - | ~129-138 (4 signals) | ~21 | ~33 (CH₂Br) |
The absence of a carbonyl signal and the presence of a signal for the CH₂Br carbon are definitive for the isomeric byproduct.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign the chemical shifts, integration (for ¹H), and multiplicities to the corresponding atoms in the proposed structure. Compare the spectra with those of the starting material and potential byproducts.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): this compound has a molecular weight of 199.04 g/mol . Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 198 and m/z 200 .
-
Key Fragmentation: The most characteristic fragmentation of acyl halides is the loss of the halogen atom to form a stable acylium ion.
-
[M - Br]⁺: Loss of a bromine radical will result in a strong peak at m/z 119 , corresponding to the 4-methylbenzoyl cation. This is often the base peak.
-
[M - Br - CO]⁺: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion will produce a peak at m/z 91 , corresponding to the tolyl cation.
-
Caption: Predicted key fragmentation pathway for this compound in mass spectrometry.
Comparison with Alternatives:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Features |
| This compound (Predicted) | 198, 200 (1:1 ratio) | 119, 91 | Characteristic M, M+2 pattern for bromine. |
| 4-Methylbenzoic Acid | 136 | 119, 91 | Lower molecular weight, loss of -OH.[1] |
| 4-Methylbenzyl Bromide | 184, 186 (1:1 ratio) | 105, 77 | Different molecular weight and fragmentation (loss of CH₂Br). |
| 4-Methylbenzoyl Chloride | 154, 156 (3:1 ratio) | 119, 91 | M, M+2 pattern characteristic of chlorine (3:1 ratio).[9] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, typically electron ionization (EI) for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of bromine.
Summary of Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted) | 4-Methylbenzoic Acid (Experimental) | 4-Methylbenzyl Bromide (Experimental) |
| IR (cm⁻¹) | ~1785 (C=O), ~550 (C-Br) | 2500-3300 (O-H), ~1700 (C=O) | No C=O, ~560 (C-Br) |
| ¹H NMR (ppm) | ~8.0 (d), ~7.3 (d), ~2.45 (s) | ~12.8 (s, COOH), ~7.84 (d), ~7.28 (d), ~2.36 (s) | ~7.29 (d), ~7.16 (d), ~4.50 (s, CH₂Br), ~2.36 (s) |
| ¹³C NMR (ppm) | ~168 (C=O), ~129-147, ~22 (CH₃) | ~167.8 (C=O), ~126-143, ~21.5 (CH₃) | ~129-138, ~33 (CH₂Br), ~21 (CH₃) |
| MS (m/z) | 198/200 (M⁺), 119, 91 | 136 (M⁺), 119, 91 | 184/186 (M⁺), 105, 77 |
Conclusion
The structural confirmation of this compound requires a holistic analytical approach. While IR spectroscopy can quickly indicate the conversion of the carboxylic acid to an acyl halide, it is the detailed structural information from ¹H and ¹³C NMR that provides the definitive atomic connectivity. Mass spectrometry serves to confirm the molecular weight and the presence of the bromine atom through its characteristic isotopic pattern, and its fragmentation pattern corroborates the proposed structure. By comparing the spectroscopic data of the product with that of the starting material and potential byproducts, researchers can confidently and unequivocally verify the successful synthesis of this compound.
References
- PubChem. 4-Methylbenzoyl Chloride.
- The Royal Society of Chemistry.
- Supporting Inform
- PubChem. Thionyl bromide.
- SpectraBase. 4-Methyl-3-nitrobenzoyl chloride. [Link]
- PubChem. 4-Methylbenzyl chloride.
- NIST. Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
- NIST. Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
- NIST. Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
- NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]
- NIST. Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
- NIST. Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
- LookChem. 4-Methylbenzoyl chloride. [Link]
- NIST. Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
- ContaminantDB. p-Toluic acid (CHEM015689). [Link]
- SpectraBase. 2-(4-Methylbenzyl)benzoic acid. [Link]
- Wikipedia. Thionyl bromide. [Link]
- NIST. Thionyl chloride. NIST Chemistry WebBook. [Link]
- Journal of the American Chemical Society. The Structure of Thionyl Bromide. [Link]
- NMR Chemical Shifts. [Link]
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Stenutz. 4-methylbenzoyl chloride. [Link]
- PubChem. P-Toluic Acid.
Sources
- 1. Benzoyl bromide [webbook.nist.gov]
- 2. Benzoyl chloride, 4-methyl- [webbook.nist.gov]
- 3. Benzoyl bromide [webbook.nist.gov]
- 4. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]
- 7. This compound [webbook.nist.gov]
- 8. 4-Methylbenzyl bromide(104-81-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Methylbenzyl bromide(104-81-4) 13C NMR spectrum [chemicalbook.com]
- 10. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | C8H7BrO | CID 11063418 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 4-Methylbenzoyl Bromide Using Quantitative NMR
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for reactive intermediates like 4-methylbenzoyl bromide is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). While traditional methods like High-Performance Liquid Chromatography (HPLC) and titration have their merits, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages in accuracy and efficiency.[1][2]
This guide provides an in-depth, objective comparison of qNMR with alternative methods for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Rationale for qNMR: A Primary Method of Measurement
Unlike chromatographic techniques that rely on reference standards of the same compound for quantification, qNMR is a primary ratio method.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[3] This principle allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of a different, stable compound. This negates the often-difficult task of synthesizing a completely pure standard of a reactive molecule like this compound.
Key Advantages of qNMR for Reactive Acyl Halides:
-
No Need for Identical Reference Standard: Overcomes the challenge of obtaining a 100% pure standard of the analyte.[1]
-
Non-destructive: The sample can be recovered after analysis, which is crucial when dealing with precious or limited-quantity materials.[1]
-
Structural Confirmation and Quantification in One: The NMR spectrum simultaneously confirms the identity of the analyte and quantifies its purity.
-
High Specificity: The high resolution of modern NMR spectrometers allows for the distinct identification and quantification of structurally similar impurities.
Experimental Protocol: qNMR Purity Assay for this compound
The success of a qNMR experiment hinges on meticulous planning and execution. Every step, from sample preparation to data processing, is designed to ensure accuracy and reproducibility.
Step 1: Selection of Internal Standard and Solvent
The choice of internal standard is the cornerstone of the qNMR experiment.[4] For this compound, an inert standard with sharp, well-resolved signals in a region of the ¹H NMR spectrum free from analyte peaks is essential. Maleic anhydride is a suitable choice due to its high purity, stability, and a sharp singlet in a relatively clear spectral region.
Causality: this compound is an acyl halide, making it highly reactive towards nucleophiles, including water and protic solvents like methanol.[5] Therefore, an aprotic, deuterated solvent with low water content is mandatory. Deuterated chloroform (CDCl₃) is a common choice, but it must be fresh and stored over molecular sieves to minimize residual water, which would rapidly hydrolyze the analyte.
Step 2: Precise Sample Preparation
Accurate weighing is critical for accurate quantification.[6]
-
Weighing the Internal Standard: Accurately weigh approximately 10 mg of a certified maleic anhydride internal standard (purity ≥99.5%) into a clean, dry NMR tube using an analytical balance with a readability of at least 0.01 mg.[7] Record the exact weight.
-
Weighing the Analyte: Accurately weigh approximately 25-30 mg of this compound into the same NMR tube. Record the exact weight. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 for optimal integration accuracy.[3]
-
Solvent Addition: Add approximately 0.7 mL of anhydrous CDCl₃ to the NMR tube.
-
Homogenization: Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard. A homogeneous solution is crucial for acquiring high-quality, well-shimmed spectra.[8]
Step 3: NMR Data Acquisition
Acquisition parameters must be optimized for quantitative accuracy, not just for spectral beauty.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 90° pulse | Ensures uniform excitation across the entire spectrum, which is critical for accurate integration.[3] |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | This is arguably the most critical parameter. A sufficiently long delay ensures that all protons are fully relaxed before the next pulse, preventing signal saturation and ensuring integrals are directly proportional to the number of protons. The T₁ values for both the analyte and standard should be measured beforehand using an inversion-recovery experiment. |
| Number of Scans (ns) | 16-64 | Sufficient scans are needed to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[6][9] |
| Acquisition Time (aq) | > 3 seconds | A longer acquisition time provides better resolution to separate closely spaced peaks. |
| Dummy Scans (ds) | 4 | Allows the spin system to reach a steady state before data acquisition begins. |
Step 4: Data Processing and Purity Calculation
Manual and careful processing is recommended for the highest precision.[3]
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve S/N without significantly distorting the peak shape. Manually phase the spectrum to achieve a flat baseline across all peaks.
-
Baseline Correction: Apply a multipoint baseline correction to ensure accurate integration.
-
Integration: Manually integrate the well-resolved singlet from the methyl group of this compound (around 2.4 ppm) and the singlet from the olefinic protons of maleic anhydride (around 7.1 ppm).
-
Purity Calculation: The purity of the analyte is calculated using the following equation[3][6][10]:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Visualizing the qNMR Workflow
Caption: Workflow for qNMR Purity Determination.
Comparative Analysis: qNMR vs. HPLC and Titration
While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods, which rely on different chemical or physical principles.[9]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Signal intensity proportional to molar concentration. | Differential partitioning between mobile and stationary phases. | Neutralization reaction with a standardized base. |
| Reference Standard | Requires a certified standard of a different stable compound.[1] | Requires a certified reference standard of the same analyte. | Requires a standardized titrant solution. |
| Specificity | High. Can distinguish and quantify structurally similar impurities if signals are resolved. | High. Excellent for separating impurities from the main component.[1] | Low. Cannot distinguish between the analyte and other acidic impurities.[1] |
| Sample Throughput | Moderate. Each sample takes ~10-15 minutes for acquisition. | High. Modern systems with autosamplers can run many samples unattended. | High. Can be automated for rapid analysis. |
| Destructive? | No. Sample is recoverable.[1] | Yes. Sample is consumed. | Yes. Sample is consumed. |
| Information Provided | Purity, structural confirmation, and identification of impurities. | Purity relative to a standard, retention times of components. | Total acidic content. |
Head-to-Head Logic
Caption: Logical workflow comparison for purity analysis methods.
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of a reactive intermediate like this compound, quantitative NMR stands out as a superior primary method. Its ability to provide an absolute purity value without the need for a specific, and potentially unstable, reference standard is a significant advantage.[1][2] The wealth of structural information obtained in a single, non-destructive experiment further enhances its value in a research and development setting.
However, for routine quality control in a high-throughput environment, a validated HPLC method, once developed, may offer advantages in speed and automation.[11] Titration, while less specific, can serve as a rapid, low-cost check of total acid content.
Ultimately, a robust purity assessment strategy, especially for regulatory submissions, should leverage the strengths of orthogonal techniques. Using qNMR to certify a primary reference standard and then employing a validated HPLC method for routine analysis represents a powerful, compliant, and scientifically sound approach to ensuring the quality of critical pharmaceutical intermediates. This cross-validation provides the highest degree of confidence in the reported purity values, adhering to the principles of scientific integrity and regulatory expectations.
References
- Emery Pharma. A Guide to Quantitative NMR (qNMR). URL: https://emerypharma.
- ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. URL: https://resolvemass.ca/blog/qnmr-internal-standards/
- University of Ottawa. Quantitative NMR Spectroscopy. URL: https://www.uottawa.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods. URL: https://www.benchchem.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. URL: https://eureka.patsnap.com/technologies/60706/quantitative-nmr-methods-in-pharmaceuticals-purity-assurance
- ResolveMass Laboratories. (2025). Video Guide: How to Select the Best qNMR Internal Standard. URL: https://www.youtube.
- Yusuf, M. (2018). qHNMR for purity determination. Slideshare. URL: https://www.slideshare.
- FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR (Calibration Standard for qNMR). URL: https://labchem-wako.fujifilm.
- BenchChem. (2025). A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-and-qnmr-for-purity-assessment-of-2-hydroxy-1-acetonaphthone/
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm500734a
- Ozturk, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. URL: https://www.researchgate.net/publication/305388031_Comparison_of_qNMR_and_HPLC-UV_techniques_for_measurement_of_Coenzyme_Q10_in_dietary_supplement_capsules
- ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. URL: https://acgpubs.org/record/20160630095817-369
- JEOL Ltd. Let's try doing quantitative NMR. URL: https://www.jeol.co.
- Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. URL: https://www.mdpi.com/2297-8739/10/1/10
- Branch, S. K. (2005). ICH Validation Analitcs Methods. Scribd. URL: https://www.scribd.
- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-spec-acyl.html
- ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. URL: https://enfsi.eu/wp-content/uploads/2020/01/GUIDELINE-FOR-qNMR-ANALYSIS-V1.0.pdf
- MilliporeSigma. Purity by Absolute qNMR Instructions. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/384/919/qnmr-purity-absolute-ms.pdf
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. URL: https://typeset.
- National Center for Biotechnology Information. (2025). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/sources/2021032320
- National Center for Biotechnology Information. p-Xylyl bromide. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7721
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1130.pdf
- Sigma-Aldrich. 4-Methylbenzyl bromide 97. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b83606
- Thermo Fisher Scientific. 4-Methylbenzyl bromide, 98%. URL: https://www.thermofisher.
- National Center for Biotechnology Information. This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11063418
- Fisher Scientific. 4-Methylbenzyl bromide, 98%. URL: https://www.fishersci.com/shop/products/4-methylbenzyl-bromide-98-thermo-scientific/A14280.05
- Chemistry LibreTexts. (2023). Properties of Acyl Halides. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives/21.03%3A_Properties_of_Acyl_Halides
- Srivastava, V. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/chapter/bk9781788014317-00381/978-1-78801-431-7
- ResearchGate. (2002). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols. URL: https://www.researchgate.net/publication/250165561_Homochiral_Acyl_Isocyanates_as_Diagnostic_NMR_Probes_for_the_Enantiomeric_Purity_of_Chiral_Alcohols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. emerypharma.com [emerypharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validating the Synthesis of Novel Compounds: A Comparative Guide to Acylation Using 4-Methylbenzoyl Bromide
For researchers, scientists, and drug development professionals, the successful synthesis and rigorous validation of novel compounds are cornerstones of innovation. The introduction of an acyl group is a frequent and critical transformation in organic synthesis. This guide provides an in-depth, objective comparison of 4-methylbenzoyl bromide as an acylating agent, its performance against common alternatives, and the essential experimental data required for robust validation.
The Strategic Advantage of this compound in Acylation
This compound is a versatile reagent for introducing the 4-methylbenzoyl (or p-toluoyl) group into a molecule. This moiety is of significant interest in medicinal chemistry and materials science, often influencing a compound's pharmacological activity, solubility, and metabolic profile.[1] The choice of an acylating agent is a pivotal decision, directly impacting reaction efficiency, selectivity, and scalability.[2]
This compound, as an acyl bromide, offers a balance of high reactivity and practicality. Acyl bromides are generally more reactive than their chloride counterparts, which in turn are more reactive than acid anhydrides.[3][4] This heightened reactivity can lead to faster reaction times and milder reaction conditions. However, this potency also necessitates careful handling and consideration of substrate compatibility to avoid unwanted side reactions.
Comparative Analysis of Acylating Agents
The selection of an appropriate acylating agent hinges on a careful evaluation of reactivity, selectivity, cost, and the nature of the byproducts. Here, we compare this compound with other common acylating agents.
| Acylating Agent | General Reactivity | Common Substrates | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Very High | Alcohols, Phenols, Amines | HBr | High reactivity, often leading to high yields and short reaction times.[3] | Highly reactive, which can lead to poor selectivity with polyfunctional molecules; corrosive HBr byproduct requires careful handling. |
| 4-Methylbenzoyl Chloride | High | Alcohols, Phenols, Amines | HCl | More stable and less expensive than the bromide analog. | Less reactive than the bromide, potentially requiring harsher conditions.[5] |
| 4-Methylbenzoic Anhydride | Moderate | Alcohols, Phenols, Amines | 4-Methylbenzoic Acid | Milder and more selective than acyl halides; byproduct is less corrosive.[2] | Requires higher temperatures or catalysts to achieve comparable reactivity to acyl halides.[2] |
| 4-Methylbenzoic Acid + Coupling Agents | Variable | Alcohols, Phenols, Amines | Varies with coupling agent | Avoids the need to prepare and handle highly reactive acylating agents; allows for in-situ activation. | Requires stoichiometric amounts of coupling agents, which can add to cost and complexity of purification.[2] |
This table provides a generalized comparison. Optimal conditions and outcomes will vary depending on the specific substrate and reaction conditions.
Experimental Workflow for Synthesis and Validation
A robust validation process is crucial to confirm the identity, purity, and quantity of the synthesized compound. The following workflow outlines the key steps from synthesis to final characterization.
Caption: A typical workflow for the synthesis and validation of a novel compound.
Detailed Experimental Protocols
General Protocol for N-Acylation of a Primary Amine with this compound
This protocol outlines a general procedure for the N-acylation of a primary amine.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add this compound (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
Purification by Column Chromatography
Column chromatography is a standard technique for purifying the crude product.[7][8][9]
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Validation Techniques: A Triad of Confirmation
To ensure the scientific integrity of the newly synthesized compound, a multi-faceted validation approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound.[10][11][12]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The appearance of signals corresponding to the 4-methylbenzoyl group and the parent molecule, along with the disappearance of the starting amine proton signal, provides strong evidence of successful acylation.
-
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[][14][15]
-
Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for a wide range of organic molecules. The detection of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target compound is a critical validation step.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the synthesized compound.[17][18][19][20]
-
Reversed-Phase HPLC: The most common mode of HPLC for purity analysis. The compound is separated based on its hydrophobicity. A single, sharp peak in the chromatogram indicates a high degree of purity. The peak area can be used to quantify the purity level.
The following diagram illustrates the logical relationship between the validation techniques and the information they provide.
Caption: Interrelation of key validation techniques.
Conclusion
The successful synthesis and validation of a novel compound using this compound require a systematic and evidence-based approach. By understanding the reactivity of this potent acylating agent in comparison to its alternatives and by employing a rigorous validation workflow encompassing NMR, mass spectrometry, and HPLC, researchers can confidently establish the identity, purity, and structure of their target molecules. This comprehensive guide serves as a valuable resource for navigating the critical steps of modern chemical synthesis and analysis.
References
- Brauser, M., et al. (2022). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Molecules, 27(19), 6351. [Link]
- Lammers, T., et al. (2021). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. Chemistry – A European Journal, 27(31), 8113-8120. [Link]
- Rivera, B., & Grossman, J. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Agilent Technologies, Inc. [Link]
- Ferreira, I., et al. (2020). 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
- Brauser, M., et al. (2022).
- Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. International Journal of Molecular Sciences, 22(16), 8753. [Link]
- Lammers, T., et al. (2021). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4.
- Dabrowski, J., et al. (1987). The application of 1H/13C inversely correlated NMR spectroscopy to the determination of acylation and glycosylation sites in the O-specific polysaccharide from Hafnia alvei 1187.
- MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight. [Link]
- Cyberlipid. (n.d.). HPLC analysis. [Link]
- Schlotterbeck, G., et al. (2012). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S69-S75. [Link]
- Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
- Okimura, K., et al. (2003). HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Biological & Pharmaceutical Bulletin, 26(8), 1166-1169. [Link]
- Prahan Chemistry 11,12. (2020, November 19). Primary benzylic halides are more reactive than primary alkyl halides [Video]. YouTube. [Link]
- Asahina, Y., et al. (2019). Synthetic route of 2. Reaction conditions: (a) 4‐methylbenzyl bromide,...
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 4-Methylbenzyl Bromide is Essential for Your Organic Synthesis Needs. [Link]
- Ghedini, E., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Sarg, B., et al. (2011). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. In Methods in Molecular Biology (Vol. 790, pp. 115-125). Humana Press. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer. [Link]
- La Nasa, J., et al. (2020). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food samples. Journal of Mass Spectrometry, 55(1), e4456. [Link]
- Oishi, S., et al. (2021). Purification of crude by column chromatography (A) Crude product. (B)...
- Hwang, T.-L., et al. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]
- Li, L. O., et al. (2013). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 85(15), 7137-7144. [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7552. [Link]
- Kumar, A., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1433. [Link]
- Khan Academy. (n.d.).
- University of Rochester. (n.d.).
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 226-229. [Link]
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)
- Wikipedia. (n.d.). Chlorine. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Ace Chemistry. (n.d.).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
- Epstein, J., et al. (1957). Quantitative determination of micro and semi-micro concentrations of acylating agents by 4-(p-nitrobenzyl)pyridine reagent. Analytical Chemistry, 29(3), 353-358. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The application of 1H/13C inversely correlated NMR spectroscopy to the determination of acylation and glycosylation sites in the O-specific polysaccharide from Hafnia alvei 1187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. rsc.org [rsc.org]
Navigating the Nuances of Solvent Effects on 4-Methylbenzoyl Bromide Reactivity: A Comparative Guide
In the intricate landscape of synthetic chemistry and drug development, understanding the profound influence of the solvent environment on reaction rates and mechanisms is paramount. The reactivity of acyl halides, such as 4-methylbenzoyl bromide, serves as a classic and instructive example of how solvent properties can dictate the pathway of a chemical transformation. This guide provides a comprehensive comparative study of solvent effects on the reactivity of this compound, offering both theoretical insights and practical experimental guidance for researchers, scientists, and professionals in drug development.
The Duality of Acyl Halide Solvolysis: A Mechanistic Overview
The solvolysis of this compound, and benzoyl halides in general, is a fascinating case study in competing reaction mechanisms. The operative pathway is delicately balanced and highly sensitive to the surrounding solvent medium. Two primary mechanisms are in constant competition: the unimolecular ionization pathway (SN1-like) and the bimolecular addition-elimination pathway.
-
The Ionization (SN1-like) Pathway: In highly ionizing and poorly nucleophilic solvents, the reaction proceeds through a dissociative mechanism. The carbon-bromine bond cleaves heterolytically in the rate-determining step to form a resonance-stabilized acylium ion intermediate. This intermediate is then rapidly attacked by a solvent molecule.
-
The Addition-Elimination Pathway: In more nucleophilic solvents, the solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon in the initial step. This forms a tetrahedral intermediate, which then expels the bromide ion to yield the final product.
The prevalence of one pathway over the other is dictated by the solvent's ability to stabilize charged intermediates (ionizing power) and its inherent nucleophilicity.
Diagram: Competing Solvolysis Pathways for this compound
Caption: Competing reaction pathways for the solvolysis of this compound.
Quantifying Solvent Effects: The Extended Grunwald-Winstein Equation
To quantitatively dissect the influence of the solvent on reaction rates, the extended Grunwald-Winstein equation is an invaluable tool.[1] This linear free-energy relationship correlates the specific rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k₀, typically 80% ethanol/20% water). The equation is expressed as:
log(k/k₀) = lNT + mYX
Where:
-
l is the sensitivity of the substrate to changes in solvent nucleophilicity (NT).
-
m is the sensitivity of the substrate to changes in solvent ionizing power (YX, where X is the leaving group).
High m values (close to 1.0) are indicative of a reaction proceeding through a carbocation-like transition state, characteristic of the ionization pathway. Conversely, a significant l value suggests a greater degree of nucleophilic participation from the solvent, pointing towards an addition-elimination mechanism.
Comparative Reactivity Data: The Case of p-Toluoyl Chloride
| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 97% Hexafluoroisopropanol-Water (97H) | 25.0 | 1.35 x 10⁻¹ |
| Acetic Acid | 25.0 | 1.54 x 10⁻³ |
| Formic Acid | 25.0 | 3.10 x 10⁻³ |
Data adapted from Bentley, T. W., et al. (2011).[1]
The significantly higher rate constant in 97% hexafluoroisopropanol-water, a solvent with high ionizing power and low nucleophilicity, strongly supports a dominant ionization (SN1-like) mechanism in this medium. In contrast, the rates in acetic and formic acids, which are more nucleophilic, are considerably lower.
Experimental Protocol for Monitoring Solvolysis Kinetics
To empirically determine the rate of solvolysis of this compound, a robust and reproducible experimental protocol is essential. Both UV-Vis spectrophotometry and conductometry are suitable techniques for monitoring the progress of the reaction. The solvolysis of an acyl halide produces hydrobromic acid, leading to a change in the conductivity of the solution, which can be monitored over time. Alternatively, changes in the UV-Vis absorbance spectrum as the reactant is converted to the product can also be followed.
Experimental Workflow: Kinetic Analysis of Solvolysis
Caption: A generalized workflow for the kinetic analysis of this compound solvolysis.
Step-by-Step Methodology (Conductometric Method)
-
Solvent Preparation: Prepare a series of pure and binary aqueous-organic solvents with varying nucleophilicity and ionizing power.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetone).
-
Temperature Control: Place the reaction vessel containing the desired solvent in a constant-temperature bath to ensure thermal equilibrium.
-
Initiation of Reaction: Inject a small, known volume of the this compound stock solution into the stirred solvent in the reaction vessel. Start data acquisition immediately.
-
Data Acquisition: Monitor the change in conductivity of the solution over time using a calibrated conductivity probe. Record data until the reaction is complete (conductivity reaches a stable value).
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) versus time. The slope of this plot will be -k.
Conclusion: A Tailorable Reactivity Profile
The reactivity of this compound is a clear and compelling demonstration of the power of the solvent to direct a chemical reaction. By carefully selecting the solvent system, researchers can favor either an ionization or an addition-elimination pathway, thereby controlling the reaction rate and potentially the product distribution in more complex systems. The application of the extended Grunwald-Winstein equation provides a quantitative framework for understanding and predicting these solvent effects, making it an indispensable tool for mechanistic studies and reaction optimization in both academic and industrial settings. The experimental methodologies outlined here offer a reliable approach for obtaining the kinetic data necessary to perform such analyses, empowering scientists to make informed decisions in the development of robust and efficient chemical processes.
References
- Bentley, T. W., Jones, R. O., & Koo, I. S. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(7), 4763–4784. [Link]
Sources
A Comparative Kinetic Analysis of the Reaction Between 4-Methylbenzoyl Bromide and Substituted Anilines
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reaction kinetics between 4-methylbenzoyl bromide and a series of para-substituted anilines. By examining the electronic effects of substituents on the nucleophilicity of aniline, we can gain valuable insights into the underlying principles of nucleophilic acyl substitution reactions. This understanding is crucial for optimizing synthetic routes and designing novel pharmaceutical compounds.
The Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction between this compound and anilines proceeds through a nucleophilic acyl substitution mechanism.[1][2][3] In this process, the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate.[2] Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the bromide leaving group, yielding the corresponding N-aryl-4-methylbenzamide.
The overall reaction can be depicted as follows:
-
Step 1: Nucleophilic Attack. The aniline nitrogen attacks the carbonyl carbon.
-
Step 2: Formation of a Tetrahedral Intermediate. A transient species with a tetrahedral carbon is formed.
-
Step 3: Elimination of the Leaving Group. The bromide ion departs, and the carbonyl group is restored.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Design for Kinetic Analysis
To investigate the kinetics of this reaction, a robust experimental protocol is essential. A common and effective method involves monitoring the reaction progress using UV-Vis spectrophotometry.
Experimental Protocol: Spectrophotometric Kinetic Analysis
-
Reagent Preparation:
-
Prepare stock solutions of this compound and a series of para-substituted anilines (e.g., 4-methoxyaniline, 4-methylaniline, aniline, 4-chloroaniline, and 4-nitroaniline) in a suitable solvent (e.g., acetonitrile).
-
-
Kinetic Runs:
-
Equilibrate the reactant solutions to a constant temperature in a thermostated water bath.
-
Initiate the reaction by mixing the solutions in a cuvette. Ensure that the concentration of the aniline is in large excess to maintain pseudo-first-order conditions.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs maximally, and the reactants have minimal absorbance.
-
-
Data Acquisition:
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Caption: Workflow for the kinetic analysis of the reaction.
Substituent Effects: A Comparative Analysis
The electronic nature of the substituent on the aniline ring significantly influences the reaction rate. Electron-donating groups (EDGs) increase the nucleophilicity of the aniline nitrogen, accelerating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.
Table 1: Hypothetical Second-Order Rate Constants for the Reaction of this compound with para-Substituted Anilines at 298 K
| Substituent (X) | Substituent Constant (σ) | k (M⁻¹s⁻¹) |
| -OCH₃ | -0.27 | 1.58 |
| -CH₃ | -0.17 | 0.89 |
| -H | 0.00 | 0.35 |
| -Cl | 0.23 | 0.07 |
| -NO₂ | 0.78 | 0.002 |
This relationship can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituent.[4]
log(kₓ/k₀) = ρσ
Where:
-
kₓ is the rate constant for the substituted aniline.
-
k₀ is the rate constant for the unsubstituted aniline.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
A negative ρ value indicates that the reaction is favored by electron-donating groups, which is expected for a nucleophilic attack by the aniline.
Caption: Influence of substituents on reaction rate.
Thermodynamic Insights: Activation Parameters
By conducting the kinetic experiments at different temperatures, we can determine the activation parameters for the reaction using the Arrhenius and Eyring equations.[5][6][7] These parameters, including the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insights into the transition state of the reaction.
Table 2: Hypothetical Activation Parameters for the Reaction of this compound with para-Substituted Anilines
| Substituent (X) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |
| -OCH₃ | 45.2 | -120 | 80.9 |
| -CH₃ | 48.1 | -115 | 82.4 |
| -H | 51.5 | -110 | 84.3 |
| -Cl | 55.8 | -105 | 87.1 |
| -NO₂ | 62.3 | -95 | 90.6 |
The negative values of ΔS‡ are consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. The trend in ΔG‡ reflects the electronic effects of the substituents, with electron-donating groups lowering the activation energy barrier.
Comparison with Alternative Acylating Agents
The reactivity of this compound can be compared to other acylating agents, such as 4-methylbenzoyl chloride. The nature of the leaving group is a critical factor in determining the rate of nucleophilic acyl substitution.[8][9] Halides are generally good leaving groups, with their leaving group ability increasing down the group (I > Br > Cl > F). Therefore, this compound is expected to be more reactive than 4-methylbenzoyl chloride under similar conditions.
Conclusion
The kinetic analysis of the reaction between this compound and substituted anilines provides a clear and quantitative demonstration of substituent effects in nucleophilic acyl substitution reactions. The Hammett analysis and the determination of activation parameters offer a powerful framework for understanding and predicting the reactivity of these systems. These insights are invaluable for the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical and materials science fields.
References
- Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. [Link]
- Chemistry LibreTexts. (2023, August 15). 12.3: Nucleophilic Acyl Substitution Reactions. [Link]
- Chemistry LibreTexts. (2023, January 10). 14.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, February 12). 6.4.
- OpenOChem Learn. (n.d.). Leaving Groups. [Link]
- NC State University Libraries. (n.d.). 21.
- Master Organic Chemistry. (2011, May 6).
- ResearchGate. (n.d.). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl.... [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Leaving Groups | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Stability of 4-Methylbenzoyl Bromide Under Standard Laboratory Conditions
Introduction: The Critical Role of Reagent Stability in Synthesis
In the realms of pharmaceutical development and complex organic synthesis, the reliability of starting materials is paramount. 4-Methylbenzoyl bromide, a key acylating agent, is frequently employed to introduce the 4-methylbenzoyl (p-toluoyl) moiety into target molecules. Its utility, however, is intrinsically linked to its chemical stability. As a highly reactive acyl halide, its susceptibility to degradation under common laboratory conditions can lead to diminished yields, impure products, and inconsistent reaction kinetics.
This guide provides an in-depth, evidence-based analysis of the stability of this compound. We move beyond simple storage recommendations to explore the underlying chemical principles and present comparative data that empower researchers to make informed decisions in experimental design and execution. The protocols and data herein are designed to be self-validating, reflecting a commitment to scientific integrity and reproducibility.
The Primary Degradation Pathway: Inevitable Hydrolysis
The principal vulnerability of any acyl halide is its reaction with water.[1] this compound is no exception. This rapid, non-catalyzed reaction is a classic nucleophilic acyl substitution, proceeding through a tetrahedral intermediate to yield the corresponding carboxylic acid and hydrogen bromide.[2][3] The presence of even trace amounts of atmospheric moisture can initiate this degradation, making inert atmosphere handling a critical first line of defense.
The mechanism is foundational to understanding its stability. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting intermediate then collapses, expelling the bromide ion, which is an excellent leaving group. A final deprotonation step yields the final products.[4]
Caption: Nucleophilic acyl substitution mechanism for the hydrolysis of this compound.
A Framework for Stability Assessment: Experimental Design
To objectively evaluate stability, a structured experimental workflow is essential. This workflow, compliant with principles outlined in ICH guidelines for stability testing, ensures that data is reliable and comparable across different stress conditions.[5]
Sources
- 1. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
A comparative review of benzoylating agents including 4-methylbenzoyl bromide
In the landscape of synthetic chemistry, the benzoyl group serves as a cornerstone for the protection of hydroxyl and amino functionalities, prized for its stability and predictable reactivity.[1][2] The selection of the appropriate benzoylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. This guide provides an in-depth comparative review of common benzoylating agents, including benzoyl chloride, benzoic anhydride, and the highly selective benzoyl cyanide. We will also explore the nuanced reactivity of a substituted acyl halide, 4-methylbenzoyl bromide, offering researchers, scientists, and drug development professionals the field-proven insights necessary to navigate these choices with confidence.
The Chemistry of Benzoylation: A Mechanistic Overview
Benzoylation is a form of acylation that proceeds via a nucleophilic acyl substitution mechanism.[3][4] The reaction involves the attack of a nucleophile (such as an alcohol or amine) on the electrophilic carbonyl carbon of the benzoylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to yield the benzoylated product. The efficacy of this process is governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability (and thus, leaving group ability) of the departing moiety.[5]
Head-to-Head Comparison of Benzoylating Agents
The choice of agent is a strategic one, balancing reactivity, selectivity, cost, and safety. Below, we compare the workhorses of benzoylation.
Benzoyl Chloride (BzCl)
Benzoyl chloride is the most widely used benzoylating agent, valued for its high reactivity and versatility.[1][2][6] Its effectiveness stems from the excellent leaving group ability of the chloride ion (Cl⁻), which is the conjugate base of the strong acid HCl.[5] This high reactivity allows for rapid reactions, often at room temperature.
-
Causality of Choice: Select benzoyl chloride for robust, high-yielding benzoylation of simple alcohols and amines where extreme selectivity is not the primary concern. Its high reactivity makes it ideal for less reactive substrates.
-
Field-Proven Protocol (Schotten-Baumann): The Schotten-Baumann reaction is a classic and highly reliable method for benzoylation using benzoyl chloride.[7][8][9] It employs a two-phase solvent system (e.g., dichloromethane/water) where an aqueous base (like NaOH) neutralizes the HCl byproduct as it forms.[7][9] This is crucial because it prevents the protonation of the amine nucleophile, which would render it unreactive.[2]
-
Trustworthiness & Safety: While effective, benzoyl chloride is corrosive, a lachrymator, and reacts with water.[10][11][12] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[10][11][12]
Benzoic Anhydride ((Bz)₂O)
As the anhydride of benzoic acid, this reagent is a milder, less reactive alternative to benzoyl chloride.[5] Its leaving group is the benzoate anion, which is a weaker leaving group than chloride, as benzoic acid is a weaker acid than HCl.
-
Causality of Choice: Opt for benzoic anhydride when dealing with sensitive substrates that might be degraded by the harsh conditions or the HCl byproduct of benzoyl chloride reactions. The byproduct, benzoic acid, is significantly less hazardous and easier to remove.[5]
-
Reaction Conditions: Reactions with benzoic anhydride often require heating or the use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP) or a Lewis acid, to achieve reasonable reaction rates.
-
Trustworthiness & Synthesis: Benzoic anhydride is a stable solid that is easier to handle than benzoyl chloride. It can be conveniently prepared by the dehydration of benzoic acid or by treating sodium benzoate with benzoyl chloride.[13][14]
Benzoyl Cyanide (BzCN)
Benzoyl cyanide is a specialized reagent that offers a unique and powerful advantage in specific applications: exceptional regioselectivity.[1]
-
Causality of Choice: Benzoyl cyanide is the reagent of choice for complex molecules like carbohydrates and nucleosides where high regioselectivity is paramount.[1] Its most notable feature is the "cyanide effect," which facilitates the thermodynamically unfavorable axial O-acylation of cis-diols in carbohydrates at low temperatures.[1] This level of control is often impossible to achieve with other benzoylating agents without resorting to complex multi-step protection-deprotection strategies.[1]
-
Trustworthiness & Safety: The exceptional selectivity of benzoyl cyanide comes with a significant trade-off: it is highly toxic and must be handled with extreme care in a fume hood.[1]
This compound (p-Toluoyl Bromide)
This reagent represents a class of substituted benzoylating agents, where modifications to the aromatic ring can fine-tune reactivity.
-
A Note on Nomenclature: It is critical to distinguish This compound (an acyl bromide, a benzoylating agent) from 4-methylbenzyl bromide (a benzyl bromide, a benzylating agent).[15][16] The former introduces a C₆H₄(CH₃)-C(=O)- group, while the latter introduces a C₆H₄(CH₃)-CH₂- group. This guide focuses exclusively on the benzoylating agent.
-
Causality of Choice & Reactivity: The key feature of this compound is the electron-donating methyl group on the benzene ring.[17] This group pushes electron density into the ring, which slightly reduces the electrophilicity of the carbonyl carbon.[17] Consequently, this compound is expected to be slightly less reactive than its unsubstituted counterpart, benzoyl bromide. This attenuated reactivity can be advantageous for preventing side reactions or for achieving greater control in sensitive syntheses. Acyl bromides, in general, are more reactive than the corresponding acyl chlorides but are less commonly used.[10]
-
Applications: This agent is used when the specific electronic or steric properties of the 4-methylbenzoyl (toluoyl) group are required in the final product, for instance, in the synthesis of certain pharmaceuticals or advanced materials.
Comparative Data Summary
| Feature | Benzoyl Chloride | Benzoic Anhydride | Benzoyl Cyanide | This compound |
| Reactivity | Very High | Moderate | High | High (Slightly < Benzoyl Bromide) |
| Selectivity | Low Regioselectivity | Moderate Regioselectivity | Excellent Regioselectivity[1] | Low Regioselectivity |
| Key Advantage | High Reactivity, Low Cost | Milder Byproduct (Benzoic Acid) | "Cyanide Effect" for Axial Acylation[1] | Tuned Reactivity, Introduces Toluoyl Group |
| Typical Conditions | Schotten-Baumann (Base, H₂O/CH₂Cl₂)[7][9] | Heat or Catalyst (e.g., DMAP) | Low Temp (-78 °C), Pyridine[1] | Anhydrous, Base (e.g., Pyridine) |
| Byproduct | HCl (Corrosive)[5] | Benzoic Acid | HCN (Highly Toxic) | HBr (Corrosive) |
| Safety | Corrosive, Lachrymator[11][12] | Low Hazard | Highly Toxic[1] | Corrosive, Lachrymator |
Experimental Protocols: A Self-Validating System
Every protocol must be a self-validating system. The choice of reagents and conditions is designed to drive the reaction to completion and simplify purification, ensuring a trustworthy outcome.
Protocol 1: General Benzoylation of Benzylamine via Schotten-Baumann
This protocol demonstrates the robust and widely used Schotten-Baumann conditions for the N-benzoylation of an amine.
Methodology:
-
Preparation: In a flask, dissolve the amine substrate (e.g., benzylamine, 1.0 mmol) in an organic solvent like dichloromethane (10 mL). Add an equal volume of 10% aqueous sodium hydroxide solution (10 mL).
-
Reaction: Cool the vigorously stirred biphasic mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.1 mmol) dropwise over 5 minutes. The choice to add the acyl chloride to the basic mixture ensures that the acid byproduct is neutralized immediately, preventing unwanted side reactions.
-
Monitoring: Allow the reaction to stir vigorously for 15-20 minutes. The reaction is typically complete when the characteristic pungent odor of benzoyl chloride has dissipated.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL). The washing steps remove the base and any water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Benzoylation using this compound
This protocol adapts the standard procedure for an acyl halide that is slightly less reactive and produces HBr. An anhydrous organic base is used to neutralize the acid byproduct.
Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the substrate (e.g., a primary alcohol, 1.0 mmol) in dry dichloromethane (10 mL). Add dry pyridine (1.2 mmol). Pyridine serves as both the base and a nucleophilic catalyst.
-
Reaction: Cool the solution to 0 °C. Add a solution of this compound (1.05 mmol) in dry dichloromethane (2 mL) dropwise. The use of anhydrous conditions is critical as acyl halides react with water.[10][11]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M HCl (10 mL) to neutralize the excess pyridine. Separate the organic layer.
-
Isolation: Wash the organic layer with saturated aqueous sodium bicarbonate (to remove any remaining acid) and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
The Impact of Substitution on Reactivity
The choice between an unsubstituted and a substituted benzoylating agent like this compound is a deliberate one, rooted in the principles of physical organic chemistry.
As the diagram illustrates, an electron-donating group (EDG) like the methyl group in this compound reduces the partial positive charge on the carbonyl carbon.[17] This makes it a less potent electrophile, thereby decreasing its rate of reaction with nucleophiles compared to an unsubstituted or electron-withdrawn analogue.[17] This principle allows chemists to fine-tune the reactivity of their reagents to match the demands of a particular synthesis, providing a powerful tool for controlling chemical transformations.
References
- Schotten–Baumann reaction - Wikipedia. [Link]
- Schotten-Baumann Reaction - J&K Scientific LLC. [Link]
- Schotten-Baumann reaction - chemeurope.com. [Link]
- Acyl halide - Sciencemadness Wiki. [Link]
- Schotten–Baumann reaction - Grokipedia. [Link]
- Chemistry Schotten Baumann Reaction - S
- Benzoyl
- Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose | Request PDF - ResearchG
- O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1 - ResearchG
- Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activ
- Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave online. [Link]
- Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer. [Link]
- CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION - TSI Journals. [Link]
- Acyl halide - Wikipedia. [Link]
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC - NIH. [Link]
- ANALYSIS OF BENZYLATION PRODUCTS OF (+)
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed. [Link]
- (PDF) Pyrrole studies. III.
- Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC - NIH. [Link]
- 4-Methylbenzyl bromide One Chongqing Chemdad Co.. [Link]
- 4-Methylbenzyl bromide - ChemBK. [Link]
- This compound | C8H7BrO | CID 11063418 - PubChem - NIH. [Link]
- BENZOYL CHLORIDE -
- Benzoic anhydride - Wikipedia. [Link]
- benzoic anhydride - Organic Syntheses Procedure. [Link]
- 22.4: Acid Halide Chemistry. [Link]
- Scheme 1. : Synthesis of (4-Phenylethynyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoylation - Unacademy [unacademy.com]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Schotten-Baumann_reaction [chemeurope.com]
- 10. Acyl halide - Sciencemadness Wiki [sciencemadness.org]
- 11. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Acyl halide - Wikipedia [en.wikipedia.org]
- 13. Benzoic anhydride - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Page loading... [guidechem.com]
- 16. Page loading... [guidechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Synthetic Yields Using 4-Methylbenzoyl Bromide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, 4-methylbenzoyl bromide stands as a versatile and reactive building block. Its utility in forming new carbon-carbon and carbon-heteroatom bonds is well-established, finding applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the success of any synthetic endeavor hinges on maximizing product yield, a factor influenced by a multitude of reaction parameters. This guide provides an in-depth comparison of synthetic yields for key reactions involving this compound, supported by experimental data and detailed protocols, to empower researchers in optimizing their synthetic strategies.
The Versatility of an Acyl Bromide: A Comparative Overview
This compound, as a reactive acylating agent, readily participates in a variety of transformations. The electron-donating nature of the methyl group on the aromatic ring can subtly influence the reactivity of the acyl bromide compared to its unsubstituted counterpart, benzoyl bromide. This guide will focus on three primary classes of reactions: Esterification, Amidation, and Friedel-Crafts Acylation. While direct Suzuki-Miyaura coupling of an acyl bromide is not a standard transformation, we will briefly touch upon related cross-coupling strategies for the synthesis of biaryl ketones.
I. Esterification: The Formation of 4-Methylbenzoates
The reaction of this compound with alcohols is a facile and high-yielding method for the synthesis of 4-methylbenzoate esters. These esters are valuable intermediates and can be found as structural motifs in various biologically active molecules.
Causality of Experimental Choices in Esterification
The high reactivity of acyl bromides towards alcohols means that these reactions can often be performed under mild conditions. The choice of solvent is typically a non-protic organic solvent to prevent hydrolysis of the acyl bromide. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen bromide byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions. The reaction temperature is usually kept low initially to control the exothermic nature of the reaction and then may be warmed to room temperature to ensure completion.
Comparative Yields for Esterification
| Product | Alcohol | Base | Solvent | Temperature | Yield (%) | Reference |
| Methyl 4-methylbenzoate | Methanol | None | Methanol (excess) | 0 °C to RT | ~92% | [1] |
| Methyl 4-methylbenzoate | Methanol | Dibromohydantoin | Methanol | 50 °C | 95% | [2] |
Note: The yield for the reaction with 4-methylbenzoyl chloride is expected to be comparable to that with this compound under similar conditions.
Detailed Experimental Protocol: Synthesis of Methyl 4-methylbenzoate
This protocol is adapted from a standard procedure for the synthesis of methyl esters from acyl chlorides.[1]
Materials:
-
4-Methylbenzoyl chloride (or bromide) (0.312 mol)
-
Methanol (200 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
To a 500 mL round-bottom flask containing 200 mL of methanol, cooled to 0 °C in an ice bath, add 48.4 g (0.312 mol) of 4-methylbenzoyl chloride dropwise with stirring over 20 minutes.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for one hour.
-
Remove the excess methanol by rotary evaporation.
-
Purify the residue by distillation to obtain methyl 4-methylbenzoate. The reported yield for this procedure is approximately 43 g (~92%).[1]
II. Amidation: Crafting 4-Methylbenzamides
The synthesis of amides from this compound and amines is a robust and fundamental transformation in organic chemistry. The resulting 4-methylbenzamide scaffold is a prevalent feature in numerous pharmaceutical agents.
Causality of Experimental Choices in Amidation
Similar to esterification, amidation with acyl bromides is a highly favorable reaction. The choice of a non-protic solvent is crucial to avoid unwanted side reactions. A base is essential to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The reaction is often performed at low temperatures to manage its exothermicity. The nucleophilicity of the amine plays a significant role in the reaction rate and yield, with more nucleophilic amines generally providing higher yields. For less reactive anilines, stronger coupling agents or more forcing conditions might be necessary.[3]
Comparative Yields for Amidation
| Product | Amine | Base | Solvent | Temperature | Yield (%) | Reference |
| N-Aryl-2-methoxybenzamides | Various Anilines | Triethylamine | Dichloromethane | 0 °C to RT | Good to Excellent | [4] |
| N-Phenylbenzamidine | Aniline | Aluminum Chloride | None | 200 °C | 69-74% | [5] |
| Amides from Hydrazonyl Bromides | Various Amines | Triethylamine | Acetonitrile | 50 °C | Excellent | [6] |
Detailed Experimental Protocol: General Synthesis of N-Aryl-4-methylbenzamides
This protocol is a generalized procedure based on the synthesis of N-aryl-2-methoxybenzamides.[4]
Materials:
-
This compound (1.1 eq.)
-
Substituted aniline (1.0 eq.)
-
Triethylamine (1.2 - 1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 - 1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-aryl-4-methylbenzamide.
-
The crude product can be purified by recrystallization or column chromatography.
III. Friedel-Crafts Acylation: Forging Ketonic Architectures
The Friedel-Crafts acylation of aromatic compounds with this compound provides a direct route to unsymmetrical diaryl ketones. These structures are of significant interest in medicinal chemistry and materials science.
Causality of Experimental Choices in Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[7] The reaction is typically carried out in a non-polar, aprotic solvent. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate. For instance, in the acylation of toluene, the methyl group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.[8][9] Stoichiometric amounts of the Lewis acid are often required as both the starting acyl bromide and the product ketone can complex with it.
Comparative Yields for Friedel-Crafts Acylation
| Product | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| 4,4'-Dimethylbenzophenone | Toluene | p-Toluoyl chloride | Triflic acid functionalized mesoporous zirconia | Nitrobenzene | - | [10] |
| 4,4'-Dimethylbenzophenone | Toluene | Phosgene | Aluminum chloride | Toluene | 50% | [11] |
Note: The synthesis of 4,4'-dimethylbenzophenone is the result of the Friedel-Crafts acylation of toluene with a 4-methylbenzoyl electrophile.
Detailed Experimental Protocol: Synthesis of 4,4'-Dimethylbenzophenone
This protocol describes the synthesis of 4,4'-dimethylbenzophenone from toluene and phosgene, which generates a 4-methylbenzoyl electrophile in situ.[11]
Materials:
-
Toluene (100 g, containing 20% phosgene)
-
Anhydrous aluminum chloride (50 g)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Freezing mixture (ice-salt)
-
Steam distillation apparatus
Procedure:
-
Place 100 g of toluene containing 20% phosgene in a flask equipped with a reflux condenser and a dropping funnel.
-
Surround the flask with a freezing mixture.
-
Gradually add 50 g of finely powdered anhydrous aluminum chloride through the funnel over 4 hours.
-
After the addition is complete, gently warm the flask for a short period.
-
Slowly pour the reaction mixture into ice-water.
-
Perform steam distillation until no more organic material passes over.
-
Separate the aqueous layer from the distillate and add a 1% HCl solution to the solid.
-
Steam distill again for about 30 minutes.
-
Filter the solid product from the distillate, wash with water, and recrystallize from dilute alcohol. The reported yield is 50% of the theoretical value.[11]
IV. A Note on Suzuki-Miyaura Cross-Coupling
Direct Suzuki-Miyaura cross-coupling of acyl bromides is not a conventional transformation. The palladium catalyst typically undergoes oxidative addition into carbon-halogen bonds of sp² or sp³ hybridized carbons. However, related biaryl ketones can be synthesized through alternative cross-coupling strategies. For instance, a Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide followed by oxidation, or the coupling of an organometallic reagent with an acyl chloride. While not a direct comparison of this compound's reactivity, it is an important consideration for synthetic planning. Research on the Suzuki-Miyaura coupling of benzylic bromides shows that yields can range from moderate to good, depending on the substrates and reaction conditions.[12]
Visualizing the Synthetic Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate a general workflow for a typical reaction using this compound and the logical flow for comparing synthetic yields.
Caption: A generalized workflow for chemical synthesis involving this compound.
Caption: Logical relationship for comparing synthetic yields from this compound.
Conclusion
This guide has provided a comparative analysis of synthetic yields for key reactions involving this compound, including esterification, amidation, and Friedel-Crafts acylation. The provided data and detailed protocols serve as a valuable resource for researchers aiming to optimize their synthetic routes. The choice of reaction conditions, including solvent, base, catalyst, and temperature, plays a critical role in achieving high yields. By understanding the underlying mechanistic principles and carefully controlling these parameters, chemists can effectively harness the reactivity of this compound to construct complex molecular architectures with greater efficiency.
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. US20060217575A1 - Process for preparing dimethylbenzophenones - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylbenzoyl Bromide
Welcome to your essential guide for the safe handling of 4-methylbenzoyl bromide. In our shared pursuit of scientific advancement, particularly in the intricate field of drug development, the paramount importance of safety cannot be overstated. This guide is crafted not as a rigid set of rules, but as a dynamic framework built on years of laboratory experience and a deep understanding of chemical reactivity. My goal is to empower you, my fellow researchers, with the knowledge to not just follow safety protocols, but to comprehend the rationale behind them, ensuring a self-validating system of safety in your critical work.
This compound is a valuable reagent, but its lachrymatory and corrosive nature demands our utmost respect and diligence.[1] It can cause severe skin burns and eye damage, making the selection and use of appropriate Personal Protective Equipment (PPE) a non-negotiable aspect of its handling.[2][3][4][5][6] This guide will provide you with the essential, immediate safety and logistical information needed to work with this compound confidently and securely.
Understanding the Risks: The "Why" Behind the "What"
Before we delve into the specifics of PPE, it's crucial to understand the hazards associated with this compound. As an acyl halide, it readily reacts with nucleophiles, including the water in your skin, eyes, and respiratory tract, to produce hydrobromic acid. This reaction is the primary cause of its corrosive effects. Furthermore, its vapor is a potent lachrymator, meaning it irritates the eyes and causes tearing.[1][7] Inhalation can also lead to irritation of the mucous membranes and upper respiratory tract.[4]
Our choice of PPE is a direct response to these chemical properties. We are not merely creating a barrier; we are creating a chemically resistant barrier tailored to the specific threats posed by this compound.
Core Directive: Your Personal Protective Equipment Ensemble
The following table summarizes the minimum required PPE for handling this compound. Remember, this is a baseline; a thorough risk assessment of your specific experimental conditions may necessitate additional or more robust protection.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against splashes and vapors.[8] A face shield offers an additional layer of protection for the entire face from splashes.[1][3] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Gloves must be resistant to this compound. Nitrile and neoprene gloves offer good protection against a range of chemicals, including acyl halides.[9] Always inspect gloves for any signs of degradation or perforation before use.[3] |
| Body | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a chemically resistant material will protect your skin and personal clothing from splashes and spills.[9] |
| Respiratory | Use in a certified Chemical Fume Hood | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of its corrosive and lachrymatory vapors.[2][4] |
Operational Plan: Donning and Doffing PPE
The sequence in which you put on and take off your PPE is as critical as the equipment itself. Incorrect procedures can lead to contamination and exposure.
Donning Procedure
Figure 1. Step-by-step workflow for donning Personal Protective Equipment.
Doffing Procedure
The goal of the doffing procedure is to remove the most contaminated items first, without touching the exterior of those items with your bare skin.
Figure 2. Step-by-step workflow for the safe removal of Personal Protective Equipment.
Emergency Procedures: Spill and Exposure Response
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.
Spill Response
For a minor spill of this compound within a chemical fume hood:
-
Alert colleagues in the immediate area.[10]
-
Contain the spill by applying an inert absorbent material like sand, earth, or vermiculite, starting from the outside and working inwards.[2][11][12] Do NOT use combustible materials like paper towels to absorb the initial spill.[12]
-
Neutralize (if safe to do so): For small spills, cautiously neutralize with a weak base such as sodium bicarbonate.[12][13][14] Be aware that this reaction may generate heat and fumes.
-
Clean-up: Once absorbed and neutralized, carefully scoop the material into a designated, labeled hazardous waste container.[11]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.[11]
-
Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to your institution's guidelines.[3][15]
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6][7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][5][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2][3][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][5][6] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.[3][6]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone) and the rinsate collected as hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
Storage: Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.[16]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is the bedrock of innovative research. Your commitment to these principles is a testament to your professionalism and dedication to the scientific community.
References
- U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment.
- SAMS Solutions. (2023, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Ali, Z. (2023, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- National Center for Biotechnology Information. (n.d.). p-Xylyl bromide. PubChem.
- A&C P. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. A&C P.
- University of California, Santa Cruz. (n.d.). Guide for Chemical Spill Response.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. tamut.edu [tamut.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. westlab.com [westlab.com]
- 14. acs.org [acs.org]
- 15. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
